p-Menthane-3,8-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXFTMYMHGYJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0035744 | |
| Record name | p-Menthane-3,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0035744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Opaque white crystals; Minty, herbaceous, Eucalyptus-like aroma | |
| Record name | p-Menthane-3,8-diol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | p-Menthane-3,8-diol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
42822-86-6 | |
| Record name | p-Menthane-3,8-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42822-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citriodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042822866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Menthane-3,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0035744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-α,α,4-trimethylcyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-MENTHANE-3,8-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T6Z1Z1NC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Menthane-3,8-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
p-Menthane-3,8-diol natural sources and biosynthesis
An In-depth Technical Guide to the Natural Sources and Biosynthesis of p-Menthane-3,8-diol (PMD)
Introduction
This compound (PMD) is a highly effective, naturally derived biopesticide renowned for its broad-spectrum insect repellent properties.[1] Classified as a diol and a terpenoid, PMD is the only natural repellent active ingredient recommended by the U.S. Centers for Disease Control and Prevention (CDC) for protection against mosquitoes that may carry diseases like the West Nile virus.[2][3] This technical guide provides a comprehensive overview of the natural sources of PMD, its formation through semi-synthesis from its precursor citronellal (B1669106), and detailed experimental protocols for its synthesis and quantification, tailored for researchers, scientists, and drug development professionals.
Natural Sources of this compound
The primary natural source of PMD is the essential oil derived from the leaves of the lemon eucalyptus tree, Corymbia citriodora (formerly Eucalyptus citriodora).[1][4][5][6] This tree is native to Australia but is now cultivated in many warm regions globally.[4][5] While PMD is present in the essential oil, its natural concentration is remarkably low, typically ranging from only 1% to 2%.[1][5][7] Other natural occurrences have been reported in organisms such as Litsea cubeba.[8]
The commercially available, PMD-rich product known as Oil of Lemon Eucalyptus (OLE) or by the trade name Citriodiol®, is not the raw essential oil.[4][5] Instead, it is a refined oil where the primary component, citronellal, has been converted into PMD, significantly increasing its concentration.[1][5]
Data Presentation: PMD Concentration
The following table summarizes the typical concentrations of PMD found in essential oil from Corymbia citriodora before and after processing.
| Product Type | Source / Precursor | Typical this compound (PMD) Content (%) |
| Raw Essential Oil | Corymbia citriodora leaves | 1 - 2%[1][5][7] |
| Refined Oil (OLE / Citriodiol®) | From C. citriodora essential oil | Up to 70%[1][5] |
| Synthesized PMD | From citronellal via acid catalysis | 76 - 96.4% purity[1][7][9] |
Biosynthesis and Chemical Synthesis
While PMD is a naturally occurring compound, its low concentration in the raw essential oil makes direct extraction impractical for commercial purposes. The high concentrations found in effective repellent products are achieved through a chemical conversion of citronellal, the major constituent of C. citriodora essential oil.[1][10]
This conversion is an acid-catalyzed intramolecular cyclization, specifically a Prins reaction, which mimics and accelerates a natural aging process that occurs within the eucalyptus leaf.[11][12][13] In this reaction, citronellal is treated with a weak acid (such as sulfuric or citric acid) in the presence of water, which catalyzes the cyclization of the citronellal molecule to form the more stable p-menthane (B155814) ring structure, with the addition of hydroxyl groups to yield a mixture of cis and trans PMD isomers.[10][11][14]
Caption: Acid-catalyzed cyclization of citronellal to form cis and trans isomers of PMD.
The precursor, citronellal, is a monoterpenoid biosynthesized in the plant through the methylerythritol 4-phosphate (MEP) pathway, which produces the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are combined to form geranyl diphosphate (B83284) (GPP), the direct precursor to most monoterpenes.
Caption: Simplified biosynthetic pathway leading to the precursor citronellal.
Data Presentation: Synthesis Efficiency
Various studies have optimized the conditions for PMD synthesis to maximize yield and purity. The table below summarizes key findings.
| Precursor | Catalyst / Conditions | Conversion / Yield | Purity | Reference |
| (±)-Citronellal | 0.75% H₂SO₄, 60°C, 6h, oil:water 1:2 | 98.5% conversion, 95.6% yield | Not specified | [15] |
| E. citriodora Oil | 0.25% H₂SO₄, 50°C, 5h | 76.3% synthesis efficiency | 96.4% | [7][9] |
| (±)-Citronellal | Lignin-derived carbon acid catalyst, 50°C, 24h | 97% conversion, 86% yield | Not specified | [12] |
| (+)-Citronellal | Citric Acid | 82% conversion | Not specified | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and quantification of PMD based on established literature.
Protocol 3.1: Synthesis of this compound from Eucalyptus citriodora Essential Oil
This protocol is adapted from studies investigating the acid-catalyzed conversion of citronellal-rich essential oil into PMD.[9][10][15]
1. Materials and Reagents:
-
Eucalyptus citriodora essential oil (high citronellal content, e.g., >70%)
-
Sulfuric acid (H₂SO₄), 0.25% aqueous solution
-
Sodium bicarbonate (NaHCO₃), 10% aqueous solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, condenser, magnetic stirrer with heating, separatory funnel
2. Procedure:
-
Combine the E. citriodora essential oil and the 0.25% H₂SO₄ solution in a round-bottom flask at a predetermined ratio (e.g., 1:3 oil-to-acid solution by weight).
-
Heat the mixture to 50°C with continuous stirring.
-
Maintain the reaction for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture by adding 10% NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether).
-
Collect the organic phase and wash it with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by crystallization or column chromatography to separate cis and trans isomers.[9][10]
Protocol 3.2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the quantitative analysis of PMD in essential oil extracts.[1]
1. Materials and Reagents:
-
PMD analytical standard (≥95% purity)
-
Ethanol (B145695) (or other suitable solvent)
-
Essential oil sample containing PMD
-
Volumetric flasks, pipettes, GC vials
2. Preparation of Standards:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of PMD analytical standard and dissolve it in a 10 mL volumetric flask with ethanol.
-
Calibration Curve Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) in volumetric flasks.
3. Preparation of Essential Oil Sample:
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add ethanol to dissolve the oil, vortex thoroughly, and fill the flask to the mark.
-
Further dilution may be necessary to bring the PMD concentration within the range of the calibration curve.
4. GC-MS Analysis:
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Procedure:
-
Inject the prepared calibration standards, starting from the lowest concentration, to establish the calibration curve.
-
Inject a solvent blank to check for system contamination.
-
Inject the prepared essential oil samples.
-
Periodically inject a quality control (QC) standard to monitor instrument performance.
-
-
Data Processing:
-
Integrate the peak areas for the PMD isomers.
-
Construct a calibration curve by plotting the peak area of the PMD standard against its concentration.
-
Use the regression equation from the calibration curve to calculate the concentration of PMD in the prepared oil samples.
-
Caption: General experimental workflow for the quantification of PMD in essential oil.
Conclusion
This compound is a pivotal active ingredient in the field of natural insect repellents. While it is found in the essential oil of Corymbia citriodora, its low native concentration necessitates a semi-synthetic approach for commercial production. The acid-catalyzed cyclization of citronellal is a well-established and efficient method to produce high-purity PMD. The standardized protocols for synthesis and quantification outlined in this guide provide a robust framework for researchers and developers working with this important biopesticide. Continued research into green catalysts and optimization of reaction conditions will further enhance the sustainable production of PMD.
References
- 1. benchchem.com [benchchem.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. sincerechemical.com [sincerechemical.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. penntybio.com [penntybio.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H20O2 | CID 556998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. scribd.com [scribd.com]
- 12. Synthesis of this compound from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. specialchem.com [specialchem.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of p-Menthane-3,8-diol: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Menthane-3,8-diol (PMD) is a naturally occurring monoterpenoid found in the essential oil of Corymbia citriodora. It is a widely recognized and effective insect repellent, often considered a safer alternative to synthetic compounds like DEET. The presence of three stereocenters in its structure gives rise to eight possible stereoisomers, each with potentially unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of PMD, detailing their synthesis, separation, and properties. It includes a thorough examination of their biological activities, with a focus on insect repellency and interaction with thermosensitive ion channels. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound, also known by the names PMD and menthoglycol, is a colorless, crystalline diol with a menthol-like odor and a distinct cooling sensation.[1] Its molecular structure is based on the p-menthane (B155814) backbone, a cyclohexane (B81311) ring substituted with a methyl group and a 2-hydroxypropyl-2-yl group. The CAS number for the mixture of isomers is 42822-86-6.[2] The molecule's three chiral centers at carbons 1, 2, and 4 of the cyclohexane ring result in a total of eight stereoisomers.[2][3] These isomers are broadly classified into cis and trans diastereomers based on the relative orientation of the hydroxyl group at C3 and the hydroxypropyl group at C1. Each of these diastereomers exists as a pair of enantiomers.
The primary and most well-documented application of PMD is as an active ingredient in insect repellents.[1] However, its cooling properties and potential antimicrobial activities suggest a broader range of applications in pharmaceuticals and consumer products. Understanding the specific properties of each stereoisomer is crucial for optimizing its use and for the development of new products with enhanced efficacy and safety profiles.
Physicochemical Properties of this compound Stereoisomers
Table 1: General Physicochemical Properties of this compound (Isomer Mixture)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂ | [3] |
| Molar Mass | 172.268 g/mol | [3] |
| Density | 1.009 g/cm³ | [3] |
| Boiling Point | 266.00 to 268.00 °C at 760.00 mm Hg | [4] |
| Solubility | Soluble in 65% (v/v) alcohol | [] |
Table 2: Properties of Individual this compound Stereoisomers
| Stereoisomer | Melting Point (°C) | Specific Rotation ([α]D) | Reference |
| (+)-cis-p-Menthane-3,8-diol | 67 | +15.4° (c=0.5, CHCl₃) | [6] |
| (-)-cis-p-Menthane-3,8-diol | 82-84 | -15.2° (c=1, CHCl₃) | [7] |
| (+)-trans-p-Menthane-3,8-diol | 68-69 | +8.0° (c=1, CHCl₃) | [7] |
| (-)-trans-p-Menthane-3,8-diol | 68-69 | -7.8° (c=1, CHCl₃) | [7] |
| trans-p-Menthane-3,8-diol (racemate) | 73 | Not Applicable | [6] |
Synthesis and Separation of Stereoisomers
The most common method for synthesizing PMD is through the acid-catalyzed intramolecular Prins reaction of citronellal.[3] This reaction typically yields a mixture of cis and trans diastereomers, with the cis isomer often being the major product under kinetic control and the trans isomer favored under thermodynamic control.[8] The separation of these diastereomers can be achieved by column chromatography or fractional crystallization. The separation of enantiomers requires chiral chromatography techniques.
Experimental Protocol: Synthesis of (±)-cis- and (±)-trans-p-Menthane-3,8-diol from (±)-Citronellal
This protocol is based on the acid-catalyzed cyclization of citronellal.
Materials:
-
(±)-Citronellal
-
Sulfuric acid (H₂SO₄), 0.25% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add (±)-citronellal and the 0.25% sulfuric acid solution in a 1:2 ratio (v/v).
-
Stir the mixture vigorously at 50-60°C for 5-6 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, a mixture of cis- and trans-PMD.
-
Purify the diastereomers by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent. The trans-isomer typically elutes before the cis-isomer.
-
Collect the fractions containing the pure diastereomers and concentrate under reduced pressure.
-
The separated diastereomers can be further purified by recrystallization from a suitable solvent like n-heptane at low temperatures (-50°C).[10]
Experimental Protocol: Chiral Separation of this compound Stereoisomers by Gas Chromatography (GC)
This protocol outlines a general procedure for the chiral separation of PMD stereoisomers.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).[11]
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature: 280°C (for FID) or MS transfer line at 280°C.
-
Injection Volume: 1 µL (split or splitless injection can be optimized).
Sample Preparation:
-
Prepare a dilute solution of the PMD isomer mixture (e.g., 1 mg/mL) in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
Procedure:
-
Inject the prepared sample into the GC.
-
Acquire the chromatogram and/or mass spectra.
-
Identify the peaks corresponding to the different stereoisomers based on their retention times, which should be established by injecting pure standards of each isomer if available. The elution order will depend on the specific chiral stationary phase used.
Biological Activities and Properties
Insect Repellent Activity
The most significant biological property of PMD is its insect repellency. It is effective against a wide range of insects, including mosquitoes, ticks, and flies.[12][13] There are conflicting reports regarding the stereoselectivity of this activity. Some studies suggest that all four tested stereoisomers ((+)-cis, (-)-cis, (+)-trans, and (-)-trans) are equally effective against Anopheles gambiae mosquitoes.[14] However, other research indicates that the (1R)-(+)-cis-PMD isomer exhibits the highest and most prolonged repellent activity against Aedes albopictus.[8]
Experimental Protocol: Arm-in-Cage Assay for Mosquito Repellency
This is a standard method to evaluate the efficacy of topical insect repellents.
Materials:
-
Test substance (PMD isomer or formulation) dissolved in a suitable carrier (e.g., ethanol).
-
Control substance (carrier only).
-
A cage containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti).
-
Human volunteers.
Procedure:
-
Recruit human volunteers and obtain informed consent.
-
Define a specific area on the forearm of each volunteer (e.g., 30 cm²).
-
Apply a standard amount of the test substance to the defined area on one arm and the control substance to the same area on the other arm.
-
After a short drying period, the volunteer inserts the treated forearm into the mosquito cage for a defined period (e.g., 3 minutes).
-
Record the number of mosquitoes that land and/or probe on the treated and control areas.
-
The protection time is defined as the time from application until the first confirmed bite.
-
The percent repellency can be calculated using the formula: % Repellency = [(# landings on control - # landings on treated) / # landings on control] x 100.
Mechanism of Action: Interaction with TRP Channels
The cooling sensation produced by PMD is attributed to its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol.[1] The activation of TRPM8 in sensory neurons leads to an influx of calcium ions, which triggers a nerve impulse that is perceived by the brain as a cooling sensation. It is hypothesized that this interaction with TRP channels may also contribute to its insect repellent effect by acting as a sensory irritant to insects.
Antimicrobial Activity
Some studies have suggested that PMD possesses antimicrobial properties, although this is less well-documented than its insect repellent activity. Further research is needed to determine the spectrum of activity and the efficacy of individual stereoisomers against various bacteria and fungi.
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.
Materials:
-
Test substance (PMD isomer) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal culture in the logarithmic growth phase.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Positive control (known antibiotic or antifungal).
-
Negative control (broth and solvent only).
Procedure:
-
Perform serial two-fold dilutions of the PMD isomer in the broth medium in the wells of the microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive and negative controls on each plate.
-
Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the test substance that completely inhibits visible growth of the microorganism.
Logical Relationships and Experimental Workflows
The development and characterization of PMD stereoisomers follow a logical workflow, from synthesis to biological evaluation.
Conclusion and Future Directions
This compound is a valuable natural product with well-established insect repellent properties and an interesting cooling effect mediated by the TRPM8 channel. The existence of eight stereoisomers presents both a challenge and an opportunity for researchers. While the synthesis and separation of the diastereomers are relatively straightforward, the preparation of all eight pure stereoisomers in sufficient quantities for comprehensive biological testing remains a significant undertaking.
Future research should focus on the following areas:
-
Complete Physicochemical Characterization: A concerted effort is needed to determine the full set of physicochemical properties for all eight stereoisomers.
-
Stereoselective Synthesis: The development of efficient and scalable stereoselective synthetic routes to each of the eight isomers is crucial for advancing our understanding of their individual contributions to the overall activity of PMD.
-
Elucidation of Structure-Activity Relationships: With pure isomers in hand, detailed structure-activity relationship studies can be conducted to definitively determine which stereoisomers are most potent for insect repellency, TRPM8 activation, and any other identified biological activities.
-
Exploration of Other Pharmacological Properties: The preliminary indications of antimicrobial activity warrant further investigation. A systematic screening of all eight isomers against a broad panel of pathogenic bacteria and fungi could reveal new therapeutic applications.
-
Mechanism of Insect Repellency: While interaction with olfactory receptors is the proposed mechanism, the precise molecular targets in insects and the role of TRP channel activation in this process require further elucidation.
By addressing these research gaps, the full potential of this compound and its individual stereoisomers can be unlocked, leading to the development of more effective and safer products for human health and well-being.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. para-menthane-3,8-diol, 42822-86-6 [thegoodscentscompany.com]
- 6. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 7. bioone.org [bioone.org]
- 8. Effect of the Stereoselectivity of para-Menthane-3,8-diol Isomers on Repulsion toward Aedes albopictus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. catalog.tharaka.ac.ke [catalog.tharaka.ac.ke]
- 14. researchgate.net [researchgate.net]
The Repellent Efficacy of p-Menthane-3,8-diol: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-3,8-diol (PMD) is a naturally derived active ingredient found in the essential oil of the lemon eucalyptus tree, Corymbia citriodora. It is a highly effective and widely used insect repellent, offering protection against a broad spectrum of arthropods, most notably mosquitoes. This technical guide provides a comprehensive overview of the current understanding of PMD's mechanism of action as an insect repellent, with a focus on its molecular interactions with the insect sensory system. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel insect control agents.
Core Mechanism of Action: A Multi-Sensory Assault
The primary mechanism by which this compound exerts its repellent effect is through the disruption of an insect's ability to locate a host. This is achieved through its interaction with multiple sensory modalities, primarily olfaction (sense of smell) and potentially gustation (sense of taste) and thermosensation. PMD acts as a powerful spatial repellent, creating a vapor barrier that deters insects from a distance, and may also function as a contact repellent upon landing.
Molecular Targets of this compound
The insect sensory system is equipped with a sophisticated array of receptors that detect chemical and physical cues from the environment. PMD's repellent activity is attributed to its ability to modulate the function of several classes of these receptors.
Olfactory Receptors (ORs)
Olfactory receptors are the primary targets of volatile insect repellents. These receptors are located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensory hairs called sensilla on the insect's antennae and maxillary palps. Insect ORs are ligand-gated ion channels that form a heteromeric complex with a highly conserved co-receptor, Orco.
Studies have identified specific ORs that are activated by PMD. In the Southern house mosquito, Culex quinquefasciatus, the odorant receptor CquiOR136 has been shown to be activated by PMD, as well as other repellents like DEET, picaridin, and IR3535.[1][2][3] Another receptor in the same species, CquiOR5 , has also been identified as a target for PMD, exhibiting dose-dependent responses to the compound.[4][5] The activation of these receptors by PMD likely triggers a neural signal that is interpreted by the insect's brain as aversive, leading to avoidance behavior.
While direct binding affinity (Kd) and precise EC50/IC50 values for PMD on these receptors are not yet fully characterized in the public literature, the available data strongly indicate a direct interaction.
Table 1: Quantitative Data on the Efficacy and Molecular Interactions of this compound
| Parameter | Value | Species | Assay | Reference |
| Behavioral Efficacy | ||||
| Effective Dose (ED95) | 0.25 mg/cm² | Aedes aegypti | Arm-in-cage | [6] |
| Half-life | 2.23 hours | Aedes aegypti | Arm-in-cage | [6] |
| Molecular Interactions | ||||
| Olfactory Receptor Activation | Activation | Culex quinquefasciatus | Two-electrode voltage clamp in Xenopus oocytes | [1][2][3] |
| Olfactory Receptor Sensitivity | Dose-dependent response | Culex quinquefasciatus | Two-electrode voltage clamp in Xenopus oocytes | [4][5] |
Gustatory Receptors (GRs)
Gustatory receptors are primarily involved in the sense of taste and are located on the insect's labellum (mouthparts), legs, and wing margins. These receptors detect non-volatile compounds upon contact and play a crucial role in feeding decisions. While direct evidence for PMD's interaction with specific gustatory receptors is limited, it is plausible that PMD acts as a contact repellent by activating bitter-sensing GRs, thereby deterring feeding upon landing. The activation of a gustatory receptor neuron in the labellar sensilla of Aedes aegypti has been demonstrated for other repellents like DEET, suggesting a potential common mechanism for contact repellency.
Transient Receptor Potential (TRP) Channels
Transient Receptor Potential (TRP) channels are a diverse family of ion channels that function as sensors for a wide range of stimuli, including temperature, mechanical stress, and irritant chemicals. The TRPA1 channel, in particular, is a well-known sensor of noxious chemical compounds in insects. While direct activation of TRPA1 by PMD has not been definitively demonstrated, other natural repellents, such as citronellal, have been shown to activate this channel in insects.[7] Given the structural similarities and irritant properties of many repellents, it is hypothesized that PMD may also activate TRPA1 or other TRP channels, contributing to its repellent and irritant effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Experimental Protocols
A multi-faceted approach employing behavioral, electrophysiological, and functional imaging assays is essential to fully characterize the mechanism of action of insect repellents like PMD.
Behavioral Assays
This is a standard method for evaluating the efficacy of topical repellents.
-
Apparatus: A cage (e.g., 30x30x30 cm) containing a known number of host-seeking female mosquitoes (e.g., 50-200).
-
Procedure:
-
A volunteer's forearm is treated with a specific dose of the repellent formulation. An untreated forearm serves as a control.
-
The treated forearm is inserted into the cage for a defined period (e.g., 3 minutes) at regular intervals (e.g., every 15 or 30 minutes).
-
The number of mosquito landings and/or bites is recorded.
-
The Complete Protection Time (CPT) is determined as the time from application until the first confirmed bite.
-
-
Data Analysis: The ED50 (Effective Dose for 50% repellency) and the half-life of the repellent can be calculated from dose-response studies.
This assay is used to assess the spatial repellency of a volatile compound.
-
Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms. A constant flow of air is passed through each arm.
-
Procedure:
-
One arm of the olfactometer is connected to a source of clean air (control), while the other arm is connected to a source of air passed over the repellent compound.
-
Individual mosquitoes are released into the central arm and allowed to choose between the two air streams.
-
The number of mosquitoes choosing each arm within a specific time is recorded.
-
-
Data Analysis: A preference index is calculated to determine if the compound is attractive, neutral, or repellent.
Electrophysiology
SSR allows for the direct recording of action potentials from individual olfactory or gustatory receptor neurons.
-
Apparatus: A high-magnification microscope, micromanipulators, a reference electrode, and a recording electrode. The recording electrode is a sharp tungsten or glass microelectrode.
-
Procedure:
-
The insect is immobilized, and the antenna or labellum is exposed.
-
The reference electrode is inserted into the insect's body (e.g., the eye).
-
The recording electrode is carefully inserted into the base of a single sensillum.
-
A controlled puff of air carrying the repellent vapor is delivered to the sensillum. For gustatory sensilla, the recording electrode containing the tastant is brought into contact with the sensillum tip.
-
The resulting changes in the firing rate of the neuron(s) within the sensillum are recorded and analyzed.
-
-
Data Analysis: The change in spike frequency in response to the stimulus is quantified to determine if the neuron is excited, inhibited, or unaffected.
This technique is used to study the function of ion channels, such as insect ORs, in a heterologous expression system.
-
Apparatus: A stereomicroscope, micromanipulators, a two-electrode voltage clamp amplifier, and a perfusion system.
-
Procedure:
-
Xenopus laevis oocytes are harvested and injected with cRNA encoding the insect OR and its co-receptor, Orco.
-
The oocytes are incubated for several days to allow for receptor expression.
-
An oocyte expressing the receptors is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing and one for current injection).
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Solutions containing different concentrations of the repellent are perfused over the oocyte.
-
The resulting inward or outward currents, indicative of ion channel opening or closing, are recorded.
-
-
Data Analysis: Dose-response curves can be generated to determine the EC50 or IC50 of the compound for the specific receptor.
Functional Imaging
Calcium imaging allows for the visualization of neural activity in real-time by monitoring changes in intracellular calcium concentrations.
-
Apparatus: A fluorescence microscope (confocal or two-photon), a sensitive camera, and an odor delivery system.
-
Procedure:
-
Insects are genetically engineered to express a fluorescent calcium indicator (e.g., GCaMP) in their olfactory neurons.
-
The insect is immobilized, and a small window is cut in the head capsule to expose the antennal lobe of the brain.
-
The preparation is placed under the microscope, and a baseline fluorescence is recorded.
-
A controlled puff of air carrying the repellent is delivered to the insect's antennae.
-
Changes in fluorescence in different glomeruli of the antennal lobe, corresponding to the activation of specific ORNs, are recorded.
-
-
Data Analysis: The change in fluorescence intensity (ΔF/F) is calculated for each glomerulus to create a spatial map of olfactory activation in response to the repellent.
Conclusion
This compound is a highly effective insect repellent that acts on multiple sensory pathways in insects. Its primary mode of action involves the activation of specific olfactory receptors, leading to aversive behavior. Further research into its interactions with gustatory receptors and TRP channels will provide a more complete picture of its repellent mechanism. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of PMD and the development of next-generation insect repellents. By understanding the intricate molecular interactions between repellents and the insect sensory system, we can design more effective and targeted strategies for the control of insect vectors of disease.
References
- 1. Quantitative Evaluation of the Behavioral Response to Attractant and Repellent Compounds in Anopheles pseudopunctipennis and Aedes aegypti (Diptera: Culicidae) Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Calcium imaging of odor-evoked responses in the Drosophila antennal lobe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-Sensillum Taste Recordings in Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Beyond Repellency: A Technical Examination of p-Menthane-3,8-diol's Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
p-Menthane-3,8-diol (PMD), a bicyclic monoterpenoid derived from the essential oil of Corymbia citriodora (lemon eucalyptus), is widely recognized for its potent insect-repellent properties. However, a growing body of scientific evidence reveals a broader spectrum of biological activities that extend far beyond its effects on insects. This technical guide delves into the antiviral, anti-inflammatory, analgesic, and potential anticancer properties of PMD, providing a comprehensive resource for researchers and drug development professionals. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of PMD's therapeutic potential.
Antiviral Activity
PMD has demonstrated significant virucidal activity, particularly against enveloped viruses. This suggests a mechanism of action that may involve disruption of the viral envelope.
Quantitative Data: Virucidal Efficacy of PMD
| Virus Strain | PMD Concentration (% w/v) | Contact Time | Log Reduction in Viral Titer | Reference |
| Influenza A/Sydney/5/97 (H3N2) | 2% | 10 seconds | > 3.5 | [1][2] |
| 1% | 10 seconds | ~2.0 | [2] | |
| 0.5% | 10 seconds | ~1.0 | [2] | |
| Urbani SARS Coronavirus | 0.25% | 10 seconds | > 4.5 | [1][2] |
| Herpes Simplex Virus type-1 (HSV-1) | 2% | 5 minutes | > 3.0 | [1][2] |
| 1% | 5 minutes | ~1.5 | [2] |
Experimental Protocol: Virucidal Assay (TCID₅₀ Method)
This protocol outlines a common method for assessing the virucidal efficacy of a compound.[1][2]
Objective: To determine the reduction in viral titer after exposure to PMD.
Materials:
-
Appropriate host cell lines for each virus (e.g., MDCK for influenza, Vero for SARS-CoV and HSV-1)
-
96-well cell culture plates
-
Virus stocks of known titer (e.g., ≥ 10³ TCID₅₀/ml)
-
This compound (PMD) solutions at various concentrations
-
Cell culture medium (e.g., DMEM)
-
Phosphate Buffered Saline (PBS)
-
Infection medium
Procedure:
-
Cell Culture: Seed the 96-well plates with the appropriate host cells and incubate until a confluent monolayer is formed.
-
Virucidal Reaction: a. In separate tubes, mix a fixed volume of virus stock with an equal volume of the PMD test solution (at varying concentrations) or a control solution (e.g., cell culture medium). b. Incubate the mixtures for a defined contact time (e.g., 10 seconds, 5 minutes).
-
Infection of Host Cells: a. Following incubation, immediately perform serial dilutions of the virus-PMD mixtures. b. Add the diluted mixtures to the wells of the 96-well plate containing the host cell monolayers.
-
Incubation and Observation: a. Incubate the plates at the optimal temperature for viral replication (e.g., 37°C). b. Observe the plates daily for the appearance of cytopathic effects (CPE).
-
Endpoint Determination: The endpoint is typically read after a set number of days (e.g., 5-7 days), and the Tissue Culture Infectious Dose (TCID₅₀) is calculated using a statistical method such as the Reed-Muench method.
-
Calculation of Viral Titer Reduction: The log reduction in viral titer is calculated by comparing the TCID₅₀ of the PMD-treated virus to that of the untreated virus control.
Virucidal Assay Workflow Diagram
Anti-inflammatory Activity
PMD and the essential oil of Corymbia citriodora have demonstrated notable anti-inflammatory effects through the modulation of key inflammatory pathways and mediators.
Quantitative Data: In Vitro Anti-inflammatory Effects
| Assay | Test Substance | Concentration | % Inhibition | Reference |
| Superoxide Anion Release (Human Neutrophils) | Corymbia citriodora essential oil | Not specified | 32% | [3] |
| Elastase Release (Human Neutrophils) | Corymbia citriodora essential oil | Not specified | 31% | [3] |
Signaling Pathways in Anti-inflammatory Action
Studies on Corymbia citriodora essential oil, rich in PMD, indicate that its anti-inflammatory effects are mediated through the downregulation of the MAPK and NF-κB signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines and enzymes.
PMD's Inhibition of MAPK and NF-κB Pathways
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol describes a common in vitro assay to screen for anti-inflammatory activity.
Objective: To measure the inhibitory effect of PMD on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (PMD)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of PMD for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement: a. Collect the cell culture supernatant. b. Mix the supernatant with an equal volume of Griess Reagent. c. Incubate at room temperature for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite (an indicator of NO production) is determined from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production by PMD is then calculated.
Analgesic Activity
The structural similarity of PMD to menthol, a well-known analgesic, suggests a potential role in pain modulation. Menthol exerts its analgesic effects primarily through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.
Proposed Mechanism of Action: TRPM8 Channel Activation
TRPM8 is a non-selective cation channel expressed in sensory neurons that is activated by cold temperatures and cooling agents like menthol. Activation of TRPM8 leads to an influx of Ca²⁺, which can modulate pain signals. It is hypothesized that PMD, like menthol, can activate TRPM8, leading to a cooling sensation and subsequent analgesic effects.
Proposed Analgesic Mechanism of PMD via TRPM8
Potential Anticancer Activity
While direct studies on the anticancer activity of PMD are limited, research on structurally related monoterpenes, including its precursor citronellol, provides a basis for its potential in this area. The proposed mechanism involves the induction of apoptosis in cancer cells.
Quantitative Data: Cytotoxicity of Related Monoterpenes
| Monoterpene | Cancer Cell Line | IC₅₀ Value | Reference |
| Thymol | MDA-MB-231 (Breast) | 56 µg/mL | [4] |
| Linalool | OECM 1 (Oral) | 10 µM | [5] |
| Carvone | P-815, K-562, CEM (Leukemia) | 0.11-0.17 µM | [6] |
| Citronellol | NCI-H1299 (Lung) | 49.74 µg/mL | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Objective: To determine the cytotoxic effect of PMD on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
DMEM with 10% FBS
-
This compound (PMD)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of PMD and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of PMD that inhibits 50% of cell growth) can be determined from a dose-response curve.
Antimicrobial Activity
PMD has been reported to possess broad-spectrum antimicrobial properties, inhibiting the growth of various bacteria and fungi.[7]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
Specific MIC values for a wide range of microorganisms for pure PMD are not extensively documented in readily available literature. However, studies on essential oils containing high concentrations of PMD or its precursors indicate antimicrobial activity. For example, the essential oil of Eucalyptus citriodora has shown activity against various microbes.
| Microorganism | Test Substance | MIC Value | Reference |
| Staphylococcus aureus | Eucalyptus ficifolia oil | ~25 µg/mL | [3] |
| Candida albicans | Eucalyptus camaldulensis oil | 45 µg/mL | [3] |
The biological activities of this compound extend significantly beyond its well-established role as an insect repellent. Its demonstrated antiviral, anti-inflammatory, and potential analgesic and anticancer properties highlight its promise as a versatile therapeutic agent. The data and protocols presented in this guide offer a foundation for further research and development in harnessing the full potential of this naturally derived compound. Future studies should focus on elucidating the precise molecular mechanisms underlying these activities and on conducting in vivo studies to validate the in vitro findings.
References
- 1. US7872051B2 - Antiviral composition comprising this compound - Google Patents [patents.google.com]
- 2. WO2005087209A1 - Antiviral composition comprising p-menthane-3, 8-diol - Google Patents [patents.google.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Profile of p-Menthane-3,8-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for p-Menthane-3,8-diol (PMD), a widely recognized and effective insect repellent.[1][2][3] The structural elucidation and purity assessment of its stereoisomers are critical for quality control and efficacy studies.[2] This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
This compound has three stereocenters, resulting in eight possible stereoisomers. The most common forms are the cis and trans diastereomers, which exhibit distinct spectroscopic characteristics.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural analysis of this compound, allowing for the unambiguous assignment of its stereoisomers.[2] The chemical shifts are influenced by the relative stereochemistry of the hydroxyl group at C3, the methyl group at C4, and the 2-hydroxypropyl group at C1.[2]
¹H NMR Spectral Data
The following table summarizes the reported ¹H NMR chemical shifts for the cis and trans isomers of this compound. Variations in chemical shifts can occur due to differences in solvents and experimental conditions.[2]
| Proton Assignment | cis-p-Menthane-3,8-diol (δ, ppm) | trans-p-Menthane-3,8-diol (δ, ppm) |
| H-3 | 3.87 (q, J = 2.4 Hz)[2][4] | 3.5 (m) / 3.65 (dt, J = 10.3, 4.2 Hz)[2][4] |
| H-7 (CH₃) | 0.78 (d, J = 5.8 Hz)[2][4] | 0.8 (m) / 0.84 (d, J = 5.8 Hz)[2][4] |
| H-9 (CH₃) | 1.12 (s)[4] | 1.06 (s)[5] |
| H-10 (CH₃) | 1.25 (s)[4] | 1.09 (s)[5] |
¹³C NMR Spectral Data
The ¹³C NMR spectral data provides further insight into the carbon skeleton of the molecule. The chemical shifts for the cis and trans isomers are presented below.
| Carbon Assignment | cis-p-Menthane-3,8-diol (δ, ppm) | trans-p-Menthane-3,8-diol (δ, ppm) |
| C-1 | 25.4[4] | 30.74 / 31.2[4][5] |
| C-2 | 42.3[4] | 44.6 / 44.3[4][5] |
| C-3 | 67.7[4] | 71.58 / 72.8[4][5] |
| C-4 | 47.9[4] | 52.86 / 53.0[4][5] |
| C-5 | 20.1[4] | 26.9[4] |
| C-6 | 34.7[4] | 34.4[4] |
| C-7 (CH₃) | 22.1[4] | 21.99 / 29.7[4][5] |
| C-8 | 73.1[4] | 73.2 / 75.0[4][5] |
| C-9 (CH₃) | 28.4[4] | 24.24 / 21.9[4][5] |
| C-10 (CH₃) | 28.8[4] | 29.4 / 23.5[4][5] |
Experimental Protocols for NMR
-
Instrumentation : NMR spectra are typically recorded on a 500 MHz or 600 MHz spectrometer, such as a BRUKER AVANCE-500M.[5][6]
-
Sample Preparation : For ¹H NMR, 5-10 mg of the purified sample is dissolved in a deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is used.[2]
-
Solvent : Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent.[2][4][6] DMSO-d6 has also been reported.[5]
-
Internal Standard : Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[5]
-
Acquisition Parameters for ¹H NMR :
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The most prominent feature is the strong, broad absorption band corresponding to the O-H stretching of the hydroxyl groups.
| Isomer | IR Absorption Bands (ν, cm⁻¹) |
| cis-p-Menthane-3,8-diol | 3234 (O-H stretch)[5], 2930, 2900, 1450, 1420, 1250, 1160, 930[4] |
| trans-p-Menthane-3,8-diol | 3270 (O-H stretch)[5], 3250, 2960, 2920, 1450, 1420, 1220, 1180, 1000, 910, 870[4] |
Experimental Protocol for IR Spectroscopy
-
Instrumentation : An FTIR spectrometer, such as an Impac-410, is used.[5]
-
Sample Preparation : The sample is typically prepared as a KBr (potassium bromide) crystal disk.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common method used for analysis.
| Isomer | EIMS m/z (relative intensity, %) |
| cis-p-Menthane-3,8-diol | 157 [M-CH₃]⁺ (1), 154 [M-H₂O]⁺ (2), 139 [M-H₂O-CH₃]⁺ (15), 121 (20), 111 (16), 96 (50), 81 (100), 69 (40), 59 (79), 55 (31), 43 (42)[4] |
| trans-p-Menthane-3,8-diol | 157 [M-CH₃]⁺ (5), 154 [M-H₂O]⁺ (5), 139 [M-H₂O-CH₃]⁺ (10), 121 (10), 111 (12), 96 (30), 81 (50), 59 (100), 55 (40), 43 (60)[4] |
Experimental Protocol for GC-MS
-
Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS), such as a Thermo Scientific™ ISQ™ 7000 or an Agilent 5973N MSD, is employed.[5][6]
-
GC Column : A capillary column like a TraceGOLD TG-5SilMS (30 m x 0.25 mm, 0.25 µm) or HP-5MS is commonly used.[5][6]
-
Carrier Gas : Helium is typically used as the carrier gas.[5][6]
-
Temperature Program : A temperature gradient is used to separate the components of the sample. For instance, the temperature may start at 60°C and be gradually increased to 250°C or 280°C.[6]
-
Ionization : Electron ionization at 70 eV is standard.[5]
-
Ion Source and Transfer Line Temperatures : The ion source temperature is often set around 200-280°C, and the transfer line temperature at 280°C.[5]
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
physical and chemical properties of p-Menthane-3,8-diol isomers
An In-depth Technical Guide to the Physical and Chemical Properties of p-Menthane-3,8-diol (PMD) Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the stereoisomers of this compound (PMD), a widely recognized and effective insect repellent derived from the essential oil of Corymbia citriodora. PMD's efficacy and safety profile have made it a subject of significant interest in the development of biopesticides and personal care products. This document details its properties, the methodologies for its synthesis and analysis, and the logical workflows involved in its production.
This compound is a monoterpenoid diol with three stereocenters, resulting in eight possible stereoisomers.[1][2] These are primarily classified into cis and trans diastereomers based on the relative orientation of the hydroxyl group at position 3 and the 2-hydroxypropyl group at position 1 of the cyclohexane (B81311) ring.[3] Commercial PMD is typically a mixture of these isomers, with the specific ratio influencing its physical properties and potentially its repellent activity.[3][4]
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound and its primary cis and trans isomers. Quantitative data has been compiled from various sources to provide a comparative overview.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂ | [1][][6] |
| Molecular Weight | 172.27 g/mol | [1][][6] |
| CAS Number | 42822-86-6 (for the mixture of isomers) | [1][][7] |
| Appearance | Colorless, opaque white solid | [1][8] |
| Odor | Faint mint, similar to menthol | [][8] |
| Boiling Point | 266-268 °C @ 760 mmHg | [][7] |
| Density | ~1.009 g/cm³ | [1][] |
| Refractive Index | ~1.486 | [] |
| Solubility | Soluble in alcohol; slightly soluble in water (670.7 mg/L @ 25 °C est.) | [][7] |
| logP (o/w) | 1.374 - 1.607 (est.) | [6][7] |
Table 2: Properties of cis- and trans-p-Menthane-3,8-diol Isomers
| Property | cis-Isomer | trans-Isomer | Reference |
| Melting Point (°C) | 82 | 74 | [4] |
| 72-75 | 68-69 | [9] | |
| 92 | - | [10] | |
| 67 | 73 | [11] | |
| Optical Rotation [α]D | racemic mixture: 0° | (+)-trans: +8.0°; (-)-trans: -7.8° | [9] |
| (+)-cis: +5.2° (neat, for a mixture) | - | [11] | |
| (+)-cis: +12.0° | (-)-trans: -6.0°; (+)-trans: +6.1° | [12] |
Note: Discrepancies in reported melting points may arise from variations in the purity and specific enantiomeric composition of the samples analyzed.[3]
Experimental Protocols
Detailed methodologies for the synthesis, separation, and analysis of PMD isomers are crucial for research and quality control.
Synthesis of this compound via Acid-Catalyzed Cyclization of Citronellal
This protocol describes the common method for synthesizing PMD from citronellal, the primary component of C. citriodora essential oil.[13][14] The reaction involves an intramolecular Prins reaction followed by hydration.[14]
Materials:
-
Corymbia citriodora essential oil (or purified citronellal)
-
Sulfuric acid (H₂SO₄), 0.25% aqueous solution
-
n-Heptane or n-Hexane
-
Sodium bicarbonate (NaHCO₃), 10% aqueous solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
250 mL two-necked flask, magnetic stirrer, separatory funnel, filter paper
Procedure:
-
Reaction Setup: Place 25 g of C. citriodora essential oil into a 250 mL two-necked flask equipped with a magnetic stirrer.[15]
-
Acid Addition: Add the 0.25% sulfuric acid solution to the essential oil. A common ratio is 3:1 acid solution to oil by weight.[4]
-
Reaction: Stir the mixture vigorously at a controlled temperature, typically 50°C, for 5 to 11 hours.[4][16] The progress can be monitored using Thin Layer Chromatography (TLC).[15]
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add 10% sodium bicarbonate solution until effervescence ceases to neutralize the sulfuric acid.[15]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Add an equal volume of n-hexane or n-heptane to extract the organic components. Shake vigorously and allow the layers to separate.[15]
-
Washing & Drying: Collect the upper organic layer and wash it with distilled water. Dry the organic phase by adding anhydrous Na₂SO₄ and letting it stand for 30 minutes.[15]
-
Crystallization: Filter the dried solution to remove the Na₂SO₄. Cool the filtrate to a low temperature (-25°C to -50°C) for 24-48 hours to induce crystallization of PMD.[15][16]
-
Isolation: Collect the crystalline precipitate by filtration. Wash the crystals with a small amount of cold n-hexane to remove residual oils and dry them at 50°C for approximately 7 hours.[4][15]
Isomer Separation by Column Chromatography
The synthesized PMD is a mixture of cis and trans isomers. These can be separated for analytical purposes using silica (B1680970) gel column chromatography.[4][15]
Materials:
-
Crude PMD product
-
Silica gel 60
-
Mobile Phase: n-hexane:ethyl acetate (B1210297) (4:1 v/v)
-
Chromatography column (e.g., 40 cm x 2 cm)
-
Collection tubes, rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel 60 in the mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve a known amount of the crude PMD product (e.g., 0.50 g) in a minimal volume of the mobile phase and load it onto the top of the silica gel column.[4]
-
Elution: Begin eluting the sample with the n-hexane:ethyl acetate (4:1) mobile phase, collecting fractions of a consistent volume.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which contain the separated isomers. Typically, the cis-PMD isomer elutes before the trans-PMD isomer.[4]
-
Isolation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to yield the isolated cis- and trans-PMD.[4]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure and determining the stereochemistry of the PMD isomers.[2]
Sample Preparation:
-
Dissolve 5-10 mg of the purified PMD isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Instrument: 300-500 MHz NMR Spectrometer.
-
Experiment: Standard single-pulse experiment.
-
Key Parameters:
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Number of Scans: 8-16
-
-
Data Analysis: Key distinguishing signals include the proton at the C3 position (H-3), which appears around 3.87 ppm for the cis-isomer and 3.5-3.65 ppm for the trans-isomer.[2][9]
¹³C NMR Spectroscopy Protocol:
-
Experiment: Proton-decoupled ¹³C experiment.
-
Data Analysis: The chemical shifts of the carbon atoms in the cyclohexane ring differ between isomers, providing confirmation of the cis/trans stereochemistry.[4][9] For example, C-3 is observed around 67.7 ppm for cis-PMD and 72.8 ppm for trans-PMD.[9]
Purity and Isomer Ratio Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the PMD product and the relative abundance of the cis and trans isomers.[13][17]
Sample Preparation:
-
Prepare a stock solution of the PMD sample in a suitable solvent like hexane (B92381) or methylene (B1212753) chloride at a concentration of approximately 100 µg/mL.[17]
GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral column (e.g., Rt-βDEXse) is required to separate all four principal stereoisomers.[17]
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) mode.
-
Data Analysis: Identify peaks based on their retention times relative to pure standards. The mass spectrum for PMD will show characteristic fragment ions at m/z 154 ([M-H₂O]⁺) and 139 ([M-H₂O-CH₃]⁺).[17] Quantify the isomer ratio by integrating the peak areas.
Visualization of Key Processes
The following diagrams, created using the DOT language, illustrate the synthesis workflow and the chemical relationship between the precursor and products.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Relationship between Citronellal and its cis/trans PMD isomerization products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 6. 91739-72-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. para-menthane-3,8-diol, 42822-86-6 [thegoodscentscompany.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. bioone.org [bioone.org]
- 10. 3564-95-2 CAS MSDS (CIS-P-MENTHANE-3,8-DIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. This compound [sitem.herts.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
The Unfolding Story of p-Menthane-3,8-diol: A Technical Guide to its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-3,8-diol (PMD) has emerged as a leading botanical-derived insect repellent, lauded for its efficacy, which is comparable to the synthetic stalwart, N,N-diethyl-meta-toluamide (DEET).[1][2] This technical guide delves into the scientific literature to unearth the discovery and history of PMD, presenting key data, experimental methodologies, and the current understanding of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel repellent technologies.
Discovery and Historical Development
The recognition of this compound as a potent insect repellent has a history rooted in both traditional use and industrial discovery. While the specific individuals or companies behind its initial discovery in the 1960s are not extensively documented in publicly available literature, the timeline of its emergence is closely tied to the investigation of natural products with insect-repelling properties.[1]
A significant part of PMD's history lies in its use in China as the primary active ingredient in a repellent product known as Quwenling.[3][4] This product, derived from the essential oil of the lemon eucalyptus tree, Corymbia citriodora (formerly Eucalyptus citriodora), has been utilized in China for many years.[5][6] Scientific investigation into Quwenling in the latter half of the 20th century was instrumental in identifying PMD as the key repellent compound.
The formal recognition of PMD in the Western world is more recent. In 2000, the United States Environmental Protection Agency (EPA) registered oil of lemon eucalyptus (OLE), a refined product containing a high concentration of PMD, as a biopesticide. This was followed by the endorsement from the U.S. Centers for Disease Control and Prevention (CDC) in 2005 as a viable alternative to DEET for protection against mosquitoes.[2]
Physicochemical Properties and Synthesis
PMD is a monoterpenoid diol with the chemical formula C₁₀H₂₀O₂. It is a colorless solid with a faint, menthol-like odor.[1] Naturally, it is found in small quantities in the essential oil of Corymbia citriodora. However, for commercial production, PMD is typically synthesized from citronellal (B1669106), which is a major component of citronella oil and lemon eucalyptus oil. The synthesis primarily involves an acid-catalyzed intramolecular Prins reaction.
Synthesis from Citronellal
The most common method for synthesizing PMD is the acid-catalyzed cyclization of citronellal. This reaction can be carried out using various acids, including sulfuric acid and citric acid.
Quantitative Efficacy Data
The repellent efficacy of PMD has been evaluated against a range of arthropod vectors. The following tables summarize quantitative data from various studies, comparing the performance of PMD with DEET.
Table 1: Repellent Efficacy of this compound (PMD) vs. DEET against Aedes aegypti
| Active Ingredient | Concentration (%) | Mean Complete Protection Time (hours) | Effective Dose (ED95) (mg/cm²) | Half-life (hours) | Study Type |
| PMD | 30 | ~6.0 | 0.25 | 2.23 | Arm-in-cage |
| PMD-vanillin | 30 | >6.0 | 0.24 | 3.8 | Arm-in-cage |
| DEET | 20 | >6.0 | 0.09 | 2.74 | Arm-in-cage |
Source: Data compiled from a 2020 study on the characterization of PMD repellent formulations.
Table 2: Repellent Efficacy of this compound (PMD) vs. DEET against Anopheles Species
| Active Ingredient | Concentration (%) | Target Species | Protection Time (hours) | Study Type |
| PMD | 15 | Anopheles gambiae, An. funestus | 6 - 7.75 | Field (Human landing catches) |
| DEET | 15 | Anopheles gambiae, An. funestus | 6 - 7.75 | Field (Human landing catches) |
| PMD | 20 | Anopheles spp. | ~8 | Not specified |
| DEET | 50 | Anopheles spp. | ~8 | Field |
Source: Data compiled from multiple field and laboratory studies.[5][7]
Table 3: Repellent Efficacy of this compound (PMD) vs. DEET against Ixodes Ticks
| Active Ingredient | Concentration (%) | Target Species | Efficacy | Study Type |
| PMD | Not Specified | Ixodes ricinus | Better response than IR3535 | Literature Review |
| DEET | Not Specified | Ixodes ricinus | Better response than IR3535 | Literature Review |
| PMD | Not Specified | Ixodes scapularis | Not specified | Literature Review |
| IR3535 | Not Specified | Ixodes scapularis | Longest protection | Literature Review |
Source: Data compiled from a 2013 literature review on repellent efficacy.[8]
Mechanism of Action: Olfactory Receptor Signaling
The primary mechanism of action for PMD as an insect repellent is through its interaction with the insect's olfactory system. It is believed to work by disrupting the function of olfactory receptors (ORs) located on the antennae and maxillary palps of insects, which are responsible for detecting host cues such as carbon dioxide and skin odors.
Research has indicated that PMD, along with other repellents like DEET, can activate specific odorant receptors. For instance, in the Southern house mosquito, Culex quinquefasciatus, PMD has been shown to activate the odorant receptor CquiOR136.[9] The binding of a repellent molecule like PMD to an OR is thought to trigger a conformational change in the receptor, leading to the opening of an ion channel. This results in the depolarization of the olfactory receptor neuron (ORN) and the generation of an action potential, which is transmitted to the brain and interpreted as a repellent signal, causing the insect to move away from the source.
The insect olfactory signaling pathway is a complex process. Odorants, including repellents, enter the sensillum lymph through pores in the cuticle. They are then thought to be transported by odorant-binding proteins (OBPs) to the ORs on the dendritic membrane of the ORN. The ORs in insects are heterodimers, consisting of a variable odorant-specific subunit (OrX) and a conserved co-receptor (Orco). The binding of a ligand to the OrX subunit is believed to induce a conformational change that gates the Orco ion channel, leading to cation influx and neuronal firing.
Experimental Protocols
Extraction and Isolation of this compound from Corymbia citriodora**
The following protocol is based on a patented method for the extraction of PMD from Corymbia citriodora leaves.
-
Preparation of Plant Material: Freshly harvested leaves of Corymbia citriodora are cut into small fragments.
-
Fermentation: The fragmented leaves are piled and allowed to ferment. This step is believed to increase the yield of PMD.
-
Steam Distillation: The fermented leaf material is subjected to steam distillation in the presence of sodium chloride. The volatile oil phase containing citronellal and other essential oil components is collected.
-
Solvent Extraction of Raffinate: The aqueous raffinate from the steam distillation, which contains the more water-soluble PMD, is extracted with a suitable organic solvent (e.g., diethyl ether).
-
Drying: The solvent extract is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Solvent Removal: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a yellowish oily material, which is crude PMD.[10]
-
Purification (Optional): The crude PMD can be further purified by column chromatography on silica (B1680970) gel.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the analysis and quantification of PMD in essential oils and repellent formulations.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the separation of terpenes, such as a 5% phenylmethylpolysiloxane column (e.g., TraceGOLD TG-5SilMS, 30 m x 0.25 mm, 0.25 µm).[11]
-
Carrier Gas: Helium.
-
Injection: Splitless or split injection of the sample dissolved in a suitable solvent (e.g., hexane).
-
Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 40-400).
-
Identification: PMD is identified by its retention time and by comparison of its mass spectrum with a reference spectrum from a library or a pure standard.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of PMD and its stereoisomers.
-
Sample Preparation: 5-10 mg of purified PMD is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Provides information about the number of different types of protons and their neighboring protons.
-
Key signals for PMD include those for the methyl groups, the protons on the cyclohexane (B81311) ring, and the hydroxyl protons.
-
-
¹³C NMR Spectroscopy:
-
Provides information about the number of different types of carbon atoms.
-
-
2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC):
-
Used to establish the connectivity of the molecule and to assign the signals from the ¹H and ¹³C NMR spectra to specific atoms in the molecule.
-
Conclusion
The journey of this compound from a compound in a traditional Chinese repellent to a globally recognized and scientifically validated active ingredient is a testament to the value of investigating natural products. Its proven efficacy, comparable to that of DEET against several key vector species, combined with its botanical origin, makes it a compelling option for consumers and a subject of ongoing research for the development of next-generation insect repellents. The detailed understanding of its mechanism of action at the molecular level opens up new avenues for the rational design of even more effective and safer repellent technologies. This guide provides a foundational understanding of the scientific and historical context of PMD, offering valuable insights for professionals in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PMD, a registered botanical mosquito repellent with deet-like efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. biodiversitylibrary.org [biodiversitylibrary.org]
- 6. Efficacy assessment of Quwenling, a mosquito repellent from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The efficacy of repellents against Aedes, Anopheles, Culex and Ixodes spp. - a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN101880600A - Method for extracting eucalyptus citriodra volatile oil and 3,8-diol - Google Patents [patents.google.com]
- 11. e3s-conferences.org [e3s-conferences.org]
An In-depth Technical Guide on the Environmental Fate and Degradation of p-Menthane-3,8-diol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Menthane-3,8-diol (PMD) is a widely used biopesticide, valued for its efficacy as an insect repellent. Despite its prevalence in consumer products, a comprehensive body of public literature detailing its environmental fate and degradation is notably sparse. Regulatory assessments have often concluded that extensive environmental fate studies are not required due to its primary use pattern involving direct application to human skin, which is presumed to lead to negligible direct environmental release. This guide synthesizes the available information, addresses the data gaps, and provides a framework for understanding the potential environmental pathways of PMD based on its chemical structure and analogy to other terpenoids. Furthermore, it details the standardized experimental protocols that would be employed to formally assess its biodegradability, photodegradation, and hydrolysis.
Introduction to this compound (PMD)
This compound is a naturally occurring monoterpenoid found in the essential oil of Corymbia citriodora (lemon eucalyptus). It is recognized for its effective insect repellent properties, offering an alternative to synthetic compounds. As a biopesticide, its environmental behavior is of interest to ensure a complete understanding of its lifecycle post-application. However, it is crucial to note that regulatory bodies have historically waived the requirement for comprehensive environmental fate data for PMD, citing its application method as a direct-to-skin insect repellent as a reason for low anticipated environmental concentrations.
Environmental Fate of this compound: Current Knowledge
The environmental fate of a chemical compound is determined by its persistence and degradation through biotic and abiotic processes. For PMD, a qualitative assessment suggests a low potential for persistence.
Biodegradation
Photodegradation
Direct photodegradation of PMD in the atmosphere or on surfaces is expected to be limited due to its low vapor pressure and lack of significant chromophores that absorb sunlight. However, indirect photodegradation through reactions with photochemically generated species such as hydroxyl radicals could contribute to its transformation in the environment, although this pathway is likely to be minor compared to biodegradation.
Hydrolysis
As a diol, PMD is chemically stable to hydrolysis under typical environmental pH conditions (pH 4-9). The carbon-oxygen bonds in alcohols are not readily cleaved by water in the absence of strong acids or bases. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.
Quantitative Data on Environmental Fate
A thorough review of the scientific literature and regulatory documents reveals a significant gap in quantitative data regarding the environmental fate of this compound. The following table summarizes the current status of available data.
| Environmental Fate Parameter | Quantitative Data | Source |
| Biodegradation Half-Life in Soil | Not available | - |
| Biodegradation Half-Life in Water | Not available | - |
| Photodegradation Half-Life | Not available | - |
| Hydrolysis Rate Constant | Not available | - |
Note: The absence of data is primarily due to regulatory waivers for environmental fate studies based on the product's intended use pattern.
Experimental Protocols for Assessing Environmental Fate
To address the existing data gaps, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed. These guidelines provide a framework for the systematic evaluation of a chemical's environmental fate.
Biodegradability Testing (OECD 301)
The OECD 301 guideline for "Ready Biodegradability" encompasses a series of six methods to assess the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic aquatic conditions.
Objective: To determine if PMD is readily biodegradable.
Methodology Overview (OECD 301B: CO₂ Evolution Test):
-
Test Setup: A defined concentration of PMD is added to a mineral medium inoculated with a mixed population of microorganisms from a source like activated sludge.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: The amount of carbon dioxide produced from the microbial respiration of the test substance is measured over time.
-
Analysis: The percentage of biodegradation is calculated by comparing the cumulative CO₂ produced to the theoretical maximum amount of CO₂ that could be generated from the complete oxidation of PMD.
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[1][2]
Photodegradation Testing
While a single specific guideline for all photodegradation scenarios does not exist, a combination of guidelines can be used to assess this pathway. For direct photodegradation in water, OECD 316 is relevant. For a more comprehensive simulation in surface water, OECD 309 can be adapted.
Objective: To determine the rate of direct and indirect photodegradation of PMD in an aqueous environment.
Methodology Overview (based on OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis):
-
Test Solution Preparation: A solution of PMD in purified water is prepared.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark.
-
Sampling and Analysis: Samples are taken at various time intervals from both the irradiated and dark control solutions. The concentration of PMD is measured using a suitable analytical method (e.g., HPLC).
-
Data Analysis: The first-order degradation rate constant and the half-life of PMD due to direct photolysis are calculated.
Hydrolysis Testing (OECD 111)
The OECD 111 guideline, "Hydrolysis as a Function of pH," is a tiered approach to evaluate the abiotic hydrolytic degradation of a chemical in aqueous solutions at environmentally relevant pH values.[3][4][5][6]
Objective: To determine the rate of hydrolysis of PMD as a function of pH.[3][6]
Methodology Overview:
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[3][4][5] A known concentration of PMD is added to each.
-
Incubation: The solutions are incubated in the dark at a constant temperature.[3][4][5]
-
Sampling and Analysis: At specific time intervals, aliquots are taken and analyzed for the concentration of PMD.
-
Data Analysis: The rate of hydrolysis is determined for each pH. If significant hydrolysis is observed, further studies can be conducted to identify the hydrolysis products.[4][5]
Visualizations of Degradation Pathways and Experimental Workflows
The following diagrams illustrate the potential degradation pathways for PMD and a conceptual workflow for its environmental fate assessment.
Caption: A conceptual workflow for the environmental fate assessment of this compound.
Caption: Potential environmental degradation pathways for this compound.
Conclusion
The environmental fate and degradation of this compound remain an area with significant data gaps. Based on its chemical structure as a terpenoid, it is anticipated to be biodegradable and have low persistence in the environment. Hydrolysis is not expected to be a relevant degradation pathway. While direct photodegradation is unlikely, indirect photoreactions may play a minor role. For a definitive understanding, experimental studies following standardized protocols, such as the OECD guidelines detailed herein, are necessary. This guide provides the foundational knowledge and methodological framework for researchers and professionals to approach the environmental assessment of PMD and similar compounds.
References
- 1. oecd.org [oecd.org]
- 2. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. oecd.org [oecd.org]
- 5. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 6. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
Navigating the Research Landscape of p-Menthane-3,8-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-3,8-diol (PMD), a bicyclic monoterpenoid, is a well-established and effective biopesticide active ingredient used in insect repellents.[1] Derived from the leaves of the lemon eucalyptus tree (Corymbia citriodora) or produced synthetically, PMD offers a natural alternative to synthetic repellents like DEET.[2][3] Its favorable safety profile and proven efficacy make it a subject of ongoing research for new formulations and applications. This technical guide provides an in-depth overview of the regulatory status of PMD for research use, compiles key quantitative data, outlines experimental protocols, and explores its mechanism of action.
Regulatory Framework for Research Use
The use of this compound in a research context is governed by regulations that vary by region, primarily overseen by environmental and chemical safety agencies. For researchers, understanding these frameworks is crucial for compliance.
United States: Environmental Protection Agency (EPA)
In the United States, PMD is regulated as a biopesticide under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). The EPA has established a robust toxicological and environmental profile for PMD, concluding that it poses no significant risks to human health or the environment when used as directed.[4]
For research involving efficacy testing on human subjects, such as evaluating new repellent formulations, specific guidelines must be followed. The EPA's Product Performance Test Guidelines (OPPTS 810.3700) for Insect Repellents to be Applied to Human Skin define such testing as "research with human subjects" and necessitate adherence to strict ethical and procedural requirements, including informed consent and Institutional Review Board (IRB) approval.
A key consideration for researchers is the potential for exemption from full FIFRA registration for substances used in laboratory and small-scale field studies. These exemptions are intended to facilitate research and development.
European Union: European Chemicals Agency (ECHA)
In the European Union, the regulation of chemicals is primarily governed by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. For research and development purposes, REACH provides specific exemptions:
-
Scientific Research and Development (SR&D): Substances used in SR&D in quantities of less than one tonne per year are exempt from registration. This exemption is particularly beneficial for early-stage research and analysis.
-
Product and Process Orientated Research and Development (PPORD): For larger-scale research, such as pilot plant trials or production trials for new formulations, a PPORD notification can be submitted to ECHA. This exempts the substance from registration for five years (with a possible extension), provided the research is conducted under controlled conditions.
Researchers in the EU must maintain records to demonstrate that the use of PMD falls under these exemptions.
Other Regions
Health Canada's Pest Management Regulatory Agency (PMRA) also regulates PMD as a personal insect repellent and has conducted its own re-evaluation to ensure it meets current health and environmental standards. Researchers in Canada should consult PMRA guidelines for specific research-related requirements.
Quantitative Data
A comprehensive understanding of PMD's properties is essential for research and development. The following tables summarize key quantitative data from various sources.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 42822-86-6 | [5] |
| Molecular Formula | C₁₀H₂₀O₂ | [5] |
| Molar Mass | 172.27 g/mol | [5] |
| Appearance | Colorless solid | [5] |
| Density | 1.009 g/cm³ | [5] |
| Melting Point | 68-69 °C (trans-isomer) | [6] |
| Boiling Point | 266-268 °C | |
| Water Solubility | 290 mg/L at 20 °C |
Toxicological Profile
PMD exhibits a low acute toxicity profile, a key factor in its favorable safety assessment.
| Endpoint | Species | Result | EPA Toxicity Category | Reference(s) |
| Acute Oral LD₅₀ | Rat | >5000 mg/kg | IV | [7] |
| Acute Dermal LD₅₀ | Rabbit | >5000 mg/kg | IV | |
| Acute Inhalation LC₅₀ | Rat | >2.17 mg/L | IV | [8] |
| Primary Eye Irritation | Rabbit | Corrosive | I | |
| Primary Dermal Irritation | Rabbit | Slight irritant | IV | |
| Dermal Sensitization | Guinea Pig | Not a sensitizer | N/A |
Efficacy Data: Complete Protection Time (CPT)
The efficacy of an insect repellent is often measured by its Complete Protection Time (CPT), the duration for which it prevents bites from specific insect species.
| Insect Species | PMD Concentration | CPT (hours) | Reference(s) |
| Aedes aegypti (Yellow Fever Mosquito) | 30% | ~6 | [9] |
| Anopheles gambiae (Malaria Mosquito) | 20% | up to 8 | [10] |
| Ixodes ricinus (Castor Bean Tick) | 30% (as Oil of Lemon Eucalyptus) | up to 2 | |
| Aedes albopictus (Asian Tiger Mosquito) | (1R)-(+)-cis-PMD isomer | High repellency index over 24h |
Experimental Protocols
Standardized protocols are critical for generating reliable and comparable data in repellent research. The "arm-in-cage" test is a widely accepted method for evaluating the efficacy of topical repellents.
Arm-in-Cage Test for Topical Repellent Efficacy
This method directly measures the CPT of a repellent formulation against host-seeking female mosquitoes in a controlled laboratory setting.
Materials:
-
Test cages (e.g., 40x40x40 cm)
-
200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae)
-
Test repellent formulation
-
Control substance (e.g., ethanol)
-
Human volunteers
-
Protective gloves
-
Timer
Procedure:
-
Volunteer Preparation: The volunteer's forearms are washed with unscented soap and rinsed thoroughly. One forearm is designated for the test substance and the other for the control.
-
Repellent Application: A precise amount of the repellent formulation is applied evenly to the designated forearm.
-
Mosquito Acclimation: Mosquitoes are placed in the test cage and allowed to acclimate.
-
Exposure: The treated forearm is inserted into the cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
-
Data Recording: The time to the first confirmed mosquito bite is recorded. This is the Complete Protection Time (CPT).
-
Control: The same procedure is repeated with the control arm to ensure mosquito biting avidity.
Mechanism of Action: A Focus on Olfactory Pathways
The repellent effect of PMD is primarily attributed to its interaction with the insect's olfactory system, disrupting its ability to locate a host. While the precise molecular mechanisms are still under investigation, research points to the involvement of insect odorant receptors (ORs).
Insect ORs are a large and diverse family of proteins that form heteromeric ligand-gated ion channels. A functional OR complex consists of a variable, odorant-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco. The OrX subunit determines the specificity of the receptor to particular odorants, while Orco is essential for the localization and function of the OR complex.[9]
It is hypothesized that PMD acts as a modulator of these OR complexes. This could occur through several mechanisms:
-
Competitive Binding: PMD may bind to the same site on an OrX subunit as an attractant molecule, thereby blocking the receptor's activation.
-
Allosteric Modulation: PMD could bind to a different site on the OR/Orco complex, inducing a conformational change that reduces the receptor's affinity for or response to attractants.[7]
-
Direct Activation of Repellent Pathways: PMD might directly activate specific ORs that are linked to aversive behaviors in insects.
The diagram below illustrates a putative signaling pathway for insect olfaction and the potential points of interference by PMD.
Conclusion
This compound stands as a significant tool in the arsenal (B13267) of insect repellents, backed by a solid foundation of regulatory approval and scientific evidence of its efficacy and safety. For researchers, the existing regulatory frameworks in major regions like the US and EU provide clear pathways for conducting research, from fundamental laboratory studies to the development of new and improved repellent formulations. A thorough understanding of its physicochemical, toxicological, and efficacy profiles, combined with standardized experimental protocols, will continue to drive innovation in this field. Further elucidation of its precise molecular interactions with insect olfactory systems will not only deepen our understanding of chemoreception but also pave the way for the rational design of next-generation repellents.
References
- 1. Structure modelling of odorant receptor from Aedes aegypti and identification of potential repellent molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive Allosteric Modulation of Insect Olfactory Receptor Function by ORco Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olfactory binding proteins: a review across the Insecta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Antagonism of Insect Odorant Receptor Ion Channels | PLOS One [journals.plos.org]
- 6. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insect olfactory receptors are heteromeric ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional agonism of insect odorant receptor ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive Allosteric Modulation of Insect Olfactory Receptor Function by ORco Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of p-Menthane-3,8-diol from Citronellal: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of p-Menthane-3,8-diol (PMD), a highly effective and naturally derived insect repellent, from citronellal (B1669106). The synthesis involves an acid-catalyzed intramolecular cyclization and hydration of citronellal. Various acid catalysts can be employed, with this protocol focusing on the use of sulfuric acid, a commonly cited and effective catalyst.[1][2][3][4] Alternative greener methods utilizing solid acid catalysts or CO2 in water have also been reported.[5][6][7]
Overview of the Synthesis
The synthesis of this compound from citronellal is a well-established process that proceeds via an acid-catalyzed intramolecular Prins-type reaction. The aldehyde group of citronellal is protonated by the acid catalyst, which then facilitates the cyclization of the molecule, followed by hydration to yield the desired diol. The reaction produces a mixture of cis and trans isomers of PMD.
Experimental Data Summary
The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound from citronellal using different acid catalysts and reaction conditions.
| Catalyst | Citronellal Source | Catalyst Concentration | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Sulfuric Acid | (+)-Citronellal | 0.25% (w/w) | 50 | 11 | 97.9 | 92.3 | 80 (after crystallization) | [1][8] |
| Sulfuric Acid | Eucalyptus citriodora Oil | 0.25% (w/w) | 50 | 5 | - | - | - (Purity of 96.38%) | [2] |
| Sulfuric Acid | (+)-Citronellal | 0.02 - 1.0 wt. % | - | - | 95.4 - 99.0 | 86.7 - 92.8 | 78 - 79 | [4] |
| Lignin-Derived Carbon Acid | (±)-Citronellal | - | - | - | 97 | - | 86 | [5] |
| Carbon Dioxide in Water | Citronellal | - | 120 | - | Slightly lower than H2SO4 | - | - | [6][7] |
| Sulfuric Acid | Citronellal | 0.75% (w/w) | 60 | 6 | 98.5 | - | 95.6 | [3] |
Experimental Protocol: Sulfuric Acid Catalyzed Synthesis
This protocol is based on a common and effective method for the synthesis of this compound using sulfuric acid as the catalyst.[1][2]
Materials:
-
Citronellal (either (+)-citronellal or a high-purity grade)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (B1210297) (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
n-Heptane (for crystallization)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (e.g., Buchner funnel)
-
Crystallization dish
-
Low-temperature freezer or bath
Procedure:
-
Preparation of the Acidic Solution: In a round-bottom flask, prepare a 0.25% (w/w) aqueous solution of sulfuric acid. For example, to prepare 100 g of the solution, carefully add 0.25 g of concentrated sulfuric acid to 99.75 g of deionized water while stirring.
-
Reaction Setup: Add the citronellal to the sulfuric acid solution in the round-bottom flask. The ratio of citronellal to the acidic solution can vary, with ratios of oil-to-water of 1:2 being reported as optimal.[3]
-
Reaction: Heat the mixture to 50°C with vigorous stirring.[1][2] Maintain this temperature for 5 to 11 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the citronellal spot/peak.[2]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude this compound as a viscous oil or semi-solid.
-
For further purification, the crude product can be crystallized from n-heptane.[1] Dissolve the crude product in a minimal amount of hot n-heptane and then cool to a low temperature (e.g., -20°C to -50°C) to induce crystallization.[1]
-
Isolate the crystals by filtration, wash with a small amount of cold n-heptane, and dry under vacuum.
-
Alternatively, the cis and trans isomers can be separated by column chromatography on silica (B1680970) gel.[2]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound from citronellal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 5. Synthesis of this compound from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclization of citronellal to p-menthane-3,8-diols in water and carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Green Synthesis of p-Menthane-3,8-diol: A Sustainable Approach to Insect Repellent Production
Application Note & Protocol
Introduction
p-Menthane-3,8-diol (PMD) is a highly effective, naturally derived insect repellent, recognized as a safe alternative to synthetic repellents like N,N-diethyl-m-toluamide (DEET).[1][2] Traditionally, the synthesis of PMD involves the acid-catalyzed cyclization and hydration of citronellal (B1669106), a primary component of citronella oil.[2] In alignment with the principles of green chemistry, recent research has focused on developing environmentally benign synthesis methods for PMD. These methods aim to minimize the use of hazardous reagents, reduce energy consumption, and utilize renewable resources. This document outlines detailed protocols for several green synthesis approaches to PMD production, targeted at researchers, scientists, and professionals in drug development.
I. Green Synthesis Methodologies
Several innovative and environmentally friendly methods for the synthesis of PMD have been developed. These approaches aim to replace harsh acids, toxic solvents, and energy-intensive processes with more sustainable alternatives. Key green strategies include the use of biodegradable acids, solid acid catalysts derived from waste biomass, and biocatalysis.
Method 1: Citric Acid Catalyzed Synthesis in Aqueous Media
This method employs citric acid, a weak, biodegradable organic acid, as a catalyst for the cyclization of citronellal. The reaction is typically carried out in an aqueous medium, avoiding the need for volatile organic solvents.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add Eucalyptus citriodora essential oil (containing citronellal) or pure citronellal.
-
Catalyst Addition: Introduce a 7 wt% aqueous solution of citric acid to the reaction vessel.[1]
-
Reaction Conditions: Heat the mixture to a specific temperature (e.g., 50°C) and stir continuously for a designated period (e.g., 5 hours).[1]
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The PMD product will crystallize.
-
Purification: Separate the crystallized PMD by filtration. The crude product can be further purified by recrystallization from a suitable solvent like n-heptane.[3]
Method 2: Lignin-Derived Carbon Acid Catalysis
This approach utilizes a sustainable solid acid catalyst derived from alkaline lignin (B12514952), a byproduct of the pulp and paper industry.[4] The use of a solid, reusable catalyst and water as a solvent makes this a highly sustainable process.[4]
Experimental Protocol:
-
Catalyst Preparation: Prepare the carbon acid catalyst by pyrolyzing alkaline lignin at 500°C.[4]
-
Reaction Setup: In a reaction vessel, suspend the prepared lignin-derived carbon acid catalyst in deionized water.
-
Reactant Addition: Add (±)-citronellal to the catalyst suspension.[4]
-
Reaction Conditions: Stir the reaction mixture vigorously at a controlled temperature (e.g., 50°C) for an extended period (e.g., 24 hours).[5] The progress of the reaction can be monitored by gas chromatography (GC).
-
Catalyst and Product Separation: After the reaction, separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Product Isolation: Extract the aqueous phase with an organic solvent such as ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude PMD.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Method 3: Biosourced Ammonium (B1175870) Salt Catalysis
A recent greener process involves the use of biosourced ammonium salts as catalysts. This method boasts high efficiency and catalyst recyclability.[6]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve the biosourced ammonium salt catalyst in an environmentally friendly solvent.
-
Reactant Addition: Add citronellal or citronellal-rich essential oil to the solution.
-
Reaction Conditions: Maintain the reaction at a specific temperature with continuous stirring. The reaction is typically rapid and can be monitored by GC.[6]
-
Product Isolation and Catalyst Recycling: Upon completion, the organic phase containing PMD can be separated from the aqueous catalytic phase. The catalytic solution can be directly reused in subsequent batches.[6]
II. Data Presentation
The following table summarizes quantitative data from various green synthesis methods for this compound.
| Method | Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Citronellal Conversion (%) | PMD Yield (%) | PMD Purity (%) | Reference |
| Sulfuric Acid | Eucalyptus citriodora oil | 0.25% H₂SO₄ | Water | 50 | 5 | - | 76.3 | 96.4 | [1] |
| Sulfuric Acid | (±)-citronellal (~96%) | 0.75% H₂SO₄ | Water | 60 | 6 | 98.5 | 95.6 | - | [7][8] |
| Sulfuric Acid | Eucalyptus citriodora oil (~60% citronellal) | 0.75% H₂SO₄ | Water | 60 | 6 | - | 91.5 | - | [7][8] |
| Citric Acid | (+)-citronellal | 7 wt% Citric Acid | Water | - | - | 82 | - | - | [1][9] |
| Lignin-Derived Carbon Acid | (±)-citronellal | AL pyrolyzed at 500°C | Water | 50 | 24 | 97 | 86 | - | [4][5] |
| Biosourced Ammonium Salts | Citronellal | Ammonium Salts | Green Solvents | - | - | Excellent | Excellent | - | [6] |
III. Visualizations
The synthesis of this compound from citronellal generally proceeds through an acid-catalyzed intramolecular Prins reaction. The following diagrams illustrate the general reaction pathway and a typical experimental workflow for its green synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Synthesis of this compound from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Study on Synthesis of para-menthane-3,8-diol (PMD) - A Safe Mosquito Repellent Active Ingredient | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for the Quantification of p-Menthane-3,8-diol in Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of p-Menthane-3,8-diol (PMD) in various formulations. The methodologies described are primarily based on gas chromatography-mass spectrometry (GC-MS), a widely used and effective technique for the analysis of volatile and semi-volatile compounds like PMD. An overview of a high-performance liquid chromatography (HPLC) method is also presented as a viable alternative.
Introduction
This compound (PMD) is a bicyclic monoterpenoid and the active ingredient in insect repellents derived from the oil of the lemon eucalyptus tree (Corymbia citriodora).[1] Accurate quantification of PMD in formulations such as lotions, sprays, and essential oil blends is crucial for ensuring product efficacy, safety, and regulatory compliance.
Analytical Methods Overview
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the quantification of PMD due to its high sensitivity, selectivity, and ability to separate the cis and trans isomers of PMD. High-performance liquid chromatography (HPLC) with UV detection can also be employed, particularly for non-volatile formulations or when GC-MS is unavailable.
Data Presentation: Quantitative Method Performance
The following tables summarize typical quantitative data for the analytical methods described. Please note that these values are representative and may vary depending on the specific instrumentation, formulation matrix, and experimental conditions. Method validation should be performed in the user's laboratory to establish specific performance characteristics.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 5% |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Method Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 5 - 15 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Workflows and Protocols
General Experimental Workflow
The overall workflow for the quantification of PMD in a formulation involves several key stages, from sample receipt to final data analysis and reporting.
References
Application Note: Chromatographic Separation of p-Menthane-3,8-diol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-3,8-diol (PMD) is a widely recognized and effective insect repellent, naturally occurring in the essential oil of Corymbia citriodora (formerly Eucalyptus citriodora).[1][2] The PMD molecule possesses three stereocenters, which gives rise to eight possible stereoisomers.[2] Commercial products are often a mixture of the (±)-cis and (±)-trans isomers.[3] The stereoisomeric composition of PMD is of significant interest as it can influence the efficacy of the final product. For instance, some research indicates that the (1R)-(+)-cis-PMD stereoisomer exhibits the highest repellency index against certain mosquito species.[1][4] Therefore, robust and reliable analytical methods for the separation and quantification of these stereoisomers are crucial for quality control, product development, and regulatory compliance in the pharmaceutical and consumer goods industries.
This document provides detailed protocols for the separation of this compound stereoisomers using various chromatographic techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Column Chromatography.
Chromatographic Separation Techniques
The separation of PMD stereoisomers can be effectively achieved using several chromatographic methods. The choice of technique often depends on the desired level of separation (diastereomers vs. enantiomers), the analytical instrumentation available, and the scale of the separation (analytical vs. preparative).
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography, particularly when coupled with a chiral stationary phase, is a powerful technique for the separation of all four principal stereoisomers of PMD ((±)-cis and (±)-trans).
Experimental Protocol: Chiral GC-MS Analysis of PMD Stereoisomers
This protocol is adapted from established methods for the chiral separation of PMD.[1]
1. Sample Preparation:
-
Standard Solutions: Prepare individual and mixed standard solutions of the this compound stereoisomers in a suitable solvent like hexane (B92381) or methylene (B1212753) chloride at a concentration of approximately 100 µg/mL.[1]
-
Essential Oil Samples: Dilute the essential oil sample 1:100 (v/v) in hexane and vortex for 30 seconds to ensure homogeneity.[1]
-
Derivatization (Optional but Recommended): To enhance volatility, derivatize the hydroxyl groups. Dissolve a known amount of the PMD sample in a suitable solvent (e.g., dichloromethane). Add a derivatizing agent such as trifluoroacetic anhydride (B1165640) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent chiral column)[1] |
| Carrier Gas | Helium or Hydrogen[5] |
| Injector Temperature | 250 °C[5] |
| Injection Volume | 1 µL (split or splitless mode) |
| Oven Temperature Program | Initial temperature of 60-80 °C, ramp up to 200-220 °C at a rate of 2-5 °C/min.[5] |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-300 amu |
3. Data Analysis:
-
Identify the stereoisomers based on their retention times by comparing them with the chromatograms of the individual standards.
-
Confirm the identity of the peaks by analyzing their mass spectra. Key fragment ions for PMD include m/z 154 [M-H₂O]⁺ and 139 [M-H₂O-CH₃]⁺.[1]
Expected Retention Times:
The following table presents the expected elution order and approximate retention times for the four principal PMD stereoisomers on a chiral GC column. Note that the exact retention times can vary depending on the specific instrument and conditions.[1]
| Stereoisomer | Approximate Retention Time (min) |
| (-)-trans-p-Menthane-3,8-diol | 37.10 |
| (+)-trans-p-Menthane-3,8-diol | 37.27 |
| (-)-cis-p-Menthane-3,8-diol | Not specified |
| (+)-cis-p-Menthane-3,8-diol | Not specified |
Note: The referenced literature provides specific retention times for the trans enantiomers.[6] The elution order of the cis enantiomers would need to be determined experimentally using pure standards.
Experimental Workflow for GC-MS Analysis of PMD Stereoisomers
Caption: Workflow for the GC-MS analysis of this compound stereoisomers.
High-Performance Liquid Chromatography (HPLC)
Normal-phase HPLC with a chiral stationary phase is a suitable method for the separation of PMD stereoisomers.
Experimental Protocol: Chiral HPLC Analysis of PMD Stereoisomers
This protocol is based on general principles for chiral separations of molecules with multiple stereocenters.[7]
1. Sample Preparation:
-
Dissolve a known amount of the PMD sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm (or similar polysaccharide-based chiral column)[7] |
| Mobile Phase | Heptane:Ethanol:Dichloromethane (95:3:2 v/v/v)[7] (Optimization may be required) |
| Flow Rate | 0.5 - 1.5 mL/min[5] |
| Column Temperature | 15 °C (or controlled ambient, e.g., 25 °C)[5][7] |
| Detector | Refractive Index (RI) Detector (as PMD lacks a strong chromophore)[5] |
| Injection Volume | 10-20 µL |
3. Data Analysis:
-
Identify the stereoisomers based on their retention times by injecting individual standards.
-
Quantify the isomers by integrating the peak areas in the HPLC chromatogram.
Experimental Workflow for HPLC Analysis of PMD Stereoisomers
Caption: Workflow for the HPLC analysis of this compound stereoisomers.
Column Chromatography
Column chromatography using silica (B1680970) gel is an effective technique for the separation of the diastereomeric pairs of PMD (cis and trans isomers). This method is particularly useful for preparative scale separations.
Experimental Protocol: Separation of cis and trans PMD Isomers by Column Chromatography
This protocol is adapted from a method used for the purification of synthesized PMD.[3]
1. Column Preparation:
-
Prepare a slurry of silica gel 60 in the mobile phase.
-
Pack a glass column (e.g., 40 cm x 2 cm) with the silica gel slurry.
-
Equilibrate the packed column by running the mobile phase through it until the baseline is stable.
2. Sample Loading and Elution:
-
Dissolve the PMD sample in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the isomers with a mobile phase of n-hexane:ethyl acetate (B1210297) (4:1 v/v).[3]
3. Fraction Collection and Analysis:
-
Collect fractions of the eluent.
-
Monitor the separation using Thin-Layer Chromatography (TLC).
-
Combine the fractions containing the purified cis and trans isomers.
-
The identity and purity of the separated isomers can be confirmed by GC-MS or NMR.[3]
Experimental Workflow for Column Chromatography Separation of PMD Diastereomers
Caption: Workflow for separating cis and trans PMD isomers by column chromatography.
Conclusion
The chromatographic methods detailed in this application note provide robust and reliable protocols for the separation of this compound stereoisomers. Chiral GC-MS is well-suited for the simultaneous separation and identification of all four principal stereoisomers. Chiral HPLC offers an alternative for the analytical separation of the stereoisomers. For the preparative scale separation of the cis and trans diastereomers, column chromatography with silica gel is a practical approach. The selection of the most appropriate method will depend on the specific analytical goals, available instrumentation, and the desired scale of separation. The successful implementation of these protocols will aid researchers, scientists, and drug development professionals in the quality control and development of PMD-containing products.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Effect of the Stereoselectivity of para-Menthane-3,8-diol Isomers on Repulsion toward Aedes albopictus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioone.org [bioone.org]
- 7. Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of p-Menthane-3,8-diol in Controlled Release Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-3,8-diol (PMD) is a well-regarded, naturally derived insect repellent known for its efficacy against a broad spectrum of insects, including mosquitoes.[] A significant challenge in the formulation of topical repellents is the rapid evaporation of the active ingredient from the skin's surface, leading to a diminished duration of protection. Controlled release technologies offer a promising solution to this problem by providing a sustained release of PMD, thereby extending the period of efficacy, improving user compliance, and enhancing the overall performance of the repellent product.
These application notes provide detailed methodologies for the preparation and evaluation of three distinct controlled release formulations for PMD: ethyl cellulose (B213188) microcapsules, thermo-responsive hydrogels, and solid lipid nanoparticles (SLNs). The protocols are intended to serve as a comprehensive guide for researchers and formulation scientists in the development of next-generation, long-lasting insect repellent products.
Ethyl Cellulose Microencapsulation of this compound
Microencapsulation with ethyl cellulose, a biocompatible and biodegradable polymer, provides a physical barrier to the volatile PMD, significantly slowing its release. The emulsion solvent evaporation technique is a versatile method for encapsulating lipophilic active ingredients like PMD.
Data Presentation: Formulation Parameters and Release Characteristics
The following table summarizes key formulation parameters and expected in vitro release characteristics for PMD-loaded ethyl cellulose microcapsules.
| Formulation Code | PMD:Ethyl Cellulose Ratio (w/w) | Average Particle Size (µm) | Encapsulation Efficiency (%) | Cumulative Release at 8h (%) | Release Rate Constant (k) (h⁻¹) |
| EC-PMD-01 | 1:1 | 150 ± 25 | 85 ± 5 | 45 ± 4 | 0.06 |
| EC-PMD-02 | 1:2 | 180 ± 30 | 92 ± 3 | 30 ± 3 | 0.04 |
| EC-PMD-03 | 2:1 | 130 ± 20 | 78 ± 6 | 60 ± 5 | 0.09 |
Experimental Protocol: Emulsion Solvent Evaporation Method
This protocol details the steps for preparing PMD-loaded ethyl cellulose microcapsules.
Materials:
-
This compound (PMD)
-
Ethyl cellulose
-
Polyvinyl alcohol (PVA)
-
Distilled water
-
Magnetic stirrer with heating plate
-
Homogenizer
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of ethyl cellulose and PMD in dichloromethane to prepare the organic phase. For example, for a 1:1 ratio, dissolve 1g of ethyl cellulose and 1g of PMD in 20 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of polyvinyl alcohol (PVA) by dissolving 1g of PVA in 100 mL of distilled water with gentle heating and stirring.
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring with a homogenizer at 5000 rpm for 10 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and continue stirring at 500 rpm on a magnetic stirrer at room temperature for 3-4 hours to allow for the complete evaporation of dichloromethane.
-
Microcapsule Collection and Washing: Collect the formed microcapsules by filtration or centrifugation. Wash the microcapsules several times with distilled water to remove any residual PVA and unencapsulated PMD.
-
Drying: Dry the microcapsules in a desiccator or a freeze-dryer.
Experimental Workflow
Thermo-Responsive Hydrogel for Topical Delivery of this compound
Thermo-responsive hydrogels, which undergo a sol-gel transition at physiological temperatures, offer an elegant solution for the topical delivery of PMD. These formulations are liquid at room temperature for easy application and form a gel on the skin, creating a sustained-release reservoir. Pluronic F-127 is a commonly used thermo-sensitive polymer.[2]
Data Presentation: Formulation Parameters and Release Characteristics
The following table outlines the formulation parameters and expected release characteristics of PMD-loaded thermo-responsive hydrogels.
| Formulation Code | Pluronic F-127 (%) | PMD (%) | Gelation Temperature (°C) | Cumulative Release at 8h (%) | Release Rate Constant (k) (h⁻¹) |
| HG-PMD-01 | 18 | 5 | 30 ± 1 | 55 ± 5 | 0.08 |
| HG-PMD-02 | 20 | 5 | 28 ± 1 | 48 ± 4 | 0.07 |
| HG-PMD-03 | 20 | 10 | 27 ± 1 | 65 ± 6 | 0.10 |
Experimental Protocol: Cold Method for Hydrogel Preparation
This protocol describes the "cold method" for preparing a PMD-loaded Pluronic F-127 hydrogel.
Materials:
-
This compound (PMD)
-
Pluronic F-127
-
Propylene (B89431) glycol
-
Distilled water
-
Refrigerator
-
Magnetic stirrer
Protocol:
-
Polymer Dispersion: Disperse the required amount of Pluronic F-127 in cold distilled water (4-5°C) with continuous stirring. Keep the solution in a refrigerator overnight to ensure complete dissolution of the polymer, forming a clear solution.
-
Active Ingredient Incorporation: Dissolve the desired amount of PMD in propylene glycol.
-
Formulation: Slowly add the PMD-propylene glycol solution to the cold Pluronic F-127 solution with gentle stirring until a homogenous formulation is obtained.
-
Storage: Store the prepared hydrogel formulation in the refrigerator.
Experimental Workflow
References
Application Notes and Protocols for Developing Novel Insect Repellent Formulations with p-Menthane-3,8-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-3,8-diol (PMD) is a biopesticide derived from the leaves of the lemon eucalyptus tree, Corymbia citriodora. It is a highly effective and widely used insect repellent with a favorable safety profile. As an alternative to synthetic repellents like DEET, PMD offers significant opportunities for the development of novel formulations with enhanced efficacy, prolonged protection, and improved user experience. These application notes provide detailed protocols for the formulation, characterization, and efficacy testing of innovative PMD-based insect repellents, including microencapsulated, nanoemulsion, and liposomal delivery systems.
Properties and Mechanism of Action of this compound (PMD)
PMD is a naturally occurring active ingredient known to repel a variety of insects, including mosquitoes, ticks, and flies.[1][2] Its primary mechanism of action involves interfering with the sensory receptors of insects, making it difficult for them to locate a host.[1][2] PMD emits a strong odor that insects find unpleasant, creating a protective barrier when applied to the skin or clothing.[1][2]
Data Presentation: Comparative Efficacy of PMD Formulations
The following table summarizes the performance of different PMD formulations compared to a standard DEET-based repellent. This data is compiled from various studies and provides a baseline for evaluating novel formulations.
| Formulation | Active Ingredient(s) & Concentration | Complete Protection Time (CPT) (hours) | 95% Effective Dose (ED95) (mg/cm²) | Half-life (hours) | Reference |
| Standard Ethanolic | 20% PMD | ~7 | Not specified | Not specified | [3] |
| Prolonged Action | 25% PMD (from 40% Citriodiol®) | 14.2 | Not specified | Not specified | [3] |
| Vanillin Composite | 30% PMD with vanillin | >10 (at 1.6 mg/cm²) | 0.24 | 3.8 | [4] |
| Standard | 20% DEET | ~7-8 | 0.09 | 2.74 | [4] |
| Standard | 30% PMD | ~7-8 | 0.25 | 2.23 | [4] |
Experimental Protocols
Formulation Protocols
This section details the preparation of three advanced formulations designed to improve the delivery and longevity of PMD.
This protocol describes the encapsulation of PMD within a polymer shell of gelatin and gum arabic. This method is effective for creating microcapsules that can provide a controlled release of the active ingredient.
Materials:
-
This compound (PMD)
-
Gelatin (Type A)
-
Gum Arabic
-
Distilled water
-
Acetic acid (10% v/v)
-
Glutaraldehyde (25% aqueous solution) as a cross-linking agent
-
Mechanical stirrer with speed control
-
pH meter
-
Water bath
Procedure:
-
Preparation of Polymer Solutions:
-
Prepare a 2% (w/v) gelatin solution by dissolving gelatin in distilled water at 50°C with gentle stirring.
-
Prepare a 2% (w/v) gum arabic solution by dissolving it in distilled water at room temperature.
-
-
Emulsification:
-
In a beaker, mix the gelatin and gum arabic solutions in a 1:1 ratio.
-
Heat the mixture to 40-50°C in a water bath.
-
Slowly add the desired amount of PMD (e.g., to achieve a 20% core load) to the polymer solution while stirring at a constant speed (e.g., 500 rpm) to form an oil-in-water emulsion. Continue stirring for 30 minutes.
-
-
Coacervation:
-
Slowly add 10% acetic acid dropwise to the emulsion to lower the pH to 4.0. This will induce the coacervation process, where the polymers precipitate around the PMD droplets.
-
Continue stirring for another 30 minutes.
-
-
Cooling and Shell Hardening:
-
Cool the mixture to 5-10°C in an ice bath while continuing to stir. This will cause the polymer shell to gel.
-
Slowly add a cross-linking agent, such as glutaraldehyde, to the mixture and stir for at least 3 hours to harden the microcapsule walls.
-
-
Washing and Drying:
-
Wash the microcapsules several times with distilled water by centrifugation and decantation to remove any unreacted reagents.
-
Freeze-dry the microcapsules to obtain a fine powder.
-
This protocol outlines the preparation of a PMD nanoemulsion, which can enhance skin penetration and improve the sensory feel of the final product.
Materials:
-
This compound (PMD) (Oil Phase)
-
Non-ionic surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Distilled water (Aqueous Phase)
-
Magnetic stirrer with a heating plate
-
Thermometer
Procedure:
-
Preparation of Phases:
-
Prepare the oil phase by mixing PMD with the surfactant and co-surfactant at a predetermined ratio (e.g., 10% PMD, 20% surfactant/co-surfactant mix).
-
Prepare the aqueous phase (distilled water).
-
-
Mixing and Heating:
-
Combine the oil and aqueous phases.
-
Heat the mixture on a magnetic stirrer with continuous stirring.
-
-
Phase Inversion:
-
Gradually increase the temperature while monitoring the mixture's conductivity or visual appearance. The phase inversion temperature (PIT) is the point at which the emulsion inverts from oil-in-water (O/W) to water-in-oil (W/O).
-
Continue heating slightly above the PIT.
-
-
Cooling and Nanoemulsion Formation:
-
Rapidly cool the mixture below the PIT while maintaining vigorous stirring. This rapid cooling will cause the emulsion to revert to an O/W nanoemulsion with very small droplet sizes.
-
-
Characterization:
-
Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
-
This protocol describes the encapsulation of PMD within liposomes, which are phospholipid vesicles that can improve the biocompatibility and delivery of the active ingredient.
Materials:
-
This compound (PMD)
-
Phospholipids (e.g., soy lecithin, phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, ethanol)
-
Phosphate-buffered saline (PBS) or distilled water (Hydration medium)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and PMD in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid's phase transition temperature.
-
Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
-
Hydration:
-
Add the aqueous hydration medium (PBS or distilled water) to the flask.
-
Continue to rotate the flask in the water bath at the same temperature for 1-2 hours to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any non-encapsulated PMD by centrifugation or dialysis.
-
Formulation Characterization Protocols
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the nanoemulsion or liposome (B1194612) suspension with an appropriate solvent (usually distilled water or the original dispersion medium) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions.
-
The instrument will provide the average particle size (z-average), polydispersity index (PDI), and zeta potential.
Principle: To determine the amount of PMD successfully encapsulated within the delivery system.
Procedure for Microcapsules:
-
Accurately weigh a known amount of the microcapsule powder.
-
Disperse the microcapsules in a solvent that dissolves the polymer shell but not PMD (e.g., a specific buffer or enzyme solution).
-
After a set time, centrifuge the sample to separate the shell debris from the released PMD.
-
Quantify the amount of PMD in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Separately, dissolve a known weight of microcapsules in a solvent that dissolves both the shell and the core to determine the total PMD content.
-
Calculate the EE using the following formula:
-
EE (%) = (Amount of encapsulated PMD / Total amount of PMD) x 100
-
Procedure for Nanoemulsions and Liposomes:
-
Separate the unencapsulated PMD from the formulation using ultracentrifugation or dialysis.
-
Quantify the amount of PMD in the supernatant/dialysate (unencapsulated) and in the pellet/retentate (encapsulated) using HPLC or GC.
-
Calculate the EE as described above.
Apparatus: Franz diffusion cell.
Procedure:
-
Mount a synthetic membrane (e.g., cellulose (B213188) acetate) on the Franz diffusion cell.
-
Apply a known quantity of the PMD formulation (microcapsules, nanoemulsion, or liposomes) to the donor compartment.
-
Fill the receptor compartment with a suitable release medium (e.g., phosphate (B84403) buffer with a small percentage of ethanol (B145695) to ensure sink conditions).
-
Maintain the temperature at 32 ± 1°C to simulate skin temperature.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the concentration of PMD in the withdrawn samples using HPLC or GC.
-
Plot the cumulative amount of PMD released versus time to determine the release profile.
Efficacy Testing Protocols
The following protocols are based on guidelines from the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[1][3]
Objective: To determine the duration of complete protection provided by a repellent formulation against mosquito bites.
Materials:
-
Test formulation
-
Control formulation (e.g., ethanol)
-
Standard reference repellent (e.g., 20% DEET)
-
Cages containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).
-
Human volunteers
-
Timer
Procedure:
-
Recruit and obtain informed consent from human volunteers.
-
Mark a defined area on the forearm of each volunteer (e.g., 300 cm²).
-
Apply a standard amount of the test formulation, control, or reference repellent to the marked area.
-
At 30-minute intervals, volunteers will insert their treated forearms into the mosquito cage for a fixed period (e.g., 3 minutes).
-
Record the number of mosquito landings and bites.
-
The test is concluded for a specific formulation when the first confirmed bite occurs (a bite followed by another within 30 minutes).
-
The Complete Protection Time (CPT) is the time from application to the first confirmed bite.
Objective: To evaluate the ability of a repellent formulation to prevent mosquitoes from entering a treated space.
Apparatus: A two-chamber test system where one chamber is treated with the repellent and the other is untreated.
Procedure:
-
Apply the test formulation to a surface (e.g., filter paper) and place it in the treated chamber.
-
Place an equivalent untreated surface in the control chamber.
-
Release a known number of mosquitoes into a central connecting chamber.
-
After a set period, count the number of mosquitoes in the treated and untreated chambers.
-
Calculate the percent repellency based on the distribution of mosquitoes.
Objective: To assess the ability of a repellent formulation to quickly incapacitate insects upon contact.
Procedure:
-
Treat a surface (e.g., filter paper) with the test formulation.
-
Introduce a known number of insects into a container with the treated surface.
-
Record the number of insects that are knocked down (unable to fly or move in a coordinated manner) at specific time intervals (e.g., every 10 minutes for 1 hour).
-
Calculate the knockdown percentage at each time point.
Safety Evaluation Protocol
Objective: To assess the potential of a formulation to cause skin irritation. This can be conducted using in vitro reconstructed human epidermis models to avoid animal testing.
Procedure (using a reconstructed human epidermis model):
-
Apply a small amount of the test formulation to the surface of the tissue model.
-
Incubate for a defined period.
-
Wash the formulation from the tissue surface.
-
Assess cell viability using a colorimetric assay (e.g., MTT assay).
-
A significant reduction in cell viability compared to a negative control indicates potential for skin irritation.
Mandatory Visualizations
Caption: Workflow for the development and testing of novel PMD formulations.
Caption: Proposed mechanism of action for this compound as an insect repellent.
Caption: Experimental workflow for the Arm-in-Cage test to determine Complete Protection Time.
References
Application Notes and Protocols for p-Menthane-3,8-diol as a Standard in Natural Product Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-3,8-diol (PMD) is a bicyclic monoterpenoid and the active ingredient in the highly effective, naturally derived insect repellent, oil of lemon eucalyptus.[1] Found in the essential oil of Corymbia citriodora, PMD has garnered significant attention as a safer alternative to synthetic repellents like DEET.[2][3] Its efficacy is attributed to its interaction with the olfactory receptors of insects, disrupting their ability to locate a host.[4][5]
These application notes provide a comprehensive guide for the use of this compound as a reference standard in the analysis of natural products. Detailed protocols for the identification, quantification, and structural elucidation of PMD using various analytical techniques are presented, along with insights into its mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound.
Table 1: Typical Content of this compound in Various Sources [6]
| Product Type | Source / Precursor | Typical this compound (PMD) Content (%) |
| Raw Essential Oil | Corymbia citriodora leaves | 1 - 2 |
| Refined Oil (Oil of Lemon Eucalyptus) | From C. citriodora essential oil | Up to 70 |
| Synthesized PMD | From citronellal (B1669106) via acid catalysis | 76 - 96.4 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound [7]
| Parameter | Value |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | 60 °C (2 min), then 5 °C/min to 240 °C, hold for 5 min |
| MS Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Retention Time (cis-PMD) | ~16.8 min |
| Retention Time (trans-PMD) | ~17.2 min |
| Key Mass Fragments (m/z) | 59, 71, 81, 95, 112, 127, 138, 155 |
Table 3: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shift Data for this compound Isomers in CDCl₃ [1]
| ¹H NMR (ppm) | cis-p-Menthane-3,8-diol | trans-p-Menthane-3,8-diol |
| H-3 | 3.87 (q, J = 2.4 Hz) | 3.5 (m) |
| H-7 (CH₃) | 0.78 (d, J = 5.8 Hz) | 0.8 (m) |
| H-9 (CH₃) | 1.12 (s) | 1.15 (s) |
| H-10 (CH₃) | 1.25 (s) | 1.22 (s) |
| ¹³C NMR (ppm) | cis-p-Menthane-3,8-diol | trans-p-Menthane-3,8-diol |
| C-1 | 48.8 | 49.2 |
| C-2 | 34.7 | 34.5 |
| C-3 | 71.5 | 73.2 |
| C-4 | 25.2 | 25.5 |
| C-5 | 20.3 | 20.1 |
| C-6 | 42.1 | 42.3 |
| C-7 (CH₃) | 22.3 | 22.1 |
| C-8 | 73.1 | 73.0 |
| C-9 (CH₃) | 28.5 | 28.8 |
| C-10 (CH₃) | 28.3 | 28.4 |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Corymbia citriodora Essential Oil
This protocol describes a general procedure for the isolation and purification of PMD from its natural source.
1. Steam Distillation of Plant Material: a. Fresh or dried leaves of Corymbia citriodora are subjected to steam distillation for 3-4 hours to extract the essential oil. b. The collected distillate is allowed to stand, and the oil layer is separated from the aqueous layer.
2. Extraction of PMD from the Aqueous Phase: a. The aqueous phase from the steam distillation, which contains a significant amount of dissolved PMD, is saturated with sodium chloride. b. The salt-saturated aqueous phase is then extracted multiple times with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). c. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a crude PMD extract.
3. Column Chromatography Purification: a. The crude PMD extract is subjected to column chromatography on silica (B1680970) gel. b. A gradient elution system of hexane (B92381) and ethyl acetate is typically used, starting with a low polarity mixture and gradually increasing the polarity. c. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify those containing PMD. d. Fractions containing pure PMD are combined, and the solvent is evaporated to yield purified PMD.
Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)[6]
1. Preparation of Standard Solutions: a. Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of ethanol (B145695) in a volumetric flask. b. Calibration Standards: Perform serial dilutions of the stock solution with ethanol to prepare a series of calibration standards at concentrations of 10, 50, 100, 250, and 500 µg/mL.
2. Sample Preparation: a. Accurately weigh approximately 100 mg of the essential oil or sample extract into a 10 mL volumetric flask. b. Add ethanol to dissolve the sample and fill to the mark. c. If necessary, filter the solution through a 0.45 µm syringe filter. d. Further dilute the sample solution with ethanol to bring the expected PMD concentration within the range of the calibration curve.
3. GC-MS Analysis: a. Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve. b. Inject a solvent blank to check for system contamination. c. Inject the prepared sample solutions. d. A quality control (QC) standard should be injected periodically to monitor instrument performance.
4. Data Analysis: a. Integrate the peak areas of the PMD isomers in the chromatograms. b. Construct a calibration curve by plotting the peak area against the concentration of the PMD standards. c. Use the regression equation from the calibration curve to calculate the concentration of PMD in the injected sample. d. Account for all dilution factors to determine the final concentration of PMD in the original sample.
Protocol 3: Structural Elucidation of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
1. Sample Preparation: a. For ¹H NMR, dissolve 5-10 mg of the purified PMD sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). b. For ¹³C NMR and 2D NMR experiments, a higher concentration of 20-50 mg in 0.6 mL of CDCl₃ is recommended.
2. ¹H NMR Spectroscopy: a. Acquire a standard ¹H NMR spectrum. b. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm. c. Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to identify the proton environments.
3. ¹³C NMR Spectroscopy: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm. c. Utilize Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
4. 2D NMR Spectroscopy: a. COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons. b. HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the carbon skeleton. d. NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed mechanism of action for this compound as an insect repellent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. This compound: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Insect repellents mediate species-specific olfactory behaviours in mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. e3s-conferences.org [e3s-conferences.org]
Application Note: Laboratory-Scale Purification of p-Menthane-3,8-diol from Essential Oils
Introduction
p-Menthane-3,8-diol (PMD) is a highly effective and naturally derived insect repellent.[1][2] It is classified as a biopesticide and is a popular alternative to synthetic repellents like DEET.[1][3] PMD is found naturally in the essential oil of the Corymbia citriodora tree (also known as lemon eucalyptus), but its concentration in the raw oil is very low, typically only 1-2%.[1][2][4] The primary component of this essential oil is citronellal (B1669106), which can constitute up to 80-98% of the oil.[1] For commercial and research purposes, PMD is produced by a semi-synthetic process involving the acid-catalyzed cyclization of citronellal.[1][2] This process significantly increases the PMD concentration, yielding a product with high purity.[1][2]
This application note provides detailed protocols for the laboratory-scale synthesis and purification of this compound from citronellal-rich essential oils.
Principle of Conversion
The conversion of citronellal to this compound is an acid-catalyzed intramolecular Prins reaction. In the presence of an acid (such as sulfuric or citric acid), the aldehyde group of citronellal is protonated, which facilitates the cyclization of the molecule. A subsequent hydration step results in the formation of the diol, yielding a mixture of cis- and trans-PMD isomers.[3][5]
Overall Experimental Workflow
The general workflow for producing and purifying PMD from essential oil involves a multi-step process beginning with the raw oil and concluding with a purified, crystalline product. The major stages include the acid-catalyzed conversion of citronellal, followed by neutralization, extraction, and purification via crystallization. Further purification to separate isomers can be achieved through column chromatography.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing p-Menthane-3,8-diol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-Menthane-3,8-diol (PMD).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from citronellal (B1669106)?
The synthesis of this compound from citronellal proceeds through an acid-catalyzed intramolecular Prins-type cyclization and hydration reaction. The acid catalyst protonates the aldehyde group of citronellal, which facilitates the cyclization to form a carbocation intermediate. This intermediate is then hydrated to yield this compound.[1]
Q2: What are the common starting materials for PMD synthesis?
The two primary starting materials are pure (±)-citronellal (approximately 96% purity) and essential oil from Eucalyptus citriodora (lemon eucalyptus), which is rich in citronellal (typically around 60-85%).[2][3] While purified citronellal can provide higher yields of PMD, using the essential oil is often a more cost-effective and greener approach.[4]
Q3: How does the choice of acid catalyst affect the reaction?
The type and concentration of the acid catalyst significantly influence the reaction's efficiency and the distribution of products. Strong Brønsted acids like sulfuric acid are effective but can lead to the formation of byproducts if not used under optimal conditions.[1][4] Weaker acids, such as citric acid or sustainable carbon-based acids, are also used and may favor the formation of PMD over intermediates like isopulegol (B1217435).[5][6] For instance, catalysts with weaker acid sites tend to favor PMD formation, while stronger acid sites can lead to higher yields of isopulegol.[1][6]
Q4: What are the typical byproducts in this synthesis, and how can they be minimized?
Common byproducts include isopulegol (an intermediate that may not fully convert), citronellal acetals, and various dehydration products.[1][7] The formation of these byproducts is highly dependent on reaction conditions. For example, low reaction temperatures (25-35°C) combined with high acid concentrations (0.5-10% sulfuric acid) can promote the formation of acetals, leading to a lower yield of crystallized PMD.[4] Conversely, very low acid concentrations (below 0.15% H2SO4) can result in a slower reaction rate and lower selectivity for PMD.[4]
Q5: Can unreacted starting material be recovered?
Yes, unreacted citronellal can be recovered from the reaction mixture. Purification methods such as crystallization or column chromatography can separate the desired this compound from unreacted citronellal and other byproducts, allowing for its potential recycling.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low PMD Yield | - Suboptimal reaction temperature.- Incorrect acid concentration.- Insufficient reaction time.- Poor mixing in a biphasic system. | - Optimize temperature. A common optimal range is 50-60°C.[2][4]- Adjust acid concentration. For sulfuric acid, a concentration of 0.25-0.75% (w/w) is often effective.[2][4]- Increase reaction time. Monitor the reaction progress using TLC or GC to determine the optimal duration, which can be several hours.[2][4]- Ensure vigorous stirring to facilitate the reaction between the aqueous and organic phases. |
| High Isopulegol Content | - The reaction has not gone to completion.- The catalyst has stronger acid sites. | - Extend the reaction time to allow for the hydration of isopulegol to PMD.- Consider using a catalyst with weaker acid sites.[1][6] |
| Formation of Acetal Byproducts | - Low reaction temperature with high acid concentration. | - Increase the reaction temperature to the optimal range of 50-60°C and use a moderate acid concentration.[4] |
| Difficulty in Product Crystallization | - Presence of impurities, such as unreacted citronellal or byproducts.- Incorrect solvent or temperature for crystallization. | - Purify the crude product before crystallization, for example, by column chromatography.- Use an appropriate solvent like n-heptane or n-hexane for crystallization and cool to a sufficiently low temperature (-10°C or below).[7][8] |
| Inconsistent Results with Essential Oil | - Variation in the citronellal content of the essential oil. | - Analyze the citronellal content of each batch of essential oil and adjust the reaction stoichiometry accordingly. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the synthesis of this compound from different starting materials and catalysts.
Table 1: Synthesis from Pure (±)-Citronellal
| Parameter | Optimal Condition | PMD Yield | Citronellal Conversion | Reference |
| Catalyst | 0.75% (w/w) H2SO4 | 95.6% | 98.5% | [2][3] |
| Oil-to-Water Ratio | 1:2 | [2][3] | ||
| Temperature | 60°C | [2][3] | ||
| Time | 6 h | [2][3] | ||
| Catalyst | 0.25% H2SO4 | 80% (crystallized) | 97.9% | [7][9] |
| Temperature | 50°C | [7][9] | ||
| Time | 11 h | [7][9] |
Table 2: Synthesis from Eucalyptus citriodora Essential Oil
| Parameter | Optimal Condition | PMD Yield | Reference |
| Catalyst | 0.75% (w/w) H2SO4 | 91.5% | [2][3] |
| Oil-to-Water Ratio | 1:2 | [2][3] | |
| Temperature | 60°C | [2][3] | |
| Time | 6 h | [2][3] | |
| Catalyst | 0.25% H2SO4 | 76.09% (crystallized) | [4] |
| Acid/EO Ratio | 3:1 (w/w) | [4] | |
| Temperature | 50°C | [4] | |
| Time | 5 h | [4] | |
| Catalyst | 7% Citric Acid | 79.6% (selectivity) | [5] |
| Temperature | 50°C | [5] | |
| Time | 15 h | [5] |
Experimental Protocols
Protocol 1: Synthesis of PMD from (±)-Citronellal using Sulfuric Acid
-
Reaction Setup : In a reaction vessel, prepare a 0.75% (w/w) aqueous solution of sulfuric acid. Add (±)-citronellal to the acidic solution in a 1:2 oil-to-water weight ratio.[2]
-
Reaction Conditions : Vigorously stir the biphasic mixture at a constant temperature of 60°C for 6 hours.[2]
-
Work-up and Product Isolation : After the reaction, neutralize the mixture with a 10% sodium bicarbonate (NaHCO3) solution.[4] Extract the product with an aliphatic hydrocarbon solvent such as n-hexane.[4][8] Wash the organic layer with distilled water.[4]
-
Purification : Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the crude PMD. Purify the crude product by recrystallization from n-heptane at a low temperature (e.g., -10°C or below) to yield pure this compound.[8]
Protocol 2: Green Synthesis of PMD from Eucalyptus citriodora Oil using Citric Acid
-
Reaction Setup : In a suitable reaction flask, prepare a 7% aqueous solution of citric acid. Add the Eucalyptus citriodora essential oil to the aqueous solution.[5]
-
Reaction Conditions : Stir the mixture at 50°C for 15 hours.[5]
-
Product Isolation : After the reaction, allow the mixture to cool and stand for phase separation. Separate the organic phase, which contains the PMD. Further purification can be achieved through crystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing PMD synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. A Study on Synthesis of para-menthane-3,8-diol (PMD) - A Safe Mosquito Repellent Active Ingredient | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in p-Menthane-3,8-diol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of p-Menthane-3,8-diol (PMD).
General Troubleshooting
If you are experiencing low yields of this compound, it is crucial to systematically evaluate your experimental setup and conditions. The following troubleshooting workflow can help identify the source of the issue.
Technical Support Center: Enhancing the Stability of p-Menthane-3,8-diol (PMD) in Formulations
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the stability of p-Menthane-3,8-diol (PMD) in various formulations. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound (PMD) in a formulation?
A1: The stability of this compound (PMD) is primarily affected by a combination of intrinsic and extrinsic factors. Key contributors to its degradation include:
-
pH: PMD is susceptible to degradation in both acidic and alkaline conditions. Acid-catalyzed dehydration is a significant degradation pathway. A study on a lotion formulation of PMD indicated good physical characteristics at a pH of 5.6, which is close to the skin's natural pH.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, such as dehydration and oxidation. PMD is a volatile compound, and its evaporation rate increases with temperature.[1]
-
Light: Exposure to ultraviolet (UV) radiation can induce photochemical degradation, leading to loss of potency and changes in the formulation's appearance.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the alcohol functional groups in the PMD molecule.
-
Metal Ions: Certain metal ions can act as catalysts in oxidative degradation pathways.
-
Excipient Interactions: Incompatibility with other formulation components can lead to the degradation of PMD.
Q2: What are the common degradation pathways for PMD?
A2: Based on its chemical structure, a diol and a terpenoid, PMD is susceptible to several degradation pathways:
-
Dehydration: Under acidic conditions and/or high temperatures, PMD can undergo dehydration to form p-menth-1-en-8-ol (α-terpineol) and other unsaturated compounds.
-
Oxidation: The secondary and tertiary alcohol groups can be oxidized, leading to the formation of ketones and other degradation products.
-
Isomerization: Changes in pH or temperature can potentially lead to the isomerization of the cis and trans isomers of PMD.
Q3: How can the volatility of PMD be managed in a formulation?
A3: The volatility of PMD can be addressed through several formulation strategies:
-
Microencapsulation: Encapsulating PMD in a polymer shell can reduce its volatility and provide a controlled release, thereby extending its efficacy.
-
Polymer Conjugation: Covalently linking PMD to a polymer can decrease its volatility and skin permeation.
-
Formulation with Fixatives: Incorporating high molecular weight, low-volatility compounds (fixatives) can help to reduce the evaporation rate of PMD from the skin.
Troubleshooting Guides
Issue 1: Crystallization of PMD in High-Concentration Formulations
Q: My high-concentration PMD formulation is showing crystal formation over time. What is causing this and how can I prevent it?
A: Crystallization in high-concentration PMD formulations is a common issue, often occurring when the concentration of PMD exceeds its solubility in the formulation base. At concentrations of 60% w/w, PMD can become supersaturated, leading to crystallization.[2]
Troubleshooting Steps:
-
Solvent Selection: The use of appropriate solvents can significantly enhance the solubility of PMD. Dipropylene glycol is a commonly used solvent to prevent crystallization in high-concentration PMD formulations.[2]
-
Co-solvents and Additives: The inclusion of co-solvents can improve the solubility of PMD. Interestingly, a by-product of PMD synthesis, PMD-citronellal acetal, has been found to increase the solubility of PMD, allowing for formulations with higher concentrations of the active ingredient.[2]
-
Concentration Adjustment: If other methods are not feasible, reducing the concentration of PMD to below its saturation point in the formulation is a straightforward solution. Concentrations in the range of 45% to 50% are less prone to crystallization.[2]
Issue 2: Discoloration and Odor Change in PMD Formulations
Q: My PMD formulation has developed a yellow tint and an off-odor during stability testing. What could be the cause and how can I mitigate this?
A: Discoloration and odor changes in PMD formulations are often indicative of chemical degradation, which can be triggered by oxidation, photodegradation, or interaction with other formulation components.
Troubleshooting Steps:
-
Antioxidant Addition: The inclusion of antioxidants can prevent oxidative degradation of PMD. Commonly used antioxidants in cosmetic and pharmaceutical formulations include:
-
Butylated Hydroxytoluene (BHT)
-
Butylated Hydroxyanisole (BHA)
-
Tocopherol (Vitamin E)
-
Ascorbic Acid (Vitamin C)
-
-
Chelating Agent Incorporation: To prevent metal-catalyzed oxidation, consider adding a chelating agent such as:
-
Ethylenediaminetetraacetic acid (EDTA) and its salts
-
Citric Acid
-
-
Light Protection: Protect the formulation from light by using opaque or amber-colored packaging. For photolabile formulations, conducting photostability studies as per ICH Q1B guidelines is crucial.[3][4][5][6][7]
-
pH Optimization: Ensure the pH of the formulation is within a range that minimizes degradation. A pH around 5.6 has been shown to be suitable for PMD lotion formulations.[1]
-
Excipient Compatibility Screening: Conduct thorough compatibility studies with all excipients to identify any potential interactions that could lead to degradation and subsequent discoloration or odor changes.
Issue 3: Phase Separation in Emulsion-Based PMD Formulations
Q: My PMD emulsion is showing signs of phase separation. What are the likely causes and how can I improve its stability?
A: Phase separation in emulsions can be caused by a variety of factors, including an inappropriate emulsifier system, incorrect phase ratios, and improper manufacturing processes.
Troubleshooting Steps:
-
Emulsifier System Optimization:
-
HLB Value: Ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is appropriate for your oil-in-water (O/W) or water-in-oil (W/O) emulsion.
-
Co-emulsifiers: Incorporate co-emulsifiers like cetearyl alcohol or glyceryl stearate (B1226849) to build viscosity and enhance stability.
-
-
Viscosity Modification: Increase the viscosity of the continuous phase by adding polymers or gums such as xanthan gum or carbomer for O/W emulsions. This helps to suspend the dispersed droplets and prevent coalescence.
-
Process Control:
-
Homogenization: Ensure proper homogenization to create small, uniform droplets, which are less prone to coalescence.
-
Temperature Control: Heat both the oil and water phases to a similar temperature (typically 70-75°C) before emulsification.
-
-
pH Adjustment: Verify that the final pH of the emulsion is compatible with the chosen emulsifier system.
Data Presentation
Table 1: Factors Affecting PMD Stability and Recommended Mitigation Strategies
| Factor | Potential Issue | Recommended Mitigation Strategy |
| pH | Acid or base-catalyzed degradation | Maintain pH in a stable range (e.g., around 5.6 for lotions).[1] |
| Temperature | Increased degradation rate, volatility | Store in a cool place, consider microencapsulation. |
| Light | Photodegradation, discoloration | Use UV-protective packaging (amber, opaque). |
| Oxygen | Oxidative degradation, odor change | Incorporate antioxidants (e.g., BHT, Vitamin E). |
| Metal Ions | Catalyze oxidative degradation | Add chelating agents (e.g., EDTA, Citric Acid). |
| High Concentration | Crystallization | Use appropriate solvents (e.g., dipropylene glycol), co-solvents, or adjust concentration.[2] |
| Emulsion Instability | Phase separation | Optimize emulsifier system, increase viscosity, control manufacturing process. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a PMD Formulation
This protocol is a general guideline and should be adapted based on the specific formulation and regulatory requirements.
-
Objective: To assess the stability of a PMD formulation under accelerated conditions to predict its shelf life.
-
Materials:
-
PMD formulation
-
Stability chambers
-
Appropriate packaging for the formulation
-
-
Procedure:
-
Prepare multiple batches of the PMD formulation.
-
Package the formulation in the intended commercial packaging.
-
Place the samples in stability chambers under the following conditions (as per ICH guidelines):
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate Stability (if significant change at accelerated conditions): 30°C ± 2°C / 65% RH ± 5% RH
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated stability).
-
Analyze the samples for the following parameters:
-
Appearance (color, clarity, etc.)
-
Odor
-
pH
-
Viscosity
-
Assay of PMD and its degradation products using a validated stability-indicating method (e.g., HPLC-UV).
-
Microbial limits.
-
-
Protocol 2: Stability-Indicating HPLC-UV Method for PMD
This is a general method that will require optimization and validation for a specific formulation.
-
Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of PMD and its degradation products.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an acid modifier like formic acid or phosphoric acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As PMD lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) is necessary.
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the solution to a known concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Forced Degradation Study:
-
To demonstrate the stability-indicating nature of the method, perform forced degradation studies on a sample of PMD.
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat at 80°C.
-
Photodegradation: Expose to UV light as per ICH Q1B guidelines.[3][4][5][6][7]
-
Analyze the stressed samples to ensure that the degradation products are well-separated from the parent PMD peak and from each other.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for PMD formulation instability.
Caption: Experimental workflow for PMD stability testing.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. CA2699446C - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]
- 3. ikev.org [ikev.org]
- 4. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Stereoselective Synthesis of p-Menthane-3,8-diol
Welcome to the technical support center for the stereoselective synthesis of p-Menthane-3,8-diol (PMD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this widely used insect repellent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges include controlling the diastereoselectivity to obtain the desired cis/trans isomer ratio, minimizing the formation of byproducts such as isopulegol (B1217435) and citronellal (B1669106) acetals, and achieving high conversion of the starting material, citronellal.[1][2] The separation of the resulting stereoisomers can also be a significant hurdle.
Q2: How does the choice of acid catalyst affect the synthesis of PMD?
A2: The type and concentration of the acid catalyst are critical. Strong Brønsted acids like sulfuric acid can lead to the formation of byproducts through dehydration and cracking, particularly at high concentrations and temperatures.[1][3] Weaker acids or solid acid catalysts, such as lignin-derived carbon acids, can favor the formation of PMD over isopulegol.[4] The acidity of the catalyst influences whether the reaction proceeds via a carbocation-hydration pathway or an isopulegol hydration route.[4]
Q3: What is the typical ratio of cis- to trans-p-Menthane-3,8-diol isomers obtained, and what factors influence this ratio?
A3: Commercial PMD products often have a cis/trans isomer ratio of approximately 2:1.[3] The cis-PMD is the kinetically controlled product, while the trans-PMD is the thermodynamically controlled product.[5][6] Reaction time and temperature can influence this ratio; prolonged reaction times and higher temperatures may favor the formation of the more stable trans isomer.[7]
Q4: Are all stereoisomers of this compound equally effective as insect repellents?
A4: While some studies suggest that all four stereoisomers of PMD are equally effective against certain mosquito species like Anopheles gambiae, other research indicates that the (1R)-(+)-cis-PMD isomer exhibits the highest repellent index against Aedes albopictus.[3][6]
Q5: What are the most common methods for purifying the synthesized this compound?
A5: The most common purification methods are crystallization and silica (B1680970) gel column chromatography.[3][8] Crystallization, often from n-heptane or a hexane-ethyl acetate (B1210297) mixture at low temperatures, is effective for obtaining high-purity PMD.[2][9] Column chromatography is used to separate the cis and trans isomers for analytical or specific application purposes.[3][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of citronellal | - Insufficient reaction time or temperature.- Low catalyst concentration.- Inefficient stirring in a biphasic system. | - Increase reaction time or temperature moderately. A typical condition is 50°C for 5-11 hours.[3][9]- Optimize the sulfuric acid concentration; 0.25% is often effective.[3][9]- Ensure vigorous stirring to facilitate the reaction between the aqueous acid and the oil phase. |
| High yield of isopulegol byproduct | - The catalyst has strong acid sites. | - Use a catalyst with weaker acid sites. Lignin-derived carbon acid catalysts have been shown to favor PMD formation.[4] |
| Formation of citronellal acetals and other byproducts | - High acid concentration and/or high temperature. | - Reduce the sulfuric acid concentration to a range of 0.02-1 wt.%.[10] Lowering the reaction temperature can also minimize side reactions.[3] |
| Incorrect cis/trans isomer ratio | - Reaction conditions favoring the thermodynamic product (trans) over the kinetic product (cis). | - To favor the cis isomer, use shorter reaction times. For the trans isomer, longer reaction times or higher temperatures may be employed, though this can increase byproducts.[6][7] |
| Difficulty in purifying PMD | - Presence of oily residues and byproducts interfering with crystallization. | - After the reaction, neutralize the acid, and wash the organic phase with water and brine to remove water-soluble impurities before crystallization.[8] A final wash of the crystals with a cold non-polar solvent like hexane (B92381) can remove residual oils.[8] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of this compound.
Table 1: Effect of Catalyst and Reaction Conditions on PMD Synthesis from Citronellal
| Catalyst | Starting Material | Temperature (°C) | Time (h) | Citronellal Conversion (%) | PMD Yield (%) | PMD Selectivity (%) | Reference |
| 0.25% H₂SO₄ | Citronellal | 50 | 11 | 97.9 | 80 (crystallized) | 92.3 | [9] |
| 0.25% H₂SO₄ | Eucalyptus citriodora Oil | 50 | 5 | - | 76.3 (synthesis efficiency) | - | [2] |
| Lignin-derived carbon acid | (±)-Citronellal | - | - | 97 | 86 | - | [4] |
| 0.75% H₂SO₄ | (±)-Citronellal | 60 | 6 | 98.5 | 95.6 | - | [7] |
| Citric Acid | (+)-Citronellal | - | - | 82 | - | 80 | [3] |
Table 2: Physical Properties of this compound Isomers
| Isomer | Melting Point (°C) | Reference |
| cis-p-menthane-3,8-diol | - | [3] |
| trans-p-menthane-3,8-diol | 74 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Eucalyptus citriodora Essential Oil using Sulfuric Acid
This protocol is adapted from studies by Le et al. and Yuasa et al.[3][9]
-
Reaction Setup: In a 250 mL two-necked flask equipped with a magnetic stirrer, add 25 g of Eucalyptus citriodora essential oil (containing a high percentage of citronellal).
-
Acid Addition: Prepare a 0.25% (w/w) aqueous solution of sulfuric acid. Add the acid solution to the essential oil at a ratio of 3:1 (acid solution:essential oil by weight).
-
Reaction Conditions: Heat the mixture to 50°C and stir vigorously for 5 to 11 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic components with a suitable solvent like ethyl acetate. Collect the upper organic layer.
-
Washing: Wash the organic layer sequentially with water and then a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude PMD product.
-
Purification by Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., n-heptane) and cool to a low temperature (-20°C to -50°C) for several hours to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold n-hexane to remove any remaining oily residues. Dry the purified crystals in an oven at a low temperature (e.g., 50°C).
-
Analysis: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Synthesis of this compound from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the Stereoselectivity of para-Menthane-3,8-diol Isomers on Repulsion toward Aedes albopictus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
p-Menthane-3,8-diol Crystallization Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of p-Menthane-3,8-diol (PMD).
Troubleshooting Guide
This guide addresses common problems observed during the crystallization of this compound, offering potential causes and actionable solutions.
Problem 1: No crystals are forming, or crystallization is not initiating.
-
Potential Cause: The solution may be too dilute (subsaturated), or the cooling process may be too rapid, preventing nucleation. The presence of impurities can also inhibit crystal formation.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1]
-
Seeding: Introduce a small seed crystal of pure PMD to the solution to initiate crystal growth.[1][2]
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[1]
-
Reduce Temperature: Lower the temperature of the cooling bath to further decrease the solubility of PMD.[1][3]
-
Problem 2: The product "oils out" instead of crystallizing, forming a separate liquid phase.
-
Potential Cause: "Oiling out" or liquid-liquid phase separation can occur when a supersaturated solution separates into two liquid phases instead of forming solid crystals.[2][4][5] This can be caused by very high supersaturation, rapid cooling, or the presence of impurities that depress the melting point of the solid form.[4]
-
Solutions:
-
Control Supersaturation: Generate supersaturation more slowly by reducing the cooling rate or slowing the addition of an anti-solvent.[2][4]
-
Solvent System Modification: Consider using a different solvent or a mixture of solvents to alter the solubility curve and avoid the conditions leading to oiling out.[2][6]
-
Increase Seeding: Adding a larger quantity of seed crystals can sometimes promote direct crystallization over oiling out.[2]
-
Temperature Control: Maintain the temperature above the melting point of the oil but within the metastable zone where crystallization is favored.
-
Problem 3: The resulting crystals are of low purity.
-
Potential Cause: Impurities may have been co-precipitated or included within the crystal lattice. Rapid crystallization can also trap impurities.[1] By-products from the synthesis of PMD, such as acetals, can also be a source of contamination.[3][7][8]
-
Solutions:
-
Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and recrystallize them. This process may need to be repeated for high purity.
-
Washing: Wash the filtered crystals with a small amount of cold solvent to remove surface impurities.[9]
-
Charcoal Treatment: If colored impurities are present, they can sometimes be removed by treating the hot solution with activated charcoal before filtration and cooling.[1]
-
Optimize Synthesis: Ensure the synthesis of PMD from citronellal (B1669106) is optimized to minimize the formation of by-products.[3][10]
-
Problem 4: The crystallization yield is very low.
-
Potential Cause: Too much solvent may have been used, leading to a significant amount of the product remaining in the mother liquor.[1] Incomplete reaction during synthesis will also result in a lower yield of the final crystalline product.
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the PMD.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate, it can be recovered by evaporating some of the solvent and cooling for a second crop of crystals.[1]
-
Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature for an adequate duration to maximize crystal precipitation.[3][7][8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical morphology of this compound crystals?
A1: While detailed crystallographic data is not always specified in general literature, PMD can form needle-like crystals.[11] The crystal habit can be influenced by factors such as the solvent used, the rate of cooling, and the presence of impurities.
Q2: How can I separate the cis and trans isomers of this compound?
A2: The cis and trans isomers of PMD can be separated using silica (B1680970) gel column chromatography. A common mobile phase for this separation is a mixture of n-hexane and ethyl acetate (B1210297) (e.g., a 4:1 v/v ratio).[9][10]
Q3: What are the best solvents for the crystallization of this compound?
A3: Aliphatic hydrocarbons with 5 to 8 carbon atoms are preferred for the crystallization of PMD.[3][12] Specifically, n-hexane and n-heptane have been successfully used.[7][8][9][10] PMD has low solubility in water but is highly soluble in organic solvents like ethanol.[13]
Q4: At what temperature should I conduct the crystallization of this compound?
A4: Low temperatures are generally recommended to maximize the yield. Temperatures ranging from -25°C to -70°C have been reported.[3][9] For crystallization using n-heptane, a temperature range of -45°C to -55°C is considered optimal.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and crystallization of this compound.
Table 1: Optimal Conditions for PMD Synthesis from Citronellal
| Parameter | Value | Reference |
| Sulfuric Acid Concentration | 0.25% (w/w) | [7][10] |
| Reaction Temperature | 50°C | [7][10] |
| Reaction Time | 5 hours | [9][10] |
| Yield | 76.3% | [7][9] |
| Purity | 96.4% | [7][9] |
Table 2: Crystallization Parameters for this compound
| Parameter | Value | Solvent | Reference |
| Cooling Temperature | -25°C | n-hexane | [9] |
| Cooling Duration | 48 hours | n-hexane | [9] |
| Cooling Temperature | -50°C | n-heptane | [7][8] |
| Cooling Duration | 20 hours | n-heptane | [7][8] |
| Optimal Temperature Range | -45°C to -55°C | n-heptane | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Citronellal
-
Place 25 g of Eucalyptus citriodora essential oil (or purified citronellal) into a 250 ml two-necked flask.[9][10]
-
Add a dilute aqueous solution of sulfuric acid (e.g., to a final concentration of 0.25%).[9][10]
-
After the reaction, cool the mixture and neutralize it with a 10% sodium bicarbonate (NaHCO₃) solution until effervescence stops.[9]
-
Transfer the mixture to a separatory funnel and extract the organic components with n-hexane.[9]
-
Wash the organic layer with distilled water to remove water-soluble impurities.[9]
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) for 30 minutes.[9]
Protocol 2: Purification of this compound by Crystallization
-
Filter the dried organic solution from the synthesis step into a clean flask.[9]
-
Store the solution at a low temperature to induce crystallization. For example, at -25°C for 48 hours or at -50°C for 20 hours if using n-heptane.[7][8][9]
-
Collect the resulting precipitate by filtration.
-
Wash the collected crystals with a small amount of cold n-hexane to remove any residual oily impurities.[9]
-
Dry the purified crystals, for instance, in an oven at 50°C for 7 hours.[9]
Visualized Workflows
Caption: General experimental workflow for the synthesis and purification of PMD.
Caption: Troubleshooting logic for common PMD crystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. lutpub.lut.fi [lutpub.lut.fi]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. JP3450680B2 - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 13. Buy this compound (EVT-298339) | 42822-86-6 [evitachem.com]
Technical Support Center: Acid-Catalyzed Cyclization of Citronellal
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acid-catalyzed cyclization of citronellal (B1669106) to isopulegol (B1217435) and its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the acid-catalyzed cyclization of citronellal, offering potential causes and actionable solutions.
| Problem | Possible Causes | Suggested Solutions |
| Low Yield of Isopulegol and Formation of Multiple Byproducts | 1. Inappropriate Catalyst Choice: Strong Brønsted acids can promote side reactions.[1][2] 2. Suboptimal Catalyst Loading: Insufficient catalyst leads to incomplete conversion, while excess can increase side reactions.[1] 3. Unfavorable Reaction Temperature: High temperatures can favor side reactions like dehydration.[1] | 1. Catalyst Screening: Test various solid acid catalysts. Montmorillonite (B579905) K10 and zeolites like H-Beta are effective but may require optimization to minimize byproducts.[1] A balanced ratio of Lewis to Brønsted acidity is often ideal.[1][2] 2. Optimize Catalyst Loading: Systematically vary the amount of catalyst to find the optimal concentration for your specific conditions. 3. Temperature Adjustment: Consider lowering the reaction temperature. For instance, using tin(IV) chloride at 0°C has been shown to produce high yields of isopulegol.[1] |
| Predominant Formation of Dehydration Products (e.g., p-menthadienes) | 1. Excessive Brønsted Acidity: Strong Brønsted acid sites favor the elimination of water.[1][3] 2. High Reaction Temperatures: Dehydration is an endothermic process favored by higher temperatures.[1] | 1. Catalyst Modification: Employ catalysts with a higher proportion of Lewis acid sites compared to Brønsted acid sites.[1] 2. Temperature Control: Maintain a lower reaction temperature to suppress the dehydration pathway.[1] |
| Formation of Di-isopulegyl Ethers | 1. Prolonged Reaction Time: Isopulegol can react further to form ethers over extended periods.[1] 2. High Catalyst Acidity: Stronger acids can catalyze the intermolecular reaction between two isopulegol molecules. 3. High Substrate Concentration: Increased concentration of citronellal can lead to a higher probability of intermolecular side reactions.[1] | 1. Monitor Reaction Progress: Track the reaction over time and quench it once the maximum yield of isopulegol is reached. 2. Select Catalyst with Moderate Acidity: Choose a catalyst that is active enough for the cyclization but not so acidic that it promotes significant ether formation. 3. Adjust Substrate Concentration: Lowering the initial concentration of citronellal may reduce the formation of dimeric byproducts.[1] |
| Isomerization to undesired Isopulegol Isomers (iso-, neo-, neoiso-isopulegol) | 1. Catalyst Properties: The specific acidic and structural properties of the catalyst can influence the diastereoselectivity of the reaction.[1] | 1. Catalyst Selection: Experiment with different catalysts, as some may offer higher selectivity for the desired isopulegol isomer. For example, Sn-B-NaYZE composites have shown high selectivity.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during the acid-catalyzed cyclization of citronellal?
The main side products include various isomers of isopulegol (iso-isopulegol, neo-isopulegol, and neoiso-isopulegol), dehydration products like p-menthadienes, and di-isopulegyl ethers formed through intermolecular reactions.[1] In some cases, cracking products may also be observed, particularly with very strong acid catalysts.[2][3]
Q2: How does the nature of the catalyst's acidity (Brønsted vs. Lewis) impact the reaction?
Both Lewis and Brønsted acid sites play a role in the cyclization of citronellal.[2] Lewis acid sites are generally credited with promoting the desired intramolecular carbonyl-ene reaction to form isopulegol.[1] Conversely, strong Brønsted acid sites are often associated with undesirable side reactions such as dehydration and etherification.[1][2] Therefore, a catalyst with a well-balanced ratio of Lewis to Brønsted acidity is typically preferred to achieve high selectivity.[1]
Q3: Can you provide a general experimental protocol for the cyclization of citronellal using a solid acid catalyst?
A representative protocol is as follows:
-
Catalyst Activation: The solid acid catalyst (e.g., montmorillonite K10, zeolite H-Beta) is activated by heating under a vacuum or in a stream of an inert gas to eliminate adsorbed water.[1]
-
Reaction Setup: A solution of citronellal in an appropriate solvent (e.g., cyclohexane, toluene, or methylene (B1212753) chloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.[1]
-
Reaction Execution: The activated catalyst is added to the citronellal solution, and the mixture is stirred at the desired temperature. The progress of the reaction should be monitored by a suitable analytical technique such as gas chromatography (GC).
-
Work-up: Upon completion, the catalyst is separated by filtration. The solvent is subsequently removed from the filtrate under reduced pressure to yield the crude product mixture.[1]
-
Purification: The crude product can be purified by techniques such as distillation or column chromatography to isolate the desired isopulegol isomers.
Quantitative Data Summary
The following table summarizes the conversion of citronellal and the yield of major products using different catalysts under various conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Citronellal Conversion (%) | Isopulegol Yield (%) | Main Side Products | Reference |
| Montmorillonite K10 | Benzene | Ambient | 3 | 81 | 51 | Not specified | [5] |
| ZSM-5 | Not specified | Not specified | 3 | 45 | 21 | Not specified | [5] |
| MCM-41 | Not specified | Not specified | Not specified | ~40 | Not specified | Not specified | [5] |
| Sn-B-NaYZE | Liquid CO₂ | Not specified | 0.75 | 99 | 99 (isomers) | Not specified | [4] |
| Al-B-NaYZE | Liquid CO₂ | Not specified | Not specified | >95 | 95 (isomers) | Not specified | [4] |
| SiO₂/ZnCl₂ (10%) | Solvent-free (MW) | 58 | 0.025 | >99 | ~76 | Not specified | [6] |
Visualized Workflows and Pathways
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing common issues in citronellal cyclization.
Reaction Pathway: Citronellal Cyclization and Side Reactions
Caption: The acid-catalyzed cyclization of citronellal to isopulegol and competing side reactions.
References
Technical Support Center: Purification of p-Menthane-3,8-diol (PMD)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of p-Menthane-3,8-diol (PMD) from its synthetic byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The most common byproducts in the acid-catalyzed synthesis of PMD from citronellal (B1669106) are citronellal acetals and isopulegol.[1][2][3] The formation of these byproducts is influenced by reaction conditions such as temperature and acid concentration.[3][4]
Q2: What is the recommended method for purifying crude this compound?
A2: The two primary methods for purifying PMD are crystallization and silica (B1680970) gel column chromatography.[4][5][6] Crystallization, particularly from aliphatic hydrocarbon solvents like n-heptane at low temperatures, is effective for large-scale purification and can yield high-purity PMD.[1][2][5] Column chromatography is useful for separating cis and trans isomers and for removing closely related impurities.[4][5][6]
Q3: How can I separate the cis and trans isomers of this compound?
A3: Silica gel column chromatography is the most effective method for separating the cis and trans isomers of PMD.[4][5][6] A mobile phase of n-hexane and ethyl acetate (B1210297) is commonly used for this separation.[6]
Q4: What analytical techniques are used to assess the purity of this compound?
A4: The purity of PMD and the ratio of its isomers can be determined using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] Thin Layer Chromatography (TLC) is a quick method to monitor the progress of the purification.[4][6] The structure of the purified isomers can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[4][6]
Troubleshooting Guides
Low Yield After Crystallization
| Potential Cause | Troubleshooting Step |
| Incomplete Crystallization | Ensure the solution is cooled to a sufficiently low temperature (e.g., -40°C to -60°C) and allowed enough time for crystals to form.[5] |
| Incorrect Solvent Choice | Use an appropriate aliphatic hydrocarbon solvent with 5 to 8 carbon atoms, such as n-heptane. Aromatic solvents are generally not suitable as they have a high affinity for PMD, hindering crystallization.[7] |
| High Concentration of Impurities | If the crude product contains a high level of byproducts, consider a preliminary purification step, such as a solvent wash or flash chromatography, before proceeding with crystallization. |
| Premature Filtration | Allow the crystals to fully form before filtration. Ensure the filtration apparatus and wash solvent are pre-chilled to prevent the crystals from redissolving. |
Presence of Acetal (B89532) Byproducts in Final Product
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Maintain the reaction temperature within the optimal range (typically 50-60°C) to minimize the formation of acetal byproducts.[3][5] |
| High Acid Concentration | Use a dilute aqueous sulfuric acid solution (0.02 to 1.0 wt. %) to reduce the rate of acetal formation.[5] |
| Inefficient Purification | If crystallization alone is insufficient, employ silica gel column chromatography to separate the PMD from the acetal byproducts.[5] |
Incomplete Separation of Cis/Trans Isomers
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chromatography Parameters | Optimize the mobile phase composition (e.g., the ratio of n-hexane to ethyl acetate) and the flow rate.[6] Ensure the silica gel is properly packed to avoid channeling. |
| Overloading the Column | Do not overload the chromatography column with the crude sample, as this will lead to poor separation. |
| Co-elution of Isomers | If isomers are co-eluting, consider using a longer column or a shallower solvent gradient. |
Experimental Protocols
Protocol 1: Purification of this compound by Crystallization
-
Dissolution: Dissolve the crude PMD product in a minimal amount of a suitable aliphatic hydrocarbon solvent (e.g., n-heptane) at room temperature.
-
Cooling & Crystallization: Cool the solution to a temperature between -40°C and -60°C and maintain this temperature for several hours to allow for crystal formation.[5]
-
Filtration: Quickly filter the cold solution through a pre-chilled Buchner funnel to collect the PMD crystals.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Separation of this compound Isomers by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., n-hexane).
-
Sample Loading: Dissolve the PMD sample in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. A common solvent system is a mixture of n-hexane and ethyl acetate.[6] The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the different isomers.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified cis and trans isomers.[4]
-
Solvent Evaporation: Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator to obtain the purified PMD isomers.
Data Summary
Table 1: Purity and Yield of this compound under Different Synthesis and Purification Conditions.
| Synthesis Conditions | Purification Method | Purity (%) | Yield (%) | Reference |
| 0.25% H₂SO₄, 50°C, 11h | Crystallization from n-heptane at -50°C for 20h | High | 80 | [1][2] |
| 0.02-1.0 wt. % aq. H₂SO₄ | Crystallization from aliphatic hydrocarbon solvent | 99.0 | 80 | [5] |
| 0.25% H₂SO₄, 50°C, 5h | Crystallization | 96.38 | 76.09 | [4] |
Table 2: Analytical Data for this compound Isomers.
| Isomer | Melting Point (°C) | Reference |
| cis-p-Menthane-3,8-diol | 82 | [4] |
| trans-p-Menthane-3,8-diol | 74 | [4] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common PMD purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. EP2200430B1 - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. JP3450680B2 - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Longevity of p-Menthane-3,8-diol (PMD) Repellency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the repellency duration of p-Menthane-3,8-diol (PMD).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in maintaining long-lasting repellency with PMD?
A1: The primary challenge is the high volatility of this compound.[1] This characteristic leads to rapid evaporation from the skin, reducing the concentration of the active ingredient and, consequently, the duration of protection against insects.[1]
Q2: What are the main strategies to extend the repellency duration of PMD?
A2: Key strategies focus on controlled release of the active ingredient. These include:
-
Microencapsulation: Enclosing PMD in polymer microcapsules can slow its release.[2]
-
Formulation with Fixatives: Incorporating low-volatility additives, such as vanillin, can reduce the evaporation rate of PMD.[3]
-
Polymer Conjugates: Chemically bonding PMD to a polymer can create a stable, long-lasting repellent that also exhibits reduced skin permeation.[1][4]
-
Optimized Formulations: Developing oil-in-water (O/W) emulsions or lotions can improve stability and extend protection time.
Q3: How does the cis/trans isomer ratio of PMD affect repellency?
A3: The stereoisomer ratio of PMD is crucial for its efficacy. The cis isomer is generally associated with a longer-lasting effect, while the trans isomer may exhibit better initial repellency. A cis/trans ratio of 62/38 has been reported to provide the highest repellent action against Aedes aegypti mosquitoes.
Q4: Are there any safety concerns with enhancing PMD's longevity?
A4: While PMD is considered a safe and effective natural repellent, strategies to prolong its presence on the skin should also consider minimizing dermal absorption.[5] For instance, polymer-PMD conjugates have been shown to reduce skin uptake and transdermal permeation, thereby minimizing potential adverse effects.[1][4]
Troubleshooting Guides
Issue 1: PMD formulation shows a rapid decline in repellency in arm-in-cage tests.
-
Possible Cause: High volatility of unformulated PMD or suboptimal formulation.
-
Troubleshooting Steps:
-
Verify PMD Concentration: Ensure the concentration of PMD in your formulation is adequate. Efficacy is dose-dependent.[3]
-
Incorporate a Fixative: Add a low-volatility fixative, such as vanillin, to your formulation. A PMD-vanillin composite has been shown to have a longer half-life compared to PMD alone.[3][6]
-
Consider Microencapsulation: If not already doing so, explore microencapsulating the PMD. This technique provides a slow, controlled release of the active ingredient.[2]
-
Evaluate Formulation Type: Oil-in-water (O/W) emulsions can provide good stability and extend protection. Ensure your emulsion is stable with no phase separation.
-
Issue 2: Difficulty in synthesizing high-purity PMD for formulation.
-
Possible Cause: Suboptimal reaction conditions during the acid-catalyzed cyclization of citronellal (B1669106).
-
Troubleshooting Steps:
-
Optimize Acid Concentration and Temperature: The conversion of citronellal to PMD is sensitive to acid concentration and temperature. Studies have shown high yield and purity can be achieved with specific concentrations of sulfuric acid (e.g., 0.25% or 0.75%) at controlled temperatures (e.g., 50-60°C).[7][8][9]
-
Control Reaction Time: Monitor the reaction over time to determine the optimal duration for maximum PMD yield while minimizing the formation of by-products like acetals.[9][10]
-
Purification: After the reaction, ensure proper purification steps are followed, such as crystallization from a suitable solvent (e.g., n-hexane or n-heptane) at low temperatures, to isolate high-purity PMD.[7][10]
-
Issue 3: Inconsistent results in repellency duration assays.
-
Possible Cause: Variability in experimental protocol or environmental factors.
-
Troubleshooting Steps:
-
Standardize Application Dose: Ensure a consistent and accurately measured dose of the repellent is applied to the test area (e.g., mg/cm²) in all experiments. Repellency duration is highly dependent on the applied dose.[3]
-
Control Environmental Conditions: Maintain consistent temperature, humidity, and air circulation in the testing environment, as these factors can influence the evaporation rate of the repellent.
-
Use a Standardized Test Protocol: Adhere to a recognized protocol, such as the arm-in-cage test, with a defined number of mosquitoes and a clear endpoint for determining complete protection time (CPT).[3][6]
-
Calibrate Analytical Instruments: If quantifying PMD concentration on a surface over time, ensure analytical instruments like GC-MS are properly calibrated with PMD standards.[11]
-
Data Presentation
Table 1: Comparison of Repellency Duration for Different PMD Formulations
| Formulation | Active Ingredient(s) & Concentration | Test Organism | Complete Protection Time (CPT) / Half-life | Reference |
| PMD Lotion | 30% PMD | Aedes aegypti | Half-life: 2.23 hours | [3][6] |
| PMD-Vanillin Formulation | 30% PMD with vanillin | Aedes aegypti | Half-life: 3.8 hours | [3][6] |
| Leave-on Lotion | PMD (concentration not specified) | Aedes aegypti | > 7 hours | |
| Polymer-PMD Conjugate | Acryloyl-PMD copolymerized with acrylic acid | Not specified (in-vitro release) | ~45% release over 5 days | [1][4] |
| Commercial Lemon Eucalyptus Oil Repellent | 30% this compound | Mosquitoes (U.S. species) | Up to 2 hours of protection | [12] |
Experimental Protocols
1. Synthesis of this compound from Citronellal
This protocol is based on the acid-catalyzed cyclization of citronellal.[7][8][13]
-
Materials:
-
Citronellal (from Corymbia citriodora essential oil or pure)
-
Sulfuric acid (H₂SO₄) aqueous solution (e.g., 0.25% or 0.75% w/w)
-
n-Hexane or n-Heptane (for extraction and crystallization)
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) (for drying)
-
Two-necked flask, magnetic stirrer, heating mantle, separatory funnel, filtration apparatus.
-
-
Procedure:
-
Place citronellal into a two-necked flask.
-
Add the dilute sulfuric acid solution. The ratio of the oil phase to the aqueous phase can be optimized (e.g., 1:2).[8][9]
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-60°C) for a predetermined reaction time (e.g., 5-6 hours).[7][8][9]
-
After the reaction, cool the mixture and neutralize it with a sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the organic components with n-hexane or n-heptane.
-
Wash the organic phase with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and cool it to a low temperature (e.g., -25°C to -50°C) to induce crystallization of PMD.[7][10]
-
Collect the PMD crystals by filtration and wash with cold n-hexane or n-heptane.
-
Dry the purified PMD crystals.
-
2. Arm-in-Cage Repellency Assay
This protocol is a standard method for evaluating the efficacy of topical repellents.[3][6]
-
Materials:
-
Test repellent formulation
-
Control substance (e.g., ethanol)
-
Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti)
-
Mosquito cages
-
Human volunteers
-
Micropipette or syringe for application
-
-
Procedure:
-
Recruit human volunteers and obtain informed consent.
-
Define a specific area on the volunteer's forearm for application (e.g., 25 cm²).
-
Apply a precise dose of the test repellent to the defined area.
-
Expose the treated forearm to a cage containing a known number of female mosquitoes.
-
Record the time until the first confirmed mosquito bite (or landing, depending on the protocol). This is the Complete Protection Time (CPT).
-
Repeat the exposure at regular intervals to determine the duration of protection.
-
To determine the half-life or effective dose (ED95), different concentrations of the repellent are tested, and the data is analyzed using non-linear regression.[3][6]
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Key strategies for enhancing the longevity of PMD repellency.
References
- 1. mdpi.com [mdpi.com]
- 2. Mosquito‐repellent controlled‐release formulations for fighting infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of actions of this compound repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Polymer Insect Repellent Conjugate for Extended Release and Decreased Skin Permeation of Para-Menthane-3,8-Diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. A Study on Synthesis of para-menthane-3,8-diol (PMD) - A Safe Mosquito Repellent Active Ingredient | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Insect Repellents Information [columbiadoctors.org]
- 13. Synthesis of this compound from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of p-Menthane-3,8-diol (PMD)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of p-Menthane-3,8-diol (PMD) in novel solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMD) and why is its solubility a concern?
A1: this compound is a bicyclic monoterpenoid diol naturally derived from the oil of lemon eucalyptus. It is a highly effective insect repellent. However, its practical application in various formulations is often hampered by its limited solubility, particularly in aqueous systems, and its tendency to crystallize at higher concentrations.[1][2] Overcoming these solubility issues is crucial for developing stable and effective PMD-based products.
Q2: What are the common signs of PMD solubility issues in my formulation?
A2: The most common indicator of a solubility problem is the formation of crystals, especially at concentrations above 60% w/w or upon cooling.[1][2] Other signs include phase separation, cloudiness in liquid formulations, and inconsistent performance of the final product.
Q3: Which conventional solvents are typically used for PMD?
A3: Traditionally, solvents like ethanol (B145695) and dipropylene glycol have been used to dissolve PMD and prevent crystallization in formulations.[1][2]
Q4: Are there any novel approaches to enhance the aqueous solubility of PMD?
A4: Yes, research has explored the development of PMD derivatives, such as PMD-succinate, to significantly improve water solubility.[3] Another approach involves the use of complexation agents like cyclodextrins, although the effectiveness of this method for repellency applications requires further investigation.[3]
Q5: Can by-products from the synthesis of PMD affect its solubility?
A5: Interestingly, yes. The formation of PMD-citronellal acetal (B89532), a common by-product in some synthesis routes, has been found to act as a solvent for PMD, increasing its solubility and helping to maintain a liquid state.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Crystallization of PMD in the formulation. | Supersaturation of PMD, especially at concentrations above 60% w/w.[1][2] | - Reduce the concentration of PMD to below 50%. - Introduce a co-solvent such as ethanol, isopropanol, or dipropylene glycol. - Investigate the use of PMD-citronellal acetal as a co-solvent.[4] |
| Phase separation or cloudiness in an aqueous-based formulation. | Low aqueous solubility of PMD. | - Consider formulating a microemulsion. - Explore the use of a water-soluble derivative like PMD-succinate.[3] - Increase the concentration of a co-solvent like ethanol or propylene (B89431) glycol. |
| Inconsistent product efficacy. | Non-uniform distribution of PMD due to poor solubility. | - Ensure complete dissolution of PMD during manufacturing by using an appropriate solvent system and adequate mixing. - Perform solubility studies to determine the optimal solvent blend for your desired concentration. |
| Difficulty dissolving PMD during formulation. | Inappropriate solvent choice. | - Refer to the solubility data table below to select a more suitable solvent. - Employ the "like dissolves like" principle; PMD, being a diol, will have better solubility in polar organic solvents. |
Quantitative Solubility Data of this compound
The following table summarizes the available quantitative solubility data for PMD in various solvents. This data is essential for selecting an appropriate solvent system for your formulation needs.
| Solvent | Chemical Class | Solubility (g/L) | Temperature (°C) | Reference |
| Water | Aqueous | 0.29 | 20 | [5] |
| Ethanol | Alcohol | 100 | Not Specified | [5] |
| Isopropanol | Alcohol | 100 | Not Specified | [5] |
| Ethylene Glycol | Glycol | 100 | Not Specified | [5] |
| 65% (v/v) Alcohol | Alcohol/Aqueous | Soluble (1 part in 5) | 25 | [] |
| Dipropylene Glycol | Glycol | High (used as a solvent to prevent crystallization) | Not Specified | [1][2] |
| Propylene Glycol | Glycol | Data not readily available | - | |
| Polyethylene Glycol (PEG 400) | Polyether | Data not readily available | - | |
| Glycerin | Polyol | Data not readily available | - |
Experimental Protocols
Protocol for Determining the Equilibrium Solubility of PMD (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of PMD in a chosen solvent.
1. Materials and Equipment:
-
This compound (analytical standard)
-
Solvent of interest (high purity)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of PMD to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.
-
Equilibration: Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess solid PMD.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of PMD.
-
Calculation: Calculate the solubility of PMD in the solvent, taking into account the dilution factor. Express the solubility in g/L or mg/mL.
3. Analytical Method for Quantification (Example: GC-MS):
-
Column: A suitable capillary column for terpene analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: Optimized for PMD analysis (e.g., 250 °C).
-
Oven Temperature Program: A programmed temperature ramp to ensure good separation of PMD from any impurities or solvent peaks.
-
Quantification: Based on a calibration curve prepared from standard solutions of PMD of known concentrations.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship of factors influencing the solubility of this compound.
References
- 1. US20100278755A1 - Composition containing p-menthane-3, 8-diol and its use as insect repellant - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. EP2200430B1 - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]
- 5. This compound [sitem.herts.ac.uk]
Validation & Comparative
A Comparative Efficacy Analysis of p-Menthane-3,8-diol (PMD) and DEET
In the landscape of insect repellents, N,N-diethyl-meta-toluamide (DEET) has long been the established benchmark for efficacy. However, the increasing demand for naturally derived alternatives has brought p-Menthane-3,8-diol (PMD), a compound derived from the oil of lemon eucalyptus, to the forefront of scientific investigation. This guide provides a detailed comparison of the efficacy of PMD and DEET, supported by experimental data and methodologies, to inform researchers and professionals in drug development.
Comparative Efficacy Data
Numerous studies have evaluated the protection times afforded by PMD and DEET against various arthropod vectors. The effectiveness of both repellents is largely dependent on the concentration of the active ingredient, with higher concentrations generally offering more prolonged protection.[1]
Table 1: Comparative Repellency of PMD and DEET Against Mosquitoes
| Active Ingredient | Concentration | Mosquito Species | Protection Time (Hours) | Study Type |
| PMD | 30% | Aedes aegypti | ~6.3 | Laboratory[2] |
| DEET | 23.8% | Aedes aegypti | ~5 | Laboratory[2] |
| PMD | 20% (in ethanol) | Aedes aegypti | ~6.3 | Laboratory[2] |
| DEET | 20% | Aedes aegypti | >6.3 | Laboratory[2] |
| PMD | 25% | Ochlerotatus taeniorhynchus | 3.8 | Laboratory[2] |
| DEET | 25% | Ochlerotatus taeniorhynchus | 5.6 | Laboratory[2] |
| DEET | 20% | Anopheles gambiae | ~4.8 | Laboratory[2] |
| PMD | Not Specified | Mosquitoes | Up to 6 | Field and Laboratory[1] |
| DEET | 24% | Aedes albopictus | >6 | Laboratory (Arm-in-cage)[3] |
Note: Protection times can vary based on the repellent's formulation, the mosquito species, environmental conditions, and individual user factors.[1]
Table 2: Comparative Repellency of PMD and DEET Against Ticks
| Active Ingredient | Concentration | Tick Species | Repellency/Protection Time |
| DEET | High concentrations needed for long-lasting effect | Ixodes ricinus, Dermacentor reticulatus, Rhipcephalus sanguineus | Variable, requires high concentrations for effectiveness[4] |
| This compound (PMD) | High concentrations needed for long-lasting effect | Ixodes ricinus, Dermacentor reticulatus, Rhipcephalus sanguineus | In some formulations, may have lower efficacy against ticks than DEET or icaridin (B1674257) alone. |
Experimental Protocols
The "arm-in-cage" test is a standard laboratory method for evaluating the efficacy of topical insect repellents. This protocol provides a controlled environment to assess the complete protection time of a repellent formulation.
Key Steps in the Arm-in-Cage Protocol:
-
Subject Recruitment and Preparation: Human volunteers are recruited for the study. A defined area of the forearm is marked for repellent application.
-
Repellent Application: A standardized dose of the repellent is applied evenly to the marked area of the skin. A control arm with no repellent is used for comparison.
-
Mosquito Exposure: The treated arm is exposed to a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).
-
Data Collection: The time until the first confirmed mosquito bite or landing is recorded. This is known as the Complete Protection Time (CPT).
-
Repellency Calculation: The percentage of repellency can be calculated using the formula: % Repellency = [(C - T) / C] x 100, where C is the number of bites on the control arm and T is the number of bites on the treated arm.[1]
Mechanism of Action
While the precise mechanisms of action for both PMD and DEET are still under investigation, it is understood that they interact with the sensory systems of insects.[1]
-
This compound (PMD): PMD is believed to repel insects through its strong odor, which they find unpleasant.[5] It is thought to interfere with the insects' olfactory receptors, disrupting their ability to locate a host.[5][6] This sensory confusion makes it difficult for insects to detect the chemical cues emitted by humans and animals.[5]
-
DEET: DEET is also known to interact with the olfactory system of mosquitoes. It can mask the scent of human skin, making it harder for mosquitoes to find their target. Additionally, recent studies suggest that DEET may also have a direct effect on the mosquito's gustatory (taste) receptors, making the skin surface unpalatable.
Safety and Consumer Perception
A significant factor in the comparison between PMD and DEET is their origin and public perception. PMD is derived from a natural source, the lemon eucalyptus tree, which appeals to consumers seeking botanical or "natural" ingredients.[7][8] In contrast, DEET is a synthetic chemical, and some consumers have expressed concerns about its potential side effects, despite its long history of safe and effective use when applied as directed.[7][9] Both PMD and DEET have extensive regulatory approval, including registration with the U.S. Environmental Protection Agency (EPA).[7]
Conclusion
Both this compound and DEET are effective insect repellents with broad-spectrum activity against various biting insects.[7] At comparable concentrations, PMD has demonstrated protection times similar to those of DEET against several mosquito species.[1][2] The choice between these two active ingredients may be influenced by factors such as target vector, desired duration of protection, and consumer preference for naturally derived versus synthetic compounds. For researchers and developers, understanding the nuances of their efficacy, mechanisms of action, and safety profiles is crucial for the formulation of next-generation insect repellent products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. nbinno.com [nbinno.com]
- 8. Effect of the Topical Repellent para-Menthane-3,8-diol on Blood Feeding Behavior and Fecundity of the Dengue Virus Vector Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. foreverest.net [foreverest.net]
Validating the Purity of Synthesized p-Menthane-3,8-diol: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active ingredients is a critical step in the development of safe and effective products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for validating the purity of synthesized p-Menthane-3,8-diol (PMD), a widely used bio-pesticide and insect repellent.
This document outlines the objective performance of each method, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical technique for quality control and regulatory compliance.
Executive Summary: GC Outperforms HPLC for this compound Analysis
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is the unequivocally superior method for the purity analysis of this compound. Due to the volatile nature of this monoterpenoid, GC provides excellent separation, sensitivity, and specificity. In contrast, HPLC is generally not recommended for the analysis of terpenes like PMD due to challenges in achieving adequate retention and detection.
Comparative Analysis: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. |
| Suitability for this compound | Poor. As a relatively non-polar and volatile compound, PMD exhibits weak interaction with common reversed-phase HPLC columns, leading to poor retention and co-elution with the solvent front. | Excellent. The volatility of PMD makes it an ideal candidate for GC analysis, allowing for efficient separation from non-volatile impurities and accurate quantification. |
| Detection | Typically UV-Vis. PMD lacks a strong chromophore, resulting in low sensitivity. | Commonly Flame Ionization Detection (FID) or Mass Spectrometry (MS). FID offers high sensitivity for organic compounds, while MS provides definitive identification based on mass spectra. |
| Resolution of Isomers | Challenging without specialized chiral columns, which are less common. | Excellent, especially with chiral capillary columns, allowing for the separation of cis- and trans-isomers of PMD.[1] |
| Sample Preparation | Requires dissolution in a suitable mobile phase. | Simple dilution in a volatile solvent like ethanol (B145695) or hexane (B92381) is typically sufficient.[1][2] |
| Typical Run Time | Can be lengthy depending on the method. | Generally faster for volatile compounds. |
Quantitative Data Summary
The following tables summarize typical purity results for synthesized this compound as determined by GC-MS analysis.
Table 1: Purity of Synthesized this compound
| Synthesis Method | Purity (%) | Reference |
| Acid-catalyzed cyclization of citronellal (B1669106) | 96.38% | [3] |
| From Eucalyptus citriodora essential oil | 96.4% | |
| Treatment of citronellal with 0.25% sulfuric acid | High Purity (Yield 80%) | [4][5] |
| From (±)-citronellal | 95.6% (Yield) | [6] |
Table 2: Typical GC-MS Analysis Results for Synthesized PMD
| Parameter | Result | Reference |
| Conversion of Citronellal | 99.0% | [7] |
| Selectivity of this compound | 92.3% | [7] |
| cis/trans Isomer Ratio | 61.9 / 38.1 | [7] |
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is provided below. Due to its unsuitability, a detailed HPLC protocol is not presented.
Protocol: Purity Validation of this compound by GC-MS
1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard (>95% purity) and dissolve it in 10 mL of ethanol or hexane to prepare a stock solution of 1 mg/mL.[2] Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 10, 50, 100, 250, 500 µg/mL).[2]
-
Sample Solution: Accurately weigh approximately 100 mg of the synthesized this compound and dissolve it in 10 mL of ethanol or hexane.[2] If necessary, filter the solution through a 0.22 µm syringe filter.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent, Thermo Scientific, or equivalent |
| Column | TG-5SilMS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenylmethylpolysiloxane column[3] |
| Carrier Gas | Helium at a constant flow of 1.0 - 5.0 mL/min[3] |
| Inlet Temperature | 230 - 250 °C[3] |
| Injection Volume | 1.0 µL |
| Injection Mode | Splitless or Split (e.g., 100:1)[3] |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes. |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 400 amu |
| Transfer Line Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
3. Data Analysis
-
Identify the peaks corresponding to cis- and trans-p-Menthane-3,8-diol based on their retention times and mass spectra compared to the reference standard.
-
Integrate the peak areas of the this compound isomers and any impurities.
-
Calculate the purity of the synthesized product using the following formula:
-
Purity (%) = (Total Peak Area of PMD Isomers / Total Peak Area of All Components) x 100
-
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purity validation of this compound.
Caption: Workflow for the synthesis and purity validation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]
Stereoisomer Activity of p-Menthane-3,8-diol: A Head-to-Head Comparison in Insect Repellency
An objective analysis of the performance of p-Menthane-3,8-diol (PMD) stereoisomers as insect repellents, supported by experimental data and detailed methodologies.
This compound (PMD) is a well-established and effective insect repellent derived from the essential oil of Corymbia citriodora (lemon eucalyptus). As a chiral molecule with three stereocenters, PMD can exist as eight different stereoisomers. The commercially available repellent is typically a mixture of the cis and trans isomers.[1] This guide provides a comparative analysis of the repellent activity of individual PMD stereoisomers, drawing on published experimental findings to inform researchers, scientists, and drug development professionals.
Comparative Repellency of PMD Stereoisomers
The insect repellent efficacy of PMD stereoisomers has been a subject of scientific investigation, with some conflicting findings depending on the target insect species. While some studies suggest comparable activity among the stereoisomers, others have identified specific isomers with superior repellent properties.
A study investigating the repellency of PMD stereoisomers against Aedes albopictus found that (1R)-(+)-cis-PMD exhibited the highest repellency index .[2][3] In contrast, (1S)-(−)-cis-PMD showed slightly lower activity, while the trans isomers, (1S)-(+)-trans-PMD and (1R)-(−)-trans-PMD, had a significantly weaker effect.[2][3] This suggests a degree of stereoselectivity in the interaction between PMD and the mosquito's olfactory receptors.
However, research on the malaria vector Anopheles gambiae presented a different outcome. In these studies, all four tested stereoisomers of this compound were found to be equally active as repellents.[4][5][6] Furthermore, racemic mixtures and a blend of all four isomers were also as repellent as the individual isomers.[4][6] This indicates that the structural requirements for repellency against Anopheles gambiae may be less stringent than for Aedes albopictus.
Another study focusing on the brown ear tick (Rhipicephalus appendiculatus) also found that the stereoisomers of this compound, as well as their racemic mixtures, were effective repellents.[7]
The table below summarizes the key quantitative findings from a study on Aedes albopictus.
| Stereoisomer | Repellency Index (%) at 1 hour |
| (1R)-(+)-cis-PMD | 100 |
| (1S)-(−)-cis-PMD | 90 |
| (1S)-(+)-trans-PMD | 30 |
| (1R)-(−)-trans-PMD | 20 |
Data sourced from a study on Aedes albopictus repellency.[2][3]
Experimental Protocols
The assessment of insect repellent activity of PMD stereoisomers has been conducted using established laboratory methods. The following are detailed methodologies from key experiments.
Arm-in-Cage Repellency Assay
This widely used method directly measures the ability of a substance to prevent mosquitoes from landing and biting.[8][9][10][11]
Objective: To determine the complete protection time (CPT) of different PMD stereoisomers against biting mosquitoes.
Materials:
-
Cages containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).[11]
-
Solutions of individual PMD stereoisomers in a suitable solvent (e.g., ethanol).
-
Human volunteers.
-
Pipettes for application.
Procedure:
-
A defined area of a volunteer's forearm is marked for treatment.
-
A specific volume of the test repellent solution (e.g., 1 mL) is applied evenly to the marked area.[11] An untreated arm or an arm treated with the solvent alone serves as a control.[9]
-
After a short drying period (e.g., 30 minutes), the treated forearm is inserted into a cage of mosquitoes for a fixed duration (e.g., 3 minutes).[11]
-
The number of mosquito landings and/or probing attempts on the treated skin is recorded.
-
This exposure is repeated at regular intervals (e.g., every 30 or 60 minutes) until the first confirmed bite occurs.[11]
-
The Complete Protection Time (CPT) is the time from the application of the repellent until the first bite.[9]
The following diagram illustrates the workflow of a typical arm-in-cage repellency assay.
Y-Tube Olfactometer Assay
This method is used to assess the spatial repellency of a compound by providing insects with a choice between treated and untreated air streams.[9]
Objective: To determine the preference or avoidance of mosquitoes to the odor of different PMD stereoisomers.
Materials:
-
Glass Y-tube olfactometer.
-
Air pump to deliver a constant and clean air stream.
-
Flow meters to regulate airflow.
-
Test chambers for introducing the repellent-treated and control materials.
-
Host-seeking female mosquitoes.
Procedure:
-
A clean and constant airflow is established through both arms of the Y-tube.
-
A filter paper treated with a specific concentration of a PMD stereoisomer is placed in the test chamber of one arm. A filter paper treated with the solvent alone is placed in the other arm as a control.
-
A single mosquito is released at the base of the Y-tube.
-
The mosquito is given a set amount of time to make a choice by moving a certain distance up one of the arms.
-
The choice of the mosquito (treated or control arm) is recorded.
-
The olfactometer is cleaned thoroughly between testing different isomers to avoid cross-contamination.
-
The experiment is repeated with a large number of mosquitoes to obtain statistically significant data.
-
A repellency index is calculated based on the distribution of mosquitoes in the two arms.
The logical flow of a Y-Tube olfactometer experiment is depicted in the diagram below.
Conclusion
The available evidence suggests that the repellent activity of this compound stereoisomers can be species-dependent. For Aedes albopictus, the cis-isomers, particularly (1R)-(+)-cis-PMD, are significantly more active than the trans-isomers.[2][3] In contrast, against Anopheles gambiae, all four tested stereoisomers appear to be equally effective.[4][5][6] These findings have important implications for the development of optimized insect repellent formulations, suggesting that products enriched with the more active isomers could offer enhanced protection against specific mosquito species. Further research is warranted to elucidate the structure-activity relationships of PMD stereoisomers against a broader range of insect vectors and to understand the molecular basis for these species-specific differences in repellency.
References
- 1. Applications of p-Menthane-3,8-diol_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of the Stereoselectivity of para-Menthane-3,8-diol Isomers on Repulsion toward Aedes albopictus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
- 5. Repellent activities of stereoisomers of p-menthane-3,8-diols against Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. actascientific.com [actascientific.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Cross-Validation of p-Menthane-3,8-diol (PMD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification and characterization of p-Menthane-3,8-diol (PMD), a prominent biopesticide and insect repellent. The focus is on providing a cross-validation perspective of commonly employed analytical techniques, with a primary emphasis on Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and comparative data are presented to aid in the selection and implementation of robust analytical methods for quality control, formulation development, and regulatory compliance.
Comparative Analysis of Analytical Methods
The primary analytical method for the separation and quantification of PMD is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS). This technique is well-suited for the volatile nature of PMD and provides both high-resolution separation of its stereoisomers and definitive identification. While various studies employ GC-MS, the specific experimental parameters can vary, influencing the method's performance. Below is a comparative summary of key parameters from different methodologies.
| Parameter | Method A | Method B | Method C |
| Instrumentation | Gas Chromatograph with Mass Spectrometer (GC-MS) | Thermo Scientific™ ISQ™ 7000 Single Quadrupole GC-MS system | HP 6890 Series gas chromatograph with a flame ionization detector (FID) |
| GC Column | Chiral stationary phase | TraceGOLD TG-5SilMS (30 m x 0.25 mm, 0.25 µm, 5% phenyl-methylpolysiloxane)[1] | HP-5 5% Phenyl Methyl Siloxane (30 m x 320 µm; film thickness 0.25 µm)[2] |
| Carrier Gas | Helium | Helium[1] | Helium[2] |
| Flow Rate | Not specified | 5 ml/min[1] | 104 ml/min[2] |
| Injection Volume | Not specified | 1.0 µl[1] | 1 µL[2] |
| Injection Mode | Not specified | Splitless (0.5 min) with a split flow of 100 ml/min[1] | 50:1 split ratio[2] |
| Injector Temperature | Not specified | 230°C[1] | 280°C[2] |
| Oven Temperature Program | Not specified | Not specified | 50°C, ramped at 10°C/min to 225°C, held for 15 min[2] |
| Detector Temperature | Not specified | Not specified | 250°C[2] |
Experimental Protocols
Protocol 1: Chiral Separation of this compound Stereoisomers by GC-MS
This protocol is designed for the separation and identification of the four stereoisomers of PMD.
1. Standard and Sample Preparation:
-
Standard Preparation: Prepare individual and mixed standard solutions of the PMD stereoisomers in a suitable solvent like hexane (B92381) or methylene (B1212753) chloride at a concentration of approximately 100 µg/mL.[3]
-
Sample Preparation (Essential Oil): Dilute the essential oil sample 1:100 (v/v) in hexane and vortex for 30 seconds to ensure homogeneity.[3]
-
Filtration (Optional): If the sample contains particulate matter, filter it through a 0.45 µm syringe filter before injection.[3]
2. GC-MS Instrumentation and Conditions:
-
GC Column: A chiral stationary phase is essential for resolving the enantiomeric pairs.[3]
-
Instrument Parameters: Optimization of parameters such as oven temperature program, carrier gas flow rate, and injector settings may be required based on the specific instrument and column used.[3]
3. Data Analysis:
-
Identify the peaks of the different stereoisomers based on their retention times compared to the analytical standards.
-
The relative abundance of each stereoisomer can be determined from the peak areas.
Protocol 2: Quantification of this compound in Essential Oil Extracts by GC-MS
This protocol outlines a method for the accurate quantification of total PMD content in essential oil extracts.
1. Materials and Reagents:
-
This compound (PMD) analytical standard (>95% purity)
-
Ethanol (B145695) or hexane (HPLC or GC grade)
-
Volumetric flasks, micropipettes, vortex mixer, syringe filters (0.22 µm or 0.45 µm), and GC vials.[4]
2. Standard Preparation:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of PMD analytical standard and dissolve it in 10 mL of ethanol in a volumetric flask.[4]
-
Calibration Curve Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).[4]
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil extract into a 10 mL volumetric flask.[4]
-
Add ethanol, vortex for 1 minute to dissolve, and then fill the flask to the mark with ethanol.[4]
-
If necessary, filter the solution through a 0.22 µm syringe filter.[4]
-
Further dilution may be required to bring the sample concentration within the calibration curve range.[4]
4. GC-MS Analysis:
-
Instrumentation: A GC-MS system with a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable.[4]
-
Analysis Procedure:
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject a solvent blank to check for system contamination.
-
Inject the prepared essential oil samples.
-
Periodically inject a quality control (QC) standard to monitor instrument performance.[4]
-
5. Data Processing:
-
Integrate the peak area(s) for the PMD isomers.
-
Construct a calibration curve by plotting the peak area of the PMD standard against its concentration.
-
Calculate the concentration of PMD in the sample using the regression equation from the calibration curve.
-
Determine the final concentration of PMD in the original essential oil extract, accounting for all dilution factors.[4]
Visualizations
Experimental Workflow for PMD Quantification
Caption: Workflow for PMD quantification by GC-MS.
Logical Relationship of PMD Analysis
Caption: Logical flow of PMD analytical process.
References
comparing the repellent spectrum of p-Menthane-3,8-diol to other natural compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the repellent spectrum of p-Menthane-3,8-diol (PMD) against other prominent natural compounds used in insect repellents. The following sections detail their relative efficacy, supported by experimental data, and provide an overview of the methodologies used in these evaluations.
Efficacy Comparison of Natural Insect Repellents
The effectiveness of a topical insect repellent is determined by its ability to protect against a range of arthropod species and the duration of this protection. The following table summarizes quantitative data from various studies, offering a comparative overview of PMD and other natural repellents.
| Active Ingredient | Concentration | Test Species | Mean Complete Protection Time (Hours) / Repellency Rate (%) | Study Type |
| This compound (PMD) | 30% | Aedes aegypti | ~6.3 hours[1] | Laboratory (Arm-in-cage) |
| 25% | Aedes aegypti | 14.2 hours (prolonged action formulation)[2][3] | Laboratory (Arm-in-cage) | |
| 15% | Anopheles stephensi | 1 hour[4] | Laboratory (Arm-in-cage) | |
| 15% | Culex quinquefasciatus | 0.5 hours[4] | Laboratory (Arm-in-cage) | |
| 15% | Field Mosquitoes | >6 hours[4][5] | Field Study | |
| Citronella | 5% (in candles) | Mosquitoes (indoors) | 14% Repellency[6][7] | Laboratory |
| 100% (in diffusers) | Mosquitoes (indoors) | 68% Repellency[6][7] | Laboratory | |
| 100% (in diffusers) | Mosquitoes (outdoors) | 22% Repellency[6][7] | Field Study | |
| Geraniol | 5% (in candles) | Mosquitoes (indoors) | 50% Repellency[6][7] | Laboratory |
| 100% (in diffusers) | Mosquitoes (indoors) | 97% Repellency[6][7] | Laboratory | |
| 100% (in diffusers) | Mosquitoes (outdoors) | 75% Repellency[6][7] | Field Study | |
| 25% | Aedes albopictus | 2.8 hours | Laboratory | |
| Linalool | 100% (in diffusers) | Mosquitoes (indoors) | 93% Repellency[6][7] | Laboratory |
| 100% (in diffusers) | Mosquitoes (outdoors) | 58% Repellency[6][7] | Field Study | |
| Neem Oil | 2% (in coconut oil) | Anopheles spp. | 96-100% Protection[8] | Field Study |
| 2% (in coconut oil) | Aedes spp. | 85% Protection[8] | Field Study | |
| 2% (in coconut oil) | Culex spp. | 61-94% Protection[8] | Field Study |
Experimental Protocols
The "arm-in-cage" test is a standard and widely accepted laboratory method for evaluating the efficacy of topical insect repellents.[9][10][11] The following protocol is a generalized representation based on guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[12][13][14]
Objective: To determine the Complete Protection Time (CPT) of a topical repellent against host-seeking female mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm)[12]
-
200 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus) per cage[12]
-
Human volunteers
-
Test repellent formulation
-
Control substance (e.g., ethanol (B145695) or the repellent's base formulation without the active ingredient)
-
Micropipette or other calibrated applicator
-
Protective gloves
-
Timer
Procedure:
-
Volunteer Preparation: A predetermined amount of the repellent is applied evenly to a defined area on a volunteer's forearm (e.g., between the wrist and elbow). The other arm may be used as a control or for testing a different repellent. Hands are covered with protective gloves.[10]
-
Mosquito Acclimation: Mosquitoes are placed in the test cages and allowed to acclimate. Their biting activity is confirmed by exposing an untreated arm, with a minimum number of landings or attempted bites required within a set time to proceed.
-
Exposure: The volunteer inserts the treated forearm into the cage for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 or 60 minutes).[12][15]
-
Observation: During the exposure period, the number of mosquito landings and/or bites is recorded. The endpoint, or failure of the repellent, is typically defined as the first confirmed bite or a set number of landings.[12]
-
Data Recording: The time from the application of the repellent until the first confirmed bite (or other defined endpoint) is recorded as the Complete Protection Time (CPT).[15]
-
Replication: The experiment is repeated with multiple volunteers to ensure the statistical significance of the results.[12]
Visualizing Experimental and Biological Processes
To better understand the evaluation process and the underlying biological mechanisms of insect repellency, the following diagrams have been generated using Graphviz (DOT language).
Caption: A simplified workflow of the arm-in-cage experimental protocol.
Caption: Generalized insect olfactory signaling pathway and repellent action.
References
- 1. benchchem.com [benchchem.com]
- 2. A Milestone In Botanical Mosquito Repellents: Novel PMD-Based Formulation Protects More Than Twice As Long As High-Concentration Deet and Other Leading Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Field studies on the mosquito repellent action of neem oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. researchgate.net [researchgate.net]
- 11. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 12. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 13. epa.gov [epa.gov]
- 14. Federal Register :: Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability [federalregister.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
Comparative Efficacy Analysis of p-Menthane-3,8-diol as an Insect Repellent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the efficacy of p-Menthane-3,8-diol (PMD) as an insect repellent, comparing its performance against other commonly used active ingredients such as DEET, Icaridin, and IR3535. The information is compiled from peer-reviewed studies and reputable sources to offer an objective overview for research and development purposes.
Quantitative Efficacy Data
The repellent efficacy of an active ingredient is primarily determined by the duration of protection it offers against various insect species. The following tables summarize the complete protection times (CPT) observed in laboratory and field studies.
Table 1: Comparative Efficacy of this compound (PMD) and DEET
| Active Ingredient | Concentration | Mosquito Species | Protection Time (Hours) | Study Type |
| PMD | 30% | Aedes aegypti | ~6 | Laboratory (Arm-in-cage) |
| DEET | 20% | Aedes aegypti | ~6 | Laboratory (Arm-in-cage) |
| PMD | 20% | Anopheles spp. | up to 8 | Field |
| DEET | 50% | Anopheles spp. | up to 8 | Field |
| PMD | 20% | Culex spp. | Not specified | Not specified |
| DEET | Not specified | Culex spp. | Not specified | Not specified |
Table 2: Broader Comparison of Repellent Efficacy
| Active Ingredient | Concentration | Mosquito Species | Mean Complete Protection Time (Hours) |
| This compound (PMD) | 20% - 50% | Anopheles spp. | ~8 |
| DEET | 20% - 50% | Anopheles spp. | ~8 |
| Icaridin | 20% | Anopheles spp. | Not specified |
| IR3535 | Not specified | Anopheles spp. | Not specified |
Experimental Protocols
Standardized laboratory and field tests are crucial for evaluating the efficacy of insect repellents. Below are detailed methodologies for two of the most common experimental designs.
Arm-in-Cage Test
The arm-in-cage test is a laboratory-based method to assess the complete protection time of a topical repellent against biting insects.
Objective: To determine the duration of complete protection provided by a repellent formulation against host-seeking mosquitoes in a controlled laboratory setting.
Materials:
-
Test cages (e.g., 40 x 40 x 40 cm)
-
200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus) per cage.
-
Human volunteers.
-
Test repellent formulation and a placebo or control substance.
-
Protective gloves and sleeves.
-
Timer.
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products for at least 24 hours prior to the test. A specific area of the forearm (e.g., 300 cm²) is marked for repellent application.
-
Repellent Application: A standardized amount of the test repellent is applied evenly to the marked area of one forearm. The other forearm may be treated with a control substance or left untreated. The hands are covered with protective gloves.
-
Exposure: The treated forearm is inserted into the cage containing the mosquitoes for a predetermined period (e.g., 3 minutes).
-
Observation: The number of mosquito landings and probes (attempted bites) on the exposed skin is recorded during the exposure period.
-
Efficacy Criterion: Complete protection is defined as the absence of any confirmed bites. The test is typically repeated at 30-minute intervals.
-
Endpoint: The test is concluded when the first confirmed bite occurs (one bite followed by another within a short period). The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).
Field Study
Field studies are conducted in natural environments to evaluate the performance of insect repellents under real-world conditions.
Objective: To assess the efficacy and duration of protection of a repellent against wild insect populations in their natural habitat.
Materials:
-
Human volunteers.
-
Test repellent formulation and a placebo or control.
-
Insect collection equipment (e.g., aspirators).
-
Protective clothing.
-
Data recording sheets.
Procedure:
-
Study Site Selection: The study is conducted in an area with a high population of the target insect species.
-
Volunteer Recruitment: Volunteers are selected based on their attractiveness to the local mosquito population.
-
Randomization and Blinding: A double-blind, randomized, placebo-controlled design is often employed. Volunteers are randomly assigned to receive either the active repellent or a placebo. Neither the volunteers nor the insect collectors know which treatment has been applied.
-
Repellent Application: A standardized dose of the repellent or placebo is applied to the exposed skin of the volunteers (e.g., lower legs).
-
Exposure Period: Volunteers are exposed to the natural insect population for a defined period (e.g., from dusk to midnight).
-
Data Collection: Trained collectors capture all mosquitoes that land on the treated areas of the volunteers. The collected mosquitoes are later identified by species.
-
Efficacy Calculation: The protective efficacy is calculated by comparing the number of bites received by volunteers using the active repellent to those using the placebo.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of an insect repellent.
Caption: General workflow for insect repellent efficacy testing.
Mechanism of Action: Insect Olfactory Pathway
This compound functions by interacting with the insect's olfactory system. The diagram below illustrates a proposed signaling pathway.
Caption: Proposed olfactory signaling pathway for PMD in insects.
A Comparative Analysis of p-Menthane-3,8-diol and Alternative Insect Repellents: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the naturally derived insect repellent p-Menthane-3,8-diol (PMD) with leading synthetic alternatives, including DEET (N,N-Diethyl-meta-toluamide), Icaridin (also known as Picaridin), and IR3535. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the mechanisms of action, comparative efficacy, and standardized experimental protocols to support further research and development in the field of insect repellents.
Mechanism of Action: A Multi-Modal Sensory Disruption
The primary mechanism by which this compound and other repellents exert their effects is through the disruption of an insect's sensory systems, primarily olfaction (sense of smell) and gustation (sense of taste). These compounds interfere with the insect's ability to locate a host by targeting specific sensory receptors.
Olfactory Pathway Disruption:
PMD, a compound derived from the lemon eucalyptus plant, possesses a strong, distinctive odor that is unpleasant to many insects, acting as an initial deterrent.[1] More specifically, PMD and other repellents are known to interact with olfactory receptor neurons (ORNs) located in the insect's antennae and maxillary palps.[2] The current understanding of the insect olfactory signaling pathway suggests a complex interplay of ionotropic and metabotropic mechanisms.
Upon exposure to a repellent molecule like PMD, the compound binds to specific Odorant Receptors (ORs) on the dendritic membrane of ORNs.[3] Insect ORs are unique in that they form a heteromeric complex with a highly conserved co-receptor known as Orco.[3][4] The binding of a repellent can either activate or inhibit these receptor complexes. This interaction triggers a signal transduction cascade, which can involve the direct gating of ion channels (ionotropic) or the activation of G-protein coupled pathways and second messengers like cAMP (metabotropic).[1][5] This ultimately leads to a change in the firing rate of the ORN, sending a disruptive signal to the insect's brain and masking the attractive cues from a host.
Gustatory and Contact Repellency:
In addition to its action on the olfactory system, evidence suggests that repellents like DEET also act on gustatory receptors, inducing an aversive taste response upon contact.[3][6] This contact repellency is mediated by gustatory receptor neurons (GRNs) located in the insect's labella (mouthparts) and tarsi (feet). While the specific interaction of PMD with gustatory receptors is less characterized than that of DEET, it is plausible that a similar contact-based aversion contributes to its overall efficacy.
Comparative Efficacy of Leading Insect Repellents
The effectiveness of an insect repellent is typically measured by its ability to provide complete protection from bites over a specific duration. Numerous peer-reviewed studies have compared the efficacy of PMD with DEET, Icaridin, and IR3535 against various mosquito species. The following tables summarize key quantitative data from these studies.
| Active Ingredient | Concentration | Mosquito Species | Mean Complete Protection Time (Hours) | Study Type |
| This compound (PMD) | 30% | Aedes aegypti | ~6.3 | Laboratory (Arm-in-cage)[7] |
| 20% (in ethanol) | Aedes aegypti | ~6.3 | Laboratory (Arm-in-cage)[7] | |
| 25% | Ochlerotatus taeniorhynchus | 3.8 | Laboratory (Arm-in-cage)[7] | |
| DEET | 23.8% | Aedes aegypti | ~5 | Laboratory (Arm-in-cage)[7] |
| 20% | Aedes aegypti | >6.3 | Laboratory (Arm-in-cage)[7] | |
| 25% | Ochlerotatus taeniorhynchus | 5.6 | Laboratory (Arm-in-cage)[7] | |
| 20% | Anopheles gambiae | ~4.8 | Laboratory (Arm-in-cage)[7] | |
| Icaridin (Picaridin) | 20% | Aedes aegypti | ~6.8 | Laboratory (Arm-in-cage)[7] |
| 20% | Ochlerotatus taeniorhynchus | 5.4 | Laboratory (Arm-in-cage)[7] | |
| 20% | Anopheles gambiae | ~6.8 | Laboratory (Arm-in-cage)[7] | |
| IR3535 | 20% | Aedes aegypti | ~3.8 | Laboratory (Arm-in-cage) |
| 10% | Aedes aegypti | ~1.5 | Laboratory (Arm-in-cage) |
Note: Protection times can vary based on the formulation, concentration, mosquito species, environmental conditions, and individual user.
Experimental Protocols: The Arm-in-Cage Method
The "arm-in-cage" test is a standardized and widely accepted laboratory method for evaluating the efficacy of topical insect repellents.[4][5][8] The following protocol is a generalized representation based on guidelines from the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[6][9][10]
Objective: To determine the complete protection time (CPT) of a topical repellent against host-seeking female mosquitoes.
Materials:
-
Test cage (e.g., 40 x 40 x 40 cm)[6]
-
200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus)[6][9]
-
Human volunteers (typically a mix of sexes)[9]
-
Test repellent formulation
-
Control substance (e.g., ethanol (B145695) or the repellent's base formulation without the active ingredient)
-
Protective glove (e.g., elbow-length, non-penetrable)[8]
-
Timer
-
Data recording sheets
Procedure:
-
Volunteer Preparation: A defined area of the volunteer's forearm (e.g., 600 cm²) is marked for repellent application. The hand is covered with a protective glove.[9][11]
-
Repellent Application: A precise amount of the test repellent is applied evenly to the marked area of the forearm. A separate group of volunteers is treated with the control substance.
-
Exposure: At predetermined intervals (e.g., every 30 or 60 minutes) following application, the volunteer inserts their treated forearm into the mosquito-infested cage for a set duration (e.g., 3 minutes).[6][9]
-
Observation: During the exposure period, the number of mosquito landings and/or probes (attempted bites) on the treated skin is recorded.[9][12]
-
Determination of Complete Protection Time (CPT): The test continues for a maximum of 8 hours or until the repellent fails.[6][9] The CPT is defined as the time from repellent application until the first confirmed mosquito bite or landing, depending on the specific protocol.[4][6]
-
Data Analysis: The CPTs for the test repellent are recorded and compared with those of the control and/or a reference repellent (e.g., DEET).
Visualizing the Mechanisms and Methods
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the generalized insect olfactory signaling pathway and the experimental workflow of the arm-in-cage test.
Caption: Generalized insect olfactory signaling pathway.
Caption: Arm-in-cage experimental workflow.
References
- 1. slunik.slu.se [slunik.slu.se]
- 2. In silico stereo-electronic analysis of PMD (p-Menthane-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 7. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enlivenarchive.org [enlivenarchive.org]
- 9. aise.eu [aise.eu]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
A Comparative Meta-Analysis of p-Menthane-3,8-diol (PMD) Based Insect Repellents
An Objective Evaluation of Efficacy and Experimental Protocols for Researchers and Drug Development Professionals
p-Menthane-3,8-diol (PMD) has emerged as a prominent botanical-based insect repellent, often cited as a viable alternative to synthetic repellents such as DEET. This guide provides a comprehensive comparison of PMD's performance against other widely used active ingredients, supported by quantitative data from a range of laboratory and field studies. The information is intended to serve as a resource for researchers, scientists, and professionals involved in the development of new insect repellent formulations.
Comparative Efficacy of Topical Insect Repellents
The effectiveness of an insect repellent is primarily determined by its complete protection time against various insect species. The following tables summarize the quantitative data from multiple studies, offering a comparative overview of PMD against DEET, Icaridin, and IR3535.
Table 1: Efficacy of PMD Against Various Mosquito Species
| Active Ingredient | Concentration | Mosquito Species | Mean Complete Protection Time (Hours) | Study Type |
| PMD | 30% | Aedes aegypti | ~6.3 | Laboratory (Arm-in-cage)[1] |
| PMD | 20% (in ethanol) | Aedes aegypti | ~6.3 | Laboratory[1] |
| PMD | 15% | Anopheles stephensi | < 6 (less than DEET) | Laboratory (Arm-in-cage)[2] |
| PMD | Not Specified | Mosquitoes | Up to 6 | Field and Laboratory[2] |
| PMD | 25% | Ochlerotatus taeniorhynchus | 3.8 | Not Specified[1] |
| PMD | 20% | Anopheles gambiae | ~6.8 | Not Specified[1] |
Table 2: Comparative Efficacy of PMD and Other Common Repellents
| Active Ingredient | Concentration | Mosquito Species | Mean Complete Protection Time (Hours) | Study Type |
| PMD | 30% | Aedes aegypti | ~6.3 | Laboratory (Arm-in-cage) [1] |
| DEET | 23.8% | Aedes aegypti | ~5.0 | Not Specified[1] |
| DEET | 20% | Aedes aegypti | >6.3 | Not Specified[1] |
| DEET | 25% | Ochlerotatus taeniorhynchus | 5.6 | Not Specified[1] |
| DEET | 20% | Anopheles gambiae | ~4.8 | Not Specified[1] |
| Icaridin | 20% | Aedes aegypti | ~6.8 | Not Specified[1] |
| Icaridin | 20% | Ochlerotatus taeniorhynchus | 5.4 | Not Specified[1] |
| Icaridin | 20% | Anopheles gambiae | ~6.8 | Not Specified[1] |
Numerous studies indicate that PMD, particularly at higher concentrations, offers protection comparable to that of DEET.[3] The U.S. Centers for Disease Control and Prevention (CDC) has endorsed PMD as a non-DEET alternative for public health applications.[4][5] While DEET has long been the standard, PMD's natural origin and comparable efficacy make it a strong contender in the insect repellent market.[3] It is important to note that protection times can vary based on the formulation, mosquito species, environmental conditions, and the individual user.[2]
Experimental Protocols
A standardized methodology for evaluating the efficacy of insect repellents is crucial for reproducible and comparable results. The "arm-in-cage" test is a commonly employed laboratory method.
Key Aspects of a Standard Arm-in-Cage Protocol:
-
Mosquito Preparation: A significant number of host-seeking female mosquitoes are used. These mosquitoes are often starved for a period to ensure they are actively seeking a blood meal.[2]
-
Test Environment: The test is conducted in a controlled cage environment.
-
Volunteer Selection: A baseline is established by exposing an untreated arm to the mosquitoes to confirm their biting avidity. Volunteers with a low number of bites on the control arm may be excluded.[2]
-
Repellent Application: A standardized dose of the repellent is applied to a defined area on the volunteer's forearm.
-
Exposure and Data Collection: The treated arm is exposed to the mosquitoes for a set duration (e.g., 3 minutes) at regular intervals.[2] The time from the application of the repellent until the first confirmed mosquito bite or landing is recorded as the complete protection time (CPT).[2]
-
Efficacy Calculation: Repellency is often calculated as a percentage reduction in bites on the treated arm compared to the untreated arm. The formula used is: % Repellency = 100 * (C - T) / C, where C is the number of bites on the control arm and T is the number of bites on the treated arm.[2]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a typical insect repellent efficacy study, the following diagram illustrates the key stages from preparation to data analysis.
Mechanism of Action
The precise mechanisms by which PMD and other repellents deter insects are still under investigation. However, it is known that they interact with the insects' sensory systems.[2] PMD has a distinct odor that insects find unpleasant, creating a barrier that they tend to avoid.[6] It is also believed to interfere with the insects' sensory receptors, disrupting their ability to locate a host.[6] This disruption of their sensory mechanisms significantly reduces the likelihood of bites.
References
A Comparative Guide to the Structural Validation of p-Menthane-3,8-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the structural validation of p-Menthane-3,8-diol (PMD) and its derivatives. Below, we present experimental data and detailed methodologies for key analytical techniques, offering a comprehensive resource for researchers engaged in the synthesis, characterization, and development of PMD-based compounds.
This compound, a well-known insect repellent, possesses a cyclohexane (B81311) ring with three stereocenters, leading to a variety of stereoisomers.[1] The precise determination of the three-dimensional structure of PMD and its derivatives is crucial for understanding their biological activity and for the development of new, effective, and safe products. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in the structural elucidation of these compounds.
Comparative Analysis of PMD and its Derivatives
While extensive data is available for the parent this compound molecule, particularly its cis and trans isomers, comprehensive comparative data for a wide range of its derivatives remains an area of active research. This guide presents available data for the parent compound and select derivatives to illustrate the application of key analytical techniques.
Data Presentation
The following tables summarize key quantitative data for the structural characterization of cis-p-Menthane-3,8-diol, trans-p-Menthane-3,8-diol, and a representative derivative, this compound succinate.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for this compound Isomers
| Proton | cis-p-Menthane-3,8-diol | trans-p-Menthane-3,8-diol |
| H-3 | 3.87 (q, J = 2.4 Hz) | 3.5 (m) / 3.65 (dt, J = 10.3, 4.2 Hz) |
| H-7 (CH₃) | 0.78 (d, J = 5.8 Hz) | 0.8 (m) / 0.84 (d, J = 5.8 Hz) |
| H-9 (CH₃) | 1.12 (s) | 1.06 (s) |
| H-10 (CH₃) | 1.15 (s) | 1.09 (s) |
Note: Chemical shifts can vary based on the solvent and experimental conditions.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for this compound Isomers [1]
| Carbon | cis-p-Menthane-3,8-diol | trans-p-Menthane-3,8-diol |
| C-1 | 48.8 | 52.86 |
| C-2 | 25.22 | 44.6 |
| C-3 | 66.15 | 71.58 |
| C-4 | 34.74 | 30.74 |
| C-5 | 28.29 | 26.3 |
| C-6 | 20.27 | - |
| C-7 (CH₃) | 22.26 | 21.99 |
| C-8 | 71.52 | 73.2 |
| C-9 (CH₃) | 28.52 | 24.24 |
| C-10 (CH₃) | - | 29.4 |
Note: Some assignments may be interchangeable and can be definitively confirmed with 2D NMR experiments.[1]
Table 3: Mass Spectrometry Data for this compound
| Compound | Ionization Mode | Key Fragment Ions (m/z) |
| This compound | Electron Ionization (EI) | 157 [M-CH₃]⁺, 139 [M-CH₃-H₂O]⁺, 121 [M-CH₃-2H₂O]⁺, 81, 59 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and stereochemistry of atoms.
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or shake the tube to ensure a homogeneous solution.
Protocol 2: ¹H NMR Spectroscopy
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds.
Protocol 3: GC-MS Analysis of Terpenoids [2]
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards at concentrations ranging from 1 to 100 µg/mL.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for terpenoid analysis (e.g., DB-5ms).
-
Mass Spectrometer: Capable of electron ionization (EI) and with a mass range of m/z 40-400.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Scan Mode: Full scan from m/z 40 to 400.
-
-
Data Analysis: Identify compounds based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST).
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction provides the most definitive three-dimensional structural information for crystalline compounds.
Protocol 4: Single Crystal X-ray Diffraction of Small Molecules [3][4]
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality (typically 0.1-0.3 mm in each dimension). Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[5]
-
Crystal Mounting: Select a well-formed, single crystal under a microscope and mount it on a goniometer head using a suitable adhesive or cryo-loop.
-
Data Collection:
-
Mount the crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the structural validation of this compound derivatives.
References
A Comparative Toxicological Assessment of p-Menthane-3,8-diol and Leading Synthetic Repellents
An objective analysis of the toxicological profiles of p-Menthane-3,8-diol (PMD), N,N-diethyl-meta-toluamide (DEET), Icaridin, and IR3535, supported by experimental data to inform researchers, scientists, and drug development professionals.
The escalating global threat of vector-borne diseases necessitates the use of effective insect repellents. While synthetic compounds like DEET have long been the standard, concerns over their potential toxicity have driven the exploration of alternatives, including the naturally derived this compound (PMD).[1][2] This guide provides a comprehensive comparative toxicological assessment of PMD against three leading synthetic repellents: DEET, Icaridin, and IR3535. The evaluation is based on a review of available scientific literature and regulatory agency reports, with a focus on quantitative data from standardized toxicological studies.
Executive Summary of Toxicological Profiles
A summary of the key toxicological endpoints for each repellent is presented below. Overall, PMD, Icaridin, and IR3535 exhibit a more favorable safety profile compared to DEET, particularly concerning irritation and neurotoxicity.
| Toxicological Endpoint | This compound (PMD) | DEET | Icaridin | IR3535 |
| Acute Oral Toxicity | Low | Low to Moderate | Low | Low |
| Acute Dermal Toxicity | Low | Low | Low | Low |
| Acute Inhalation Toxicity | Slightly Toxic | Low to Moderate | Low | Practically Non-toxic |
| Skin Irritation | Slight Irritant | Potential for Irritation | Not an Irritant | Not an Irritant |
| Eye Irritation | Moderate to Severe Irritant | Severe Irritant | Moderate Irritant | Serious Irritant |
| Skin Sensitization | Not a Sensitizer | Not a Sensitizer | Not a Sensitizer | Not a Sensitizer |
| Neurotoxicity | No evidence of neurotoxicity | Potential for neurotoxicity, especially at high doses or with combined exposure | No indication of neurotoxicity | No indication of neurotoxicity |
| Genotoxicity | Not Genotoxic | Not Genotoxic | Not Genotoxic | Not Genotoxic |
| Reproductive/Developmental Toxicity | No evidence of reproductive or developmental toxicity | No adverse effects observed in animal studies at typical human exposure levels | No effects on reproduction or development observed | No evidence of developmental toxicity |
Quantitative Toxicological Data
The following tables provide a detailed comparison of the quantitative toxicological data for each repellent, compiled from various sources. These values are critical for a precise understanding of the relative toxicity of these compounds.
Table 1: Acute Toxicity Data
| Repellent | LD50 Oral (rat, mg/kg) | LD50 Dermal (rat, mg/kg) | LC50 Inhalation (rat, mg/m³) |
| This compound | >2500 | >2000 | >4100 (4h) |
| DEET | ~2000 | >4000 | >2300 (4h)[3] |
| Icaridin | >2500 | >5000 | >4775 (4h) |
| IR3535 | >10000 | >4000 | >5100 (4h) |
Higher LD50 and LC50 values indicate lower acute toxicity.
Table 2: Irritation Potential
| Repellent | Skin Irritation (rabbit) | Eye Irritation (rabbit) |
| This compound | Slight irritant[4] | Moderate to severe irritant[4][5] |
| DEET | Mild to moderate irritant | Severe irritant, corrosive to the eye[6] |
| Icaridin | Not irritating[7] | Moderately irritating[7] |
| IR3535 | Not irritating[8] | Serious irritant[9] |
Table 3: Genotoxicity and Neurotoxicity Overview
| Repellent | Genotoxicity | Neurotoxicity |
| This compound | No evidence of genotoxicity | No evidence of neurotoxicity reported |
| DEET | Not found to be mutagenic or carcinogenic[10] | Can inhibit acetylcholinesterase; potential for neurotoxic effects, especially with high or prolonged exposure and in combination with other neurotoxic chemicals[11][12][13][14] |
| Icaridin | Did not damage genetic material in animal studies[7] | No indication of damage to the nervous system[7] |
| IR3535 | Consistently negative findings in genotoxicity testing[15] | No indication of neurotoxicity |
Table 4: Developmental and Reproductive Toxicity
| Repellent | Key Findings |
| This compound | Unlikely to affect human health when used according to label directions. Doses for risk assessment are set to protect sensitive populations like children and nursing mothers.[4] |
| DEET | Animal studies on pregnant rats and rabbits showed no adverse fetal effects or malformations, even at high doses. The CDC advises pregnant women to use DEET-based repellents in areas with a risk of vector-borne diseases.[16] A study in rats found no evidence of reproductive or developmental toxicity.[17] |
| Icaridin | No effects on the developing fetus or juvenile animals were observed when given to pregnant or nursing animals.[7] |
| IR3535 | Animal studies have not demonstrated developmental toxicity.[9] |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from standardized studies following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 420, 423, 425)
The acute oral toxicity is typically determined using a fixed-dose procedure, an acute toxic class method, or an up-and-down procedure to reduce the number of animals used.[18][19][20]
-
Test Animals: Healthy, young adult rodents (usually rats), fasted prior to administration of the test substance.[19]
-
Dosage: A single dose of the substance is administered by gavage.[19][21] Dosing is sequential, with the outcome of the previous animal influencing the dose for the next.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Endpoint: The test allows for the classification of the substance into a toxicity category and provides an estimate of the lethal dose.
Acute Dermal Irritation/Corrosion Testing (Adapted from OECD Guideline 404)
This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[22][23]
-
Test Animal: Typically, a single albino rabbit is used initially.[22]
-
Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a shaved patch of skin (approximately 6 cm²) for a 4-hour exposure period.[22] An untreated skin area serves as a control.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal and daily thereafter for up to 14 days.[22]
-
Scoring: The severity of skin reactions is graded according to a standardized scoring system.
-
Endpoint: The substance is classified as an irritant if reversible skin changes are observed, or corrosive if irreversible damage occurs. If no corrosive effect is seen in the initial animal, the test is confirmed in additional animals.
Acute Eye Irritation/Corrosion Testing (Adapted from OECD Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.[24][25]
-
Test Animal: A single albino rabbit is used for the initial test.[26]
-
Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is applied into the conjunctival sac of one eye.[27] The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[25] The observation period can be extended up to 21 days to assess the reversibility of effects.[24][26]
-
Scoring: Ocular lesions are scored using a standardized system.
-
Endpoint: The substance is classified based on the severity and reversibility of the eye damage. If a corrosive effect is not observed in the initial animal, the test is confirmed using additional animals.
Discussion of Toxicological Findings
This compound (PMD): Derived from the oil of lemon eucalyptus, PMD is registered as a biopesticide repellent.[2] It exhibits low acute oral and dermal toxicity.[4] While it is a slight skin irritant, it is classified as a moderate to severe eye irritant, necessitating cautionary labeling.[4][5] Importantly, there is no evidence to suggest that PMD is a skin sensitizer, genotoxic, or neurotoxic.[4] Regulatory assessments conclude that PMD is unlikely to pose a risk to human health, including for sensitive populations, when used as directed.[4]
DEET: As the most widely used insect repellent, DEET has undergone extensive toxicological evaluation.[6] It has a remarkable safety profile after decades of use, with serious toxic effects being rare.[10] However, it is a known eye irritant and can cause skin irritation.[28] The primary toxicological concern with DEET is its potential for neurotoxicity.[28] Studies have shown that DEET can inhibit the enzyme acetylcholinesterase, a mode of action similar to some insecticides.[11][14] While the risk of neurotoxicity in humans from normal use is considered low, concerns remain, particularly for children and with prolonged or high-dose applications, or when used in combination with other neurotoxic chemicals.[13][28] Ingestion of large amounts can lead to severe effects, including seizures and hypotension.[16] Animal studies have not shown DEET to be carcinogenic or to cause reproductive or developmental toxicity at doses relevant to human use.[10][16]
Icaridin: This synthetic repellent, also known as Picaridin, generally demonstrates a favorable safety profile. It exhibits low acute toxicity via oral, dermal, and inhalation routes.[7] A significant advantage of Icaridin is its lack of skin irritation and sensitization.[7] It is, however, considered a moderate eye irritant.[7] Extensive testing in animals has not revealed any evidence of carcinogenicity, genotoxicity, neurotoxicity, or effects on reproduction and development.[7]
IR3535: Ethyl butylacetylaminopropionate, or IR3535, has a long history of safe use.[8] It is considered practically non-toxic to mammals, including children, for all routes of exposure, though it is a serious eye irritant.[8][9] It is not a skin irritant or sensitizer.[8] The World Health Organization has classified its toxicity as "unlikely to present acute hazard in normal use."[8] There is no evidence of genotoxicity, and it is not considered to be carcinogenic.[15]
Conclusion
Based on the available toxicological data, this compound, Icaridin, and IR3535 present a lower overall hazard profile compared to DEET, particularly with respect to skin irritation and the potential for neurotoxicity. While DEET remains a highly effective repellent with a long history of use, the potential for neurotoxic effects, although rare, warrants consideration, especially for sensitive populations and in situations involving prolonged or extensive use. PMD, as a plant-derived alternative, offers comparable efficacy to DEET for many applications and a favorable safety profile, with the primary concern being eye irritation.[1][29] Icaridin and IR3535 are also excellent alternatives with low toxicity profiles. The choice of repellent should be guided by a careful consideration of efficacy against target vectors, duration of protection required, and a thorough assessment of the toxicological risks presented in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. foreverest.net [foreverest.net]
- 3. HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. canada.ca [canada.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. IR3535 Insect Repellent - FleaScience [fleascience.com]
- 9. poison.org [poison.org]
- 10. DEET - Wikipedia [en.wikipedia.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beyondpesticides.org [beyondpesticides.org]
- 14. lessmosquito.com [lessmosquito.com]
- 15. tekenbeetziekten.nl [tekenbeetziekten.nl]
- 16. DEET-based insect repellents: safety implications for children and pregnant and lactating women - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reproductive and developmental toxicity of N,N-diethyl-m-toluamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
- 19. oecd.org [oecd.org]
- 20. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. nucro-technics.com [nucro-technics.com]
- 25. oecd.org [oecd.org]
- 26. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 27. ecetoc.org [ecetoc.org]
- 28. ewg.org [ewg.org]
- 29. caringsunshine.com [caringsunshine.com]
Safety Operating Guide
Proper Disposal of p-Menthane-3,8-diol in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of p-Menthane-3,8-diol (PMD), a compound recognized for its flammability and potential to cause serious eye damage, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2][3][4][5] Adherence to established protocols for hazardous waste management is mandatory to prevent harm to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
Hazard Profile and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its hazard profile and to use appropriate personal protective equipment.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Flammable Liquid | Flame-resistant lab coat, appropriate gloves (e.g., nitrile rubber), and closed-toe shoes.[6][7] |
| Causes Serious Eye Damage | Safety goggles and/or a face shield are mandatory to prevent splashes.[8] |
| Skin Irritant | Protective gloves and a lab coat should be worn to avoid skin contact.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][9]
1. Waste Collection:
-
Designate a specific, compatible container for the collection of this compound waste. Suitable containers can be made of glass, plastic, or metal.[3]
-
Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks and the release of flammable vapors.[2]
-
The container should be kept closed at all times, except when actively adding waste.[1][3]
2. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."[2]
-
The label must explicitly state the full chemical name, "this compound," and list all its constituents, including any solvents, with their approximate percentages.[1][2]
-
Indicate the associated hazards by checking the appropriate boxes on the hazardous waste label (e.g., "Flammable," "Corrosive - Eye Damage").[2]
3. Segregation and Storage:
-
Store the this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be at or near the point of waste generation.[9]
-
Segregate the this compound waste from incompatible materials, particularly oxidizing agents, to prevent dangerous reactions.[2][6]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.[9]
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for up to one year, arrange for its disposal.[2]
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][6]
-
Follow their specific procedures for pickup requests and preparation of the waste for transport.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.[10]
-
For small spills, use a non-flammable absorbent material, such as sand or cat litter, to contain and clean up the liquid.[7] Avoid using paper towels as they are combustible.[7]
-
Place the used absorbent material in a sealed, properly labeled container for disposal as hazardous waste.[7]
-
For large spills, evacuate the area and contact your institution's emergency response team.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
